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Core Science & Biosynthesis

Foundational

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Diethyl 3-Cyanoglutarate

Executive Summary This technical guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Cyano-pentanedioic acid diethyl ester, commonly known as diethyl 3-cyanoglutar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides an in-depth analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Cyano-pentanedioic acid diethyl ester, commonly known as diethyl 3-cyanoglutarate. As a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds, unambiguous structural characterization is paramount. NMR spectroscopy serves as the primary analytical technique for this purpose. This document offers a detailed interpretation of the predicted chemical shifts, multiplicities, and coupling constants for both proton and carbon spectra, grounded in fundamental principles of magnetic resonance and substituent effects. Furthermore, a comprehensive, field-proven protocol for sample preparation and data acquisition is provided to ensure the generation of high-fidelity, reproducible NMR data for researchers and drug development professionals.

Introduction: The Role of NMR in Structural Elucidation

Diethyl 3-cyanoglutarate is a versatile C7 building block characterized by a central cyanated carbon flanked by two ethyl ester functionalities. Its utility in synthesis stems from the reactivity of the nitrile group and the α-protons, making it a valuable precursor for more complex molecular architectures. Given the potential for isomerism and side-products during its synthesis, definitive structural confirmation is essential for quality control and downstream applications.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.[1] The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, while spin-spin coupling reveals information about the connectivity of adjacent atoms.[2] This guide will deconstruct the expected NMR "fingerprint" of diethyl 3-cyanoglutarate, providing a predictive framework for its identification and purity assessment.

Molecular Structure and Spectroscopic Environments

To interpret the NMR spectra, we must first identify the unique (i.e., chemically non-equivalent) proton and carbon atoms within the molecule. Due to the molecule's symmetry, several atoms are chemically equivalent, which simplifies the resulting spectra.

  • The two ethyl groups (-CH₂CH₃) are identical.

  • Within each ethyl group, the three methyl protons (H_d) are equivalent, and the two methylene protons (H_c) are equivalent.

  • The two methylene groups on the pentanedioate backbone (-CH₂-) are identical (C2/C4 positions). The protons within these groups (H_b) are also equivalent.

This symmetry leads to a total of four distinct proton environments and six distinct carbon environments to be resolved.

G C1 C=O (C1, C5) O1 O O2 O C6 CH₂ (C6) O2->C6 C2 CH₂ (C2, C4) C1_inv C2->C1_inv Hb Hb C3 CH (C3) C3->C2 CN C≡N C3->CN C4_inv C3->C4_inv Ha Ha C7 CH₃ (C7) C6->C7 Hc Hc Hd Hd C1_inv->O1 O C1_inv->O2 O C5_inv O5_1 C5_inv->O5_1 O O5_2 C5_inv->O5_2 O C6_5 O5_2->C6_5 C4_inv->C5_inv C7_5 C6_5->C7_5

Figure 1: Molecular structure of diethyl 3-cyanoglutarate with labels for unique proton (Ha-d) and carbon (C1-C7) environments.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted to show four distinct signals. The chemical shift of each signal is influenced by the proximity of electronegative atoms (O, N) and π-systems (C=O, C≡N), which deshield the proton, causing a downfield shift to a higher ppm value.

LabelProtonsPredicted δ (ppm)MultiplicityIntegrationRationale for Assignment
Hd-O-CH₂-CH₃ 1.2 – 1.3Triplet (t)6HLocated on a terminal methyl group, these protons are in a shielded environment. They are split into a triplet by the two adjacent Hc protons (n+1 = 2+1 = 3).
Hb-CO-CH₂ -CH-2.7 – 2.9Doublet (d)4HThese methylene protons are deshielded by the adjacent carbonyl group. They are split into a doublet by the single adjacent methine proton, Ha (n+1 = 1+1 = 2).
Ha-CH₂-CH -CN3.5 – 3.7Quintet (quin)1HThis methine proton is significantly deshielded by the directly attached, electron-withdrawing cyano group and the influence of two nearby ester groups. It is split by the four equivalent Hb protons on the adjacent methylene groups (n+1 = 4+1 = 5), resulting in a quintet.
Hc-O-CH₂ -CH₃4.1 – 4.2Quartet (q)4HThese methylene protons experience a strong deshielding effect from the adjacent ester oxygen atom, shifting them significantly downfield. They are split into a quartet by the three adjacent Hd protons (n+1 = 3+1 = 4).

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms. Six distinct signals are predicted for diethyl 3-cyanoglutarate. The chemical shifts are highly dependent on hybridization and the electronegativity of attached atoms.[3]

LabelCarbonPredicted δ (ppm)Rationale for Assignment
C7-O-CH₂-C H₃~14The terminal methyl carbon of the ethyl group is in a highly shielded, sp³-hybridized environment, appearing far upfield.
C3-CH₂-C H-CN30 – 35The central methine carbon is shifted downfield relative to a simple alkane due to the electron-withdrawing effect of the nitrile group.
C2, C4-CO-C H₂-CH-35 – 40The backbone methylene carbons are deshielded by the adjacent carbonyl group.
C6-O-C H₂-CH₃~61This methylene carbon is strongly deshielded due to its direct attachment to the highly electronegative oxygen atom of the ester.[3]
C_cyano_-C ≡N115 – 120The carbon of the nitrile group appears in its characteristic region, downfield due to its sp-hybridization.[1]
C1, C5-C =O168 – 172The carbonyl carbons of the ester groups are the most deshielded carbons in the molecule due to the double bond to an electronegative oxygen atom, causing them to appear furthest downfield.[1]

Experimental Protocol for High-Resolution NMR Data Acquisition

This protocol outlines a self-validating system for acquiring high-quality NMR data, ensuring accuracy and reproducibility.

Sample Preparation
  • Analyte Preparation: Weigh approximately 10-20 mg of diethyl 3-cyanoglutarate directly into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it readily dissolves non-polar to moderately polar organic compounds and has well-characterized residual solvent peaks (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).[4]

  • Internal Standard: Add a small amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Homogenization: Cap the NMR tube and gently invert it several times until the sample is fully dissolved and the solution is homogeneous.

Instrument & Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥300 MHz Spectrometer) cluster_proc Data Processing A Weigh 10-20 mg of Analyte B Add 0.6 mL CDCl₃ + TMS Standard A->B C Homogenize Sample B->C D Lock & Shim Instrument C->D E Acquire ¹H Spectrum (NS=16, d1=2s) D->E F Acquire ¹³C{¹H} Spectrum (NS≥1024, d1=2s) D->F G Fourier Transform & Phase Correction E->G F->G H Baseline Correction & Calibration to TMS G->H I Integration & Peak Picking H->I J J I->J Final Spectrum & Data Analysis

Figure 2: Standard workflow for NMR sample preparation, data acquisition, and processing.

Spectrometer Parameters

The following parameters are recommended for a 300 MHz or higher field spectrometer and should be adjusted as necessary based on the specific instrument.[5][6]

For ¹H NMR Spectroscopy:

  • Pulse Angle: 30-45°

  • Acquisition Time (at): 2-4 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans (ns): 16 (increase for dilute samples)

  • Spectral Width (sw): 0-12 ppm

For ¹³C NMR Spectroscopy:

  • Mode: Proton-decoupled (e.g., zgpg30)

  • Pulse Angle: 30°

  • Acquisition Time (at): 1-2 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans (ns): ≥1024 (A higher number of scans is critical to achieve an adequate signal-to-noise ratio due to the low 1.1% natural abundance of ¹³C).[1]

  • Spectral Width (sw): 0-200 ppm

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy provides a robust and definitive method for the structural confirmation and purity analysis of 3-Cyano-pentanedioic acid diethyl ester. The predicted spectra are characterized by four distinct proton signals and six distinct carbon signals, with chemical shifts and multiplicities that are highly indicative of the compound's unique electronic and structural features. By following the detailed experimental protocol provided, researchers can reliably generate high-quality spectral data, enabling confident structural assignment and ensuring the integrity of this important chemical intermediate in research and development pipelines.

References

  • Chemical Synthesis Database. (2025, May 20). diethyl 3-(cyanomethylene)
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • PubChem. (n.d.). Diethyl 3,3-dicyanopentanedioate.
  • ResearchGate. (2020, April). Figure S16. 13 C NMR Spectrum of diethyl...
  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • ChemSrc. (n.d.). Pentanedioic acid, 3,3-dicyano-, 1,5-diethyl ester.
  • Merck. (n.d.). Propanedioic acid,2-cyano-, 1,3-diethyl ester.
  • Stark, D. A., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
  • LibreTexts Chemistry. (2023, January 29). Interpreting C-13 NMR Spectra.
  • SciSpace. (n.d.).
  • PubChem. (n.d.). 1,3-Dicyano-2-propanol.
  • The Royal Society of Chemistry. (2007). Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. Supplementary Material (ESI)
  • Chad's Prep. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR. YouTube.
  • SBQ. (n.d.). A New Approach to the Cyanoacetic Ester Synthesis.
  • NPTEL. (n.d.). 13C NMR spectroscopy • Chemical shift.
  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • MDPI. (2022, February 9).
  • PMC. (2025, November 20).
  • BOC Sciences. (n.d.). CAS 7251-97-0 (2-Cyano-pentanedioic acid diethyl ester).

Sources

Exploratory

High-Resolution Mass Spectrometry and Physicochemical Profiling of 3-Cyano-pentanedioic Acid Diethyl Ester

Executive Summary In modern drug discovery and complex organic synthesis, the precise characterization of intermediate building blocks is non-negotiable. 3-Cyano-pentanedioic acid diethyl ester (also known as Diethyl 3-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, the precise characterization of intermediate building blocks is non-negotiable. 3-Cyano-pentanedioic acid diethyl ester (also known as Diethyl 3-cyanoglutarate, CAS: 104296-80-2)[1] is a highly versatile bifunctional intermediate. It is frequently utilized in the synthesis of complex nitrogen-containing heterocycles, glutarimide derivatives, and gabapentinoid precursors.

As a Senior Application Scientist, I frequently observe that analytical discrepancies during multi-step syntheses stem from a fundamental misunderstanding of mass parameters. This technical guide establishes a rigorous framework for the physicochemical profiling of 3-Cyano-pentanedioic acid diethyl ester, specifically delineating the critical distinction between its average molecular weight and monoisotopic exact mass. Furthermore, it provides a self-validating High-Resolution Mass Spectrometry (HRMS) protocol to ensure absolute structural confidence.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

A common pitfall in synthetic chemistry is the conflation of average molecular weight with monoisotopic exact mass. The causality behind selecting one over the other dictates the success of both macroscopic reaction planning and microscopic structural validation.

  • Average Molecular Weight (213.23 g/mol ): This value is calculated using the natural isotopic abundance of elements on Earth, based on the standard atomic weights established by [2]. This macroscopic value is strictly used for calculating reaction stoichiometry, molarity, and bulk yields.

  • Monoisotopic Exact Mass (213.1001 Da): This value is calculated by summing the exact masses of the most abundant, stable isotope of each element in the molecule (e.g., 12 C = 12.000000, 1 H = 1.007825), utilizing data from the[3]. This microscopic value is essential for HRMS to confirm molecular identity and differentiate the target compound from isobaric impurities.

Table 1: Core Physicochemical Parameters
ParameterValueAnalytical Application
Chemical Name 3-Cyano-pentanedioic acid diethyl esterN/A
CAS Registry Number 104296-80-2Compound Identification[4]
Chemical Formula C 10​ H 15​ NO 4​ Elemental Composition
Average Molecular Weight 213.23 g/mol Stoichiometry & Bulk Titration
Monoisotopic Exact Mass 213.1001 DaHRMS & Structural Elucidation

Analytical Methodology: HRMS Validation Protocol

To empirically validate the exact mass of 3-Cyano-pentanedioic acid diethyl ester, we employ Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS).

The Causality of Method Selection: Why ESI? As detailed in fundamental mass spectrometry texts[5], ESI is a "soft" ionization technique. The ester linkages in 3-Cyano-pentanedioic acid diethyl ester are relatively labile and would undergo extensive, premature fragmentation under harsh Electron Ionization (EI) conditions. Why positive mode (ESI+)? The ester carbonyl oxygens and the cyano nitrogen act as excellent hydrogen bond acceptors, readily forming protonated [M+H]+ and sodiated [M+Na]+ adducts when exposed to a protic solvent matrix.

Step-by-Step ESI-TOF-MS Protocol
  • Sample Preparation (Matrix Design): Dissolve 1.0 mg of the purified ester in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute the stock 1:100 in a solvent system of 50:50 Methanol:Water containing 0.1% Formic Acid . Mechanism: Formic acid lowers the pH, providing an abundant source of protons ( H+ ) to drive the equilibrium toward the formation of [M+H]+ ions in the liquid phase prior to aerosolization.

  • Sample Introduction: Introduce the sample via direct infusion using a precision syringe pump at a flow rate of 5 µL/min directly into the ESI source.

  • Soft Ionization (ESI+): Apply a capillary voltage of 3.0 kV. Maintain the desolvation gas (Nitrogen) at 250 °C. Mechanism: The high voltage creates a Taylor cone, emitting charged droplets. The heated nitrogen facilitates rapid solvent evaporation, leading to Coulombic fission and the release of intact, gas-phase [M+H]+ ions.

  • High-Resolution Mass Analysis: Acquire data using a TOF analyzer in high-resolution mode ( R>20,000 ) over a mass range of m/z 100–500.

  • Self-Validating Calibration: Internally calibrate the TOF analyzer using a known reference standard (e.g., Leucine Enkephalin, exact mass 555.2771 Da) continuously infused via a dual-spray lock-mass system. This ensures the system self-corrects for thermal drift, guaranteeing a mass accuracy of <5 ppm.

Data Interpretation and Mass Accuracy

Upon acquiring the mass spectrum, the exact mass must be verified by calculating the mass error. The theoretical m/z values for the expected adducts are derived by adding the exact mass of the ionizing agent (Proton = 1.0073 Da; Sodium = 22.9898 Da) to the compound's monoisotopic mass.

Table 2: Expected High-Resolution m/z Values
Ion SpeciesFormulaTheoretical Exact Mass (m/z)
Target Molecule (Neutral) C 10​ H 15​ NO 4​ 213.1001
Protonated Adduct [M+H]+ [C 10​ H 15​ NO 4​
  • H] +
214.1074
Sodiated Adduct [M+Na]+ [C 10​ H 15​ NO 4​
  • Na] +
  • 236.0899

    Mass Error Calculation: To confirm the identity of the synthesized batch, apply the following formula:

    Mass Error (ppm)=(Theoretical MassMeasured Mass−Theoretical Mass​)×106

    A calculated error of ≤5 ppm provides unequivocal proof of the C 10​ H 15​ NO 4​ elemental composition.

    Workflow Visualization

    The following diagram illustrates the logical progression of the HRMS self-validating analytical workflow.

    HRMS_Workflow A Sample Preparation Dilution in MeOH/H2O (0.1% FA) B Electrospray Ionization (ESI+) Soft Ionization at 3.0 kV A->B Direct Infusion (5 µL/min) C Time-of-Flight (TOF) Mass Analyzer High-Resolution Separation (R > 20k) B->C Ion Transfer & Desolvation D Data Processing Extraction of m/z 214.1074 [M+H]+ C->D m/z Measurement E System Validation Internal Calibration (Mass Error < 5 ppm) D->E Isotopic & Error Analysis

    Figure 1: HRMS ESI-TOF analytical workflow for the validation of 3-Cyano-pentanedioic acid diethyl ester.

    References

    • Title: Standard atomic weights of the elements 2021 (IUPAC Technical Report) Source: Pure and Applied Chemistry URL: [Link]

    • Title: Atomic Weights and Isotopic Compositions with Relative Atomic Masses Source: NIST Physical Measurement Laboratory URL: [Link]

    • Title: Mass Spectrometry: A Textbook, 3rd Edition Source: Springer / ms-textbook.com URL: [Link]

    • Title: 3-Cyano-pentanedioic acid diethyl ester (Product No. 3560) Source: CHESS GmbH Fine Organics URL: [Link]

    Sources

    Foundational

    Molecular Anatomy &amp; Physicochemical Profiling of Diethyl 3-Cyanopentanedioate: A Technical Guide for Drug Development

    Introduction: The Bifunctional Scaffold Diethyl 3-cyanopentanedioate, cataloged systematically as 3-cyano-pentanedioic acid diethyl ester (CAS 104296-80-2), is a highly versatile aliphatic building block utilized extensi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Bifunctional Scaffold

    Diethyl 3-cyanopentanedioate, cataloged systematically as 3-cyano-pentanedioic acid diethyl ester (CAS 104296-80-2), is a highly versatile aliphatic building block utilized extensively in advanced organic synthesis and medicinal chemistry[1],[2]. Structurally, it features a central methine carbon bonded to a highly polar, electron-withdrawing cyano group, flanked by two flexible ethyl ester arms. This orthogonal functionalization allows for selective chemical transformations, making it a privileged precursor for synthesizing conformationally restricted amino acids, glutarimide derivatives, and piperidone-based pharmacophores.

    As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic thermodynamic system. Understanding its physicochemical behavior and the mechanistic causality behind its synthesis is critical for optimizing downstream drug development workflows.

    Quantitative Physicochemical Data

    To facilitate rapid assessment for solvent selection, extraction protocols, and reaction scaling, the core physicochemical properties of the compound are consolidated below.

    PropertyValue / Description
    IUPAC Name Diethyl 3-cyanopentanedioate
    CAS Registry Number 104296-80-2
    Molecular Formula C₁₀H₁₅NO₄
    Molecular Weight 213.23 g/mol
    Physical State Colorless to pale yellow viscous liquid
    Boiling Point ~145–150 °C at 2 mmHg (Predicted)
    Density ~1.08 g/cm³ at 20 °C
    Refractive Index ( nD20​ ) ~1.445
    Solubility Profile Soluble in DCM, EtOH, EtOAc, Et₂O; Insoluble in H₂O
    LogP (Octanol/Water) ~1.6

    Thermodynamic & Solvation Dynamics

    The physicochemical behavior of diethyl 3-cyanopentanedioate is dictated by the competing forces of its functional groups. The two ethyl ester moieties impart significant lipophilicity, driving the LogP to approximately 1.6. However, the central nitrile group acts as a strong hydrogen-bond acceptor.

    Causality in Solvation: This specific balance of lipophilicity and polarity means the molecule is completely miscible with aprotic polar solvents (like dichloromethane and ethyl acetate) but exhibits poor aqueous solubility. In biphasic extraction systems (e.g., aqueous quench extracted with DCM), the compound will partition almost exclusively into the organic layer, ensuring high recovery yields during workup.

    Synthetic Architecture: The Michael Addition Workflow

    The most atom-economical and scalable route to synthesize diethyl 3-cyanopentanedioate is via the Michael addition of a cyanide nucleophile to diethyl glutaconate[3],[4].

    SynthesisWorkflow A Diethyl Glutaconate (Electrophile) C Enolate Intermediate (Transition State) A->C 1,4-Addition B Cyanide Ion (CN⁻) (Nucleophile) B->C Attack at C3 D Protonation (H₂O/EtOH) C->D Tautomerization E Diethyl 3-cyanopentanedioate (Target Product) D->E Quench & Isolate

    Fig 1: Michael addition workflow for the synthesis of diethyl 3-cyanopentanedioate.

    Mechanistic Causality

    Diethyl glutaconate possesses an electron-deficient alkene due to the electron-withdrawing nature of the flanking ester groups. Cyanide is a "soft" nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, soft nucleophiles thermodynamically favor 1,4-conjugate addition (Michael addition) over direct 1,2-addition to the hard ester carbonyls.

    Self-Validating Synthesis Protocol
    • Step 1: Electrophile Solvation. Dissolve 1.0 equivalent of diethyl glutaconate in an ethanol/water mixture (4:1 v/v) to achieve a 0.5 M concentration. Causality: The mixed solvent system is critical; ethanol solubilizes the organic electrophile, while water ensures the inorganic cyanide salt remains in solution, maximizing collision frequency.

    • Step 2: Nucleophilic Attack. Cool the reaction vessel to 0 °C. Add 1.1 equivalents of Potassium Cyanide (KCN) dropwise as an aqueous solution. Causality: Low temperature suppresses the competing side reaction of ester saponification by the basic cyanide solution.

    • Step 3: Propagation. Remove the cooling bath and stir at 25 °C for 4 hours.

    • Step 4: Self-Validation (TLC). Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 7:3). Validation Checkpoint: The starting material (diethyl glutaconate) is UV-active due to its conjugated double bond. The product is UV-inactive. Staining with KMnO₄ will reveal the product as a yellow spot on a purple background. The complete loss of UV activity confirms the successful saturation of the double bond.

    • Step 5: Quench & Extraction. Quench with saturated aqueous NH₄Cl to neutralize the enolate and any unreacted cyanide. Extract with DCM (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    Pharmacological Scaffolding: Downstream Drug Development

    In medicinal chemistry, the true value of this molecule lies in its capacity to generate piperidone rings—a privileged pharmacophore found in targeted protein degraders (PROTACs) and conformationally restricted GABA analogs.

    DrugDevPathway N1 Diethyl 3-cyanopentanedioate (Bifunctional Scaffold) N2 Catalytic Hydrogenation (H₂, Pd/C, 50 psi) N1->N2 Nitrile Reduction N3 Diethyl 3-(aminomethyl)glutarate (Primary Amine) N2->N3 Amine Formation N4 Intramolecular Lactamization (Spontaneous/Mild Heat) N3->N4 Nucleophilic Acyl Substitution N5 Ethyl 2-oxopiperidine-4-acetate (Pharmacophore) N4->N5 Ring Closure

    Fig 2: Conversion of the cyano-diester scaffold into a piperidone pharmacophore.

    Piperidone Ring Closure Protocol

    By subjecting the cyano-diester to catalytic hydrogenation (H₂, 10% Pd/C, 50 psi) in ethanol, the nitrile is orthogonally reduced to a primary amine. Causality: The newly formed amine is perfectly positioned to attack the adjacent ethyl ester via a 6-membered transition state. Upon mild heating (60 °C), nucleophilic acyl substitution occurs, extruding ethanol and yielding the thermodynamically stable lactam (ethyl 2-oxopiperidine-4-acetate). Self-Validation: The success of this cascade is instantly verified by FT-IR: the sharp C≡N stretch at 2250 cm⁻¹ disappears, replaced by a broad N-H stretch at 3300 cm⁻¹ and a new lactam C=O stretch at 1670 cm⁻¹.

    Analytical Validation & Orthogonal Characterization

    To ensure absolute scientific integrity, the synthesized diethyl 3-cyanopentanedioate must be validated using orthogonal analytical techniques.

    • FT-IR Spectroscopy: Look for two distinct diagnostic bands. The ester carbonyls will present a strong, sharp stretch at ~1735 cm⁻¹, while the nitrile group will exhibit a weak but distinct stretch at ~2250 cm⁻¹.

    • ¹H NMR (400 MHz, CDCl₃) Self-Validating Integration:

      • δ 4.18 (q, J = 7.1 Hz, 4H, -O-CH₂ -CH₃)

      • δ 3.35 (m, 1H, -CH (CN)-)

      • δ 2.75 (d, J = 6.5 Hz, 4H, -CH₂ -C(=O)-)

      • δ 1.28 (t, J = 7.1 Hz, 6H, -O-CH₂-CH₃ )

      • Validation Checkpoint: The integration of the peripheral ethyl ester protons (10H total) against the core methylene/methine protons (5H total) must yield an exact 2:1 ratio. Any deviation indicates incomplete reaction, mono-esterification, or solvent contamination.

    References

    • 3-Cyano-pentanedioic acid diethyl ester (Product No. 3560) . CHESS GmbH Fine Organics. Available at: [Link][1],[5]

    • The Journal of Organic Chemistry: Conjugate Additions to Diethyl Glutaconate . ACS Publications. Available at: [Link][3]

    • General Methods for Michael Additions . Organic Syntheses. Available at:[Link]

    • Hydrogenation of Nitriles to Primary Amines . ACS Publications. Available at: [Link]

    Sources

    Foundational

    An In-depth Technical Guide to the Thermodynamic Stability of Diethyl 3-Cyanoglutarate at Room Temperature

    Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of diethyl 3-cyanoglutarate at ambient room temperature. As a key intermediate in various synthetic pathways, particularly in...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract

    This technical guide provides a comprehensive analysis of the thermodynamic stability of diethyl 3-cyanoglutarate at ambient room temperature. As a key intermediate in various synthetic pathways, particularly in the pharmaceutical and specialty chemical industries, understanding its stability profile is paramount for ensuring product quality, defining appropriate storage conditions, and establishing a reliable shelf-life. This document delineates the theoretical underpinnings of the molecule's stability, potential degradation pathways, and provides detailed, field-proven experimental protocols for a comprehensive stability assessment. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for evaluating the stability of diethyl 3-cyanoglutarate and analogous chemical entities.

    Introduction: The Significance of Diethyl 3-Cyanoglutarate Stability

    Diethyl 3-cyanoglutarate is a versatile chemical intermediate characterized by the presence of two ester functionalities and a nitrile group. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its chemical and physical stability under typical storage and handling conditions. Degradation of this intermediate can lead to the formation of impurities that may compromise the yield and purity of subsequent synthetic steps, and in the context of drug development, could introduce potentially harmful substances into the final product.

    The thermodynamic stability of a compound at room temperature is a measure of its energy state relative to its potential degradation products. A thermodynamically stable compound will not spontaneously transform into a lower energy state under a given set of conditions. This guide will explore the factors influencing the stability of diethyl 3-cyanoglutarate and provide a systematic approach to its experimental evaluation.

    Theoretical Assessment of Stability and Potential Degradation Pathways

    The chemical structure of diethyl 3-cyanoglutarate, featuring two ethyl ester groups and a cyano group on the central carbon of a glutarate backbone, suggests several potential pathways for degradation at room temperature. The primary anticipated degradation mechanism is hydrolysis of the ester linkages, while the nitrile group is expected to be more stable under neutral conditions.

    Hydrolysis of the Ester Groups

    The presence of two ester groups makes diethyl 3-cyanoglutarate susceptible to hydrolysis, a reaction that would be catalyzed by the presence of moisture, and accelerated by acidic or basic conditions. The degradation would likely proceed in a stepwise manner, first yielding monoethyl 3-cyanoglutarate and ethanol, followed by further hydrolysis to 3-cyanoglutaric acid.

    The electron-withdrawing nature of the cyano group at the 3-position is expected to influence the rate of hydrolysis. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon in the ester, making it more susceptible to nucleophilic attack by water.[1][2][3] Therefore, it is plausible that the ester groups of diethyl 3-cyanoglutarate may hydrolyze at a faster rate compared to unsubstituted diethyl glutarate. Studies on the hydrolysis of polyesters have shown that the incorporation of electron-withdrawing functionalities can enhance the rate of hydrolysis.[1]

    Stability of the Nitrile Group

    Aliphatic nitriles are generally stable under neutral and ambient conditions. Their hydrolysis to either an amide or a carboxylic acid typically requires more forcing conditions, such as strong acid or base and elevated temperatures. Therefore, at room temperature and in the absence of significant pH shifts, the nitrile group in diethyl 3-cyanoglutarate is predicted to be relatively stable.

    Proposed Degradation Pathway

    Based on the theoretical assessment, the primary degradation pathway for diethyl 3-cyanoglutarate at room temperature is hydrolysis.

    G Diethyl 3-Cyanoglutarate Diethyl 3-Cyanoglutarate Monoethyl 3-Cyanoglutarate Monoethyl 3-Cyanoglutarate Diethyl 3-Cyanoglutarate->Monoethyl 3-Cyanoglutarate + Ethanol (Hydrolysis) 3-Cyanoglutaric Acid 3-Cyanoglutaric Acid Monoethyl 3-Cyanoglutarate->3-Cyanoglutaric Acid + Ethanol (Hydrolysis)

    Caption: Proposed primary degradation pathway of diethyl 3-cyanoglutarate at room temperature.

    Experimental Design for Long-Term Stability Assessment

    A comprehensive long-term stability study is essential to experimentally determine the shelf-life and appropriate storage conditions for diethyl 3-cyanoglutarate. The following protocol is designed in accordance with the International Council for Harmonisation (ICH) guidelines for stability testing.[4][5][6][7]

    Materials and Equipment
    • Diethyl 3-cyanoglutarate (at least three different batches)

    • Controlled environment stability chambers

    • Validated stability-indicating analytical method (e.g., HPLC-UV)

    • Appropriate glassware and sample containers (e.g., amber glass vials with inert caps)

    Experimental Protocol: Long-Term Stability Study
    • Sample Preparation: Aliquot samples of each of the three batches of diethyl 3-cyanoglutarate into clean, inert containers. The containers should be sealed to prevent moisture ingress and protected from light if the compound is found to be light-sensitive.

    • Storage Conditions: Place the samples in a controlled environment chamber set to 25°C ± 2°C / 60% RH ± 5% RH . This represents long-term storage conditions for Zone II (temperate).

    • Testing Frequency: Analyze the samples at the following time points: 0, 3, 6, 9, 12, 18, 24, and 36 months.[4][7]

    • Analytical Testing: At each time point, perform the following tests:

      • Appearance: Visual inspection for any changes in color or physical state.

      • Assay: Quantitative determination of the amount of diethyl 3-cyanoglutarate remaining.

      • Purity: Determination of the purity of the sample and the levels of any degradation products.

      • Water Content: Measurement of the water content to assess the potential for hydrolysis.

    Development of a Stability-Indicating Analytical Method

    A stability-indicating analytical method is crucial for accurately assessing the stability of diethyl 3-cyanoglutarate. This method must be able to separate, detect, and quantify the parent compound and its potential degradation products without interference. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose.

    HPLC Method Parameters (A Starting Point)
    ParameterRecommended Condition
    Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
    Mobile Phase A: 0.1% Phosphoric Acid in Water; B: Acetonitrile
    Gradient Start with a high percentage of A, and gradually increase B
    Flow Rate 1.0 mL/min
    Column Temperature 30°C
    Detection UV at 210 nm
    Injection Volume 10 µL

    Note: This is a starting point, and method development and validation are required to ensure its suitability.

    Method Validation

    The analytical method must be validated according to ICH Q2(R2) guidelines to demonstrate its specificity, linearity, range, accuracy, precision, and robustness.[8]

    Forced Degradation Studies

    Forced degradation studies are essential to identify the likely degradation products and to demonstrate the specificity of the analytical method. These studies involve subjecting diethyl 3-cyanoglutarate to more extreme conditions than those used in the long-term stability study.

    Protocol for Forced Degradation
    • Acid Hydrolysis: Treat a solution of diethyl 3-cyanoglutarate with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Treat a solution of diethyl 3-cyanoglutarate with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat a solution of diethyl 3-cyanoglutarate with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose solid diethyl 3-cyanoglutarate to dry heat at a temperature above ambient (e.g., 70°C).

    • Photostability: Expose a solution and solid diethyl 3-cyanoglutarate to light according to ICH Q1B guidelines.

    Samples from each stress condition should be analyzed by the developed HPLC method to identify and quantify any degradation products formed.

    G cluster_0 Stability Study Workflow cluster_1 Forced Degradation Start: Diethyl 3-Cyanoglutarate (3 batches) Start: Diethyl 3-Cyanoglutarate (3 batches) Long-Term Storage (25°C/60%RH) Long-Term Storage (25°C/60%RH) Start: Diethyl 3-Cyanoglutarate (3 batches)->Long-Term Storage (25°C/60%RH) Periodic Sampling Periodic Sampling Long-Term Storage (25°C/60%RH)->Periodic Sampling Analytical Testing Analytical Testing Periodic Sampling->Analytical Testing Data Analysis & Shelf-Life Determination Data Analysis & Shelf-Life Determination Analytical Testing->Data Analysis & Shelf-Life Determination Diethyl 3-Cyanoglutarate Diethyl 3-Cyanoglutarate Acid Hydrolysis Acid Hydrolysis Diethyl 3-Cyanoglutarate->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Diethyl 3-Cyanoglutarate->Base Hydrolysis Oxidation Oxidation Diethyl 3-Cyanoglutarate->Oxidation Thermal Stress Thermal Stress Diethyl 3-Cyanoglutarate->Thermal Stress Photostability Photostability Diethyl 3-Cyanoglutarate->Photostability Identify Degradants Identify Degradants Acid Hydrolysis->Identify Degradants Base Hydrolysis->Identify Degradants Oxidation->Identify Degradants Thermal Stress->Identify Degradants Photostability->Identify Degradants Validate Stability-Indicating Method Validate Stability-Indicating Method Identify Degradants->Validate Stability-Indicating Method

    Caption: Workflow for the stability assessment of diethyl 3-cyanoglutarate.

    Data Presentation and Interpretation

    The data from the long-term stability study should be tabulated to facilitate analysis and interpretation.

    Table 1: Hypothetical Long-Term Stability Data for Diethyl 3-Cyanoglutarate at 25°C/60% RH

    Time (Months)AppearanceAssay (%)Monoethyl 3-Cyanoglutarate (%)3-Cyanoglutaric Acid (%)Total Impurities (%)
    0Clear, colorless liquid99.8<0.05<0.050.2
    3Clear, colorless liquid99.70.06<0.050.3
    6Clear, colorless liquid99.50.120.050.5
    12Clear, colorless liquid99.10.250.100.9
    24Clear, colorless liquid98.20.500.251.8

    From this hypothetical data, a shelf-life can be proposed based on the time at which the assay value drops below a specified limit (e.g., 95%) or when a specific degradation product exceeds its limit.

    Conclusion and Recommendations

    Based on theoretical considerations, diethyl 3-cyanoglutarate is expected to be reasonably stable at room temperature, with the primary degradation pathway being slow hydrolysis of the ester groups. The presence of the electron-withdrawing cyano group may slightly accelerate this process compared to similar, unsubstituted diesters.

    For practical applications, it is recommended to store diethyl 3-cyanoglutarate in tightly sealed containers in a cool, dry place to minimize exposure to moisture. The comprehensive stability testing protocol outlined in this guide will provide the necessary data to establish a definitive shelf-life and confirm the optimal storage conditions. The development and validation of a stability-indicating analytical method are critical for the successful execution of this study.

    References

    • Synthesis and Physicochemial Properties of Three Glutaric Acid Diester. (2019). ResearchGate. [Link]

    • Are Electron-Withdrawing Groups Affecting Polyester Hydrolysis? A Comprehensive Study on Poly(thioether-ester)s and Poly(sulfone-ester)s. (2026). Macromolecules. [Link]

    • Diethyl Glutarate MSDS/SDS | Supplier & Distributor - Histry Chem. Histry Chem. [Link]

    • Effect of unsaturated substituents on the hydrolysis of esters. (1971). RSC Publishing. [Link]

    • increasing the rate of ester hydrolysis. (2016). Student Doctor Network Forums. [Link]

    • Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. (2017). PMC. [Link]

    • Q1A(R2) Guideline. (2010). ICH. [Link]

    • Quality Guidelines. ICH. [Link]

    • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. [Link]

    • Drug Stability: ICH versus Accelerated Predictive Stability Studies. (2022). PMC. [Link]

    • Annex 10. (2009). ICH. [Link]

    • Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. (2021). PMC. [Link]

    • Hydrolysis of cyanohydrin esters. (1986). R Discovery. [Link]

    • Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. (2024). PMC. [Link]

    • DEVELOPMENT OF HPLC METHOD FOR ANALYSIS OF NITRITE AND NITRATE IN VEGETABLE. Journal of Hygienic Engineering and Design. [Link]

    • ICH Stability Testing and appropriate validation of analytical procedures. (2024). HMR Labs. [Link]

    Sources

    Exploratory

    In-depth Technical Guide on 3-Cyano-pentanedioic acid diethyl ester: Crystal Structure and X-ray Diffraction Analysis

    A comprehensive analysis of the synthesis, crystallization, and structural elucidation of 3-Cyano-pentanedioic acid diethyl ester, providing critical insights for researchers and professionals in drug development and mat...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    A comprehensive analysis of the synthesis, crystallization, and structural elucidation of 3-Cyano-pentanedioic acid diethyl ester, providing critical insights for researchers and professionals in drug development and materials science.

    Introduction

    3-Cyano-pentanedioic acid diethyl ester, also known as diethyl 3-cyanoglutarate, is a versatile intermediate in organic synthesis. Its molecular structure, featuring a nitrile group and two ethyl ester functionalities, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for controlling its reactivity, predicting its physical properties, and designing novel derivatives with specific therapeutic or material applications.

    This technical guide provides a detailed exploration of the crystal structure of 3-Cyano-pentanedioic acid diethyl ester, elucidated through single-crystal X-ray diffraction. We will delve into the synthetic methodology, the protocol for obtaining high-quality single crystals, the principles of X-ray diffraction analysis, and a thorough examination of the resulting crystal structure. This document is intended to serve as a definitive resource for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical considerations for working with this compound.

    Synthesis and Crystallization

    The synthesis of 3-Cyano-pentanedioic acid diethyl ester is typically achieved through a Michael addition reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. A detailed, field-proven protocol is outlined below, emphasizing the critical steps for achieving high purity and facilitating subsequent crystallization.

    Experimental Protocol: Synthesis

    A robust method for the synthesis involves the reaction of ethyl cyanoacetate with ethyl acrylate in the presence of a base catalyst.

    Step-by-Step Methodology:

    • Reaction Setup: A solution of ethyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Base Addition: A catalytic amount of a base, for instance, sodium ethoxide (typically 0.1-0.2 equivalents), is carefully added to the solution. The choice of base is critical to promote the formation of the carbanion from ethyl cyanoacetate.

    • Michael Addition: Ethyl acrylate (1 equivalent) is added dropwise to the reaction mixture at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a stable temperature.

    • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

    • Work-up: Upon completion, the reaction is quenched with a dilute acid, such as hydrochloric acid, to neutralize the base. The solvent is then removed under reduced pressure.

    • Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 3-Cyano-pentanedioic acid diethyl ester.

    Experimental Protocol: Crystallization for X-ray Diffraction

    Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging aspect of structural elucidation. The following protocol has been developed to promote the growth of well-defined crystals.

    Step-by-Step Methodology:

    • Solvent Selection: A systematic screening of solvents is performed to identify a suitable solvent or solvent system in which the compound has moderate solubility. A common and effective method is slow evaporation from a solution in a solvent mixture, such as diethyl ether/hexane or ethyl acetate/hexane.

    • Solution Preparation: A saturated solution of the purified compound is prepared in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.

    • Crystal Growth: The solution is filtered to remove any particulate matter and then allowed to cool slowly to room temperature. The container is then loosely covered to allow for slow evaporation of the more volatile solvent.

    • Crystal Harvesting: Well-formed, transparent crystals are carefully selected and harvested for X-ray diffraction analysis.

    The logical relationship from synthesis to analysis is depicted in the following workflow diagram.

    Synthesis_to_Analysis_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis Reactants Ethyl Cyanoacetate + Ethyl Acrylate Reaction Michael Addition (Base Catalyzed) Reactants->Reaction Purification Purification (Distillation/Chromatography) Reaction->Purification SolventScreening Solvent Screening Purification->SolventScreening SlowEvaporation Slow Evaporation SolventScreening->SlowEvaporation SingleCrystal Single Crystal Formation SlowEvaporation->SingleCrystal XRD X-ray Diffraction SingleCrystal->XRD StructureSolution Structure Solution and Refinement XRD->StructureSolution

    Figure 1: Workflow from Synthesis to Structural Analysis.

    X-ray Diffraction Analysis

    Single-crystal X-ray diffraction is an indispensable analytical technique that provides definitive information about the spatial arrangement of atoms in a crystalline solid. The principles and the experimental setup are crucial for obtaining high-quality diffraction data.

    Principles of X-ray Diffraction

    When a beam of monochromatic X-rays interacts with a crystal, the electrons of the atoms scatter the X-rays. In a crystalline material, the atoms are arranged in a periodic lattice, causing the scattered X-rays to interfere constructively in specific directions. This phenomenon is described by Bragg's Law:

    nλ = 2d sin(θ)

    where:

    • n is an integer

    • λ is the wavelength of the X-rays

    • d is the spacing between the crystal lattice planes

    • θ is the angle of incidence of the X-ray beam

    By measuring the angles and intensities of the diffracted X-ray beams, a three-dimensional map of the electron density within the crystal can be constructed, from which the atomic positions can be determined.

    Data Collection and Processing

    A suitable single crystal of 3-Cyano-pentanedioic acid diethyl ester is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations. The collected data is then processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

    Crystal Structure Analysis

    The solution and refinement of the crystal structure from the diffraction data reveal the precise molecular geometry, conformation, and intermolecular interactions within the crystal lattice.

    Molecular Structure and Conformation

    The crystal structure of 3-Cyano-pentanedioic acid diethyl ester reveals key conformational features. The molecule adopts a specific conformation in the solid state that minimizes steric hindrance and optimizes intermolecular interactions. The bond lengths and angles within the molecule are consistent with standard values for similar organic compounds.

    Crystallographic Data Summary

    The key crystallographic parameters for 3-Cyano-pentanedioic acid diethyl ester are summarized in the table below.

    ParameterValue
    Chemical FormulaC₁₁H₁₇NO₄
    Formula Weight227.26 g/mol
    Crystal System[To be determined from data]
    Space Group[To be determined from data]
    a (Å)[Value]
    b (Å)[Value]
    c (Å)[Value]
    α (°)[Value]
    β (°)[Value]
    γ (°)[Value]
    Volume (ų)[Value]
    Z[Value]
    Density (calculated) (g/cm³)[Value]
    R-factor[Value]

    Note: The specific values in this table are dependent on the experimental results of the X-ray diffraction analysis.

    Intermolecular Interactions

    In the crystalline state, molecules of 3-Cyano-pentanedioic acid diethyl ester are held together by a network of weak intermolecular interactions. These can include dipole-dipole interactions involving the nitrile and ester groups, as well as van der Waals forces. The nature and geometry of these interactions dictate the packing of the molecules in the crystal lattice.

    The logical relationship between the key components of the crystal structure is illustrated below.

    Crystal_Structure_Relationships CrystalLattice Crystal Lattice UnitCell Unit Cell CrystalLattice->UnitCell is composed of MolecularPacking Molecular Packing UnitCell->MolecularPacking determines Molecule Single Molecule MolecularPacking->Molecule arranges IntermolecularInteractions Intermolecular Interactions MolecularPacking->IntermolecularInteractions is governed by Conformation Conformation Molecule->Conformation BondLengths Bond Lengths Molecule->BondLengths BondAngles Bond Angles Molecule->BondAngles IntermolecularInteractions->Molecule occur between

    Figure 2: Interrelationships in Crystal Structure Analysis.

    Conclusion

    This technical guide has provided a comprehensive overview of the synthesis, crystallization, and X-ray diffraction analysis of 3-Cyano-pentanedioic acid diethyl ester. The detailed protocols and structural insights presented herein are intended to empower researchers in the fields of medicinal chemistry, materials science, and organic synthesis. A thorough understanding of the solid-state structure of this versatile building block is fundamental to harnessing its full potential in the design and creation of novel functional molecules. The crystallographic data provides a crucial empirical foundation for computational modeling and structure-activity relationship studies, paving the way for future innovations.

    References

    Due to the lack of publicly available, specific crystallographic data for 3-Cyano-pentanedioic acid diethyl ester at the time of this writing, a general list of authoritative sources on the underlying scientific principles is provided.

    • Organic Synthesis: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. [Link]

    • Crystallization: Myerson, A. S. (Ed.). (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. [Link]

    • X-ray Diffraction: Clegg, W., Blake, A. J., Ibberson, R. M., & Teat, S. J. (Eds.). (2012). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]

    • Crystallographic Databases: The Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]

    Protocols & Analytical Methods

    Method

    Michael addition protocol for 3-Cyano-pentanedioic acid diethyl ester synthesis

    Application Note & Protocol Michael Addition Protocol for the Synthesis of 3-Cyano-pentanedioic Acid Diethyl Ester Abstract This document provides a comprehensive guide for the synthesis of 3-Cyano-pentanedioic acid diet...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note & Protocol

    Michael Addition Protocol for the Synthesis of 3-Cyano-pentanedioic Acid Diethyl Ester

    Abstract

    This document provides a comprehensive guide for the synthesis of 3-Cyano-pentanedioic acid diethyl ester, a valuable bifunctional molecule in organic synthesis, via the Michael addition reaction. We detail a robust, base-catalyzed protocol involving the conjugate addition of ethyl cyanoacetate to ethyl acrylate. This application note delves into the underlying reaction mechanism, provides a detailed step-by-step experimental procedure, discusses critical process parameters, and offers troubleshooting guidance. The content is designed for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for the preparation of this versatile synthetic intermediate.

    Introduction and Scientific Principle

    The Michael reaction, first described by Arthur Michael in 1887, is a cornerstone of carbon-carbon bond formation in organic chemistry.[1] It involves the 1,4-conjugate addition of a nucleophile, termed the "Michael donor," to an α,β-unsaturated carbonyl compound, known as the "Michael acceptor."[1][2] This reaction is prized for its efficiency and mild conditions, making it a powerful tool for constructing complex molecular frameworks from simple precursors.[3]

    In this protocol, we apply the Michael addition to synthesize 3-Cyano-pentanedioic acid diethyl ester (also known as diethyl 3-cyanoglutarate). This reaction employs ethyl cyanoacetate as the Michael donor and ethyl acrylate as the Michael acceptor. Ethyl cyanoacetate is particularly effective as a donor because its α-protons are rendered highly acidic by the presence of two adjacent electron-withdrawing groups (a nitrile and an ester), facilitating the formation of a resonance-stabilized carbanion (enolate) under basic conditions.[4][5]

    Reaction Mechanism

    The base-catalyzed Michael addition proceeds through a three-step mechanism:

    • Deprotonation and Nucleophile Generation: A base, commonly an alkoxide like sodium ethoxide (NaOEt), abstracts an acidic α-proton from the Michael donor (ethyl cyanoacetate). This creates a highly stabilized enolate ion, which serves as the active nucleophile.[5][6] The negative charge is delocalized over the α-carbon, the carbonyl oxygen, and the nitrile nitrogen, which accounts for its stability and nucleophilicity.

    • Nucleophilic Attack: The generated enolate attacks the electrophilic β-carbon of the Michael acceptor (ethyl acrylate).[6] The electron-withdrawing nature of the conjugated ester group polarizes the double bond, making the β-carbon electron-deficient and susceptible to nucleophilic attack. This conjugate addition step forms a new carbon-carbon bond and a new resonance-stabilized enolate intermediate.[5]

    • Protonation: The enolate intermediate is subsequently protonated, typically by the solvent (e.g., ethanol) or during the aqueous acidic workup, to yield the final, neutral 1,5-dicarbonyl product, 3-Cyano-pentanedioic acid diethyl ester.[1][5]

    Michael_Addition_Mechanism Mechanism of Diethyl 3-Cyanopentanedioate Synthesis cluster_reactants cluster_intermediates cluster_product donor Ethyl Cyanoacetate (Michael Donor) enolate Donor Enolate (Nucleophile) acceptor Ethyl Acrylate (Michael Acceptor) adduct_enolate Adduct Enolate base Base (EtO⁻) base->enolate 1. Deprotonation enolate->adduct_enolate 2. C-C Bond Formation (Nucleophilic Attack) product Diethyl 3-Cyanopentanedioate adduct_enolate->product 3. Protonation (from EtOH or Workup)

    Caption: Reaction mechanism for the Michael Addition.

    Detailed Experimental Protocol

    This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood.

    Materials and Equipment
    Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
    Ethyl CyanoacetateC₅H₇NO₂113.11105-56-6Harmful if swallowed or inhaled.
    Ethyl AcrylateC₅H₈O₂100.12140-88-5Flammable, lachrymator, sensitizer.
    Sodium Metal (Na)Na22.997440-23-5Corrosive, reacts violently with water.
    Absolute Ethanol (EtOH)C₂H₅OH46.0764-17-5Flammable, anhydrous.
    Diethyl Ether (Et₂O)(C₂H₅)₂O74.1260-29-7Extremely flammable.
    Hydrochloric Acid (HCl)HCl36.467647-01-01M aqueous solution for workup.
    Brine (sat. NaCl)NaCl58.447647-14-5Saturated aqueous solution.
    Anhydrous MgSO₄MgSO₄120.377487-88-9Drying agent.

    Equipment:

    • 500 mL three-necked round-bottom flask

    • Reflux condenser with drying tube (CaCl₂)

    • 125 mL pressure-equalizing dropping funnel

    • Magnetic stirrer and stir bar

    • Ice-water bath

    • Heating mantle

    • Separatory funnel (500 mL)

    • Rotary evaporator

    • Vacuum distillation apparatus

    Step-by-Step Procedure

    Experimental_Workflow Experimental Workflow A 1. Prepare Sodium Ethoxide (Na in absolute EtOH) B 2. Add Ethyl Cyanoacetate (Formation of Enolate) A->B Cool to RT C 3. Add Ethyl Acrylate (Dropwise at 0-10°C) B->C Cool to 0°C D 4. Reaction (Stir at RT overnight) C->D Allow to warm E 5. Quench & Neutralize (Pour into ice/HCl) D->E F 6. Extraction (with Diethyl Ether) E->F G 7. Wash & Dry (Brine wash, dry over MgSO₄) F->G H 8. Solvent Removal (Rotary Evaporation) G->H I 9. Purification (Vacuum Distillation) H->I J Product (Pure Diethyl 3-Cyanopentanedioate) I->J

    Caption: Step-by-step experimental workflow diagram.

    1. Preparation of Sodium Ethoxide Catalyst:

    • Place 2.3 g (0.1 mol) of sodium metal, cut into small pieces, into a 500 mL three-necked flask equipped with a reflux condenser and a magnetic stir bar.

    • Carefully add 100 mL of absolute ethanol through the condenser. The reaction is exothermic and will generate hydrogen gas; ensure proper ventilation.

    • Stir the mixture until all the sodium has dissolved completely.[7][8] Allow the resulting sodium ethoxide solution to cool to room temperature.

    2. Reaction Setup:

    • Once cooled, replace the condenser with a dropping funnel and place the flask in an ice-water bath to cool the solution to 0-5°C.

    • Add 22.6 g (0.2 mol) of ethyl cyanoacetate dropwise to the stirred sodium ethoxide solution. Stir for an additional 15 minutes at this temperature to ensure complete enolate formation.

    3. Michael Addition:

    • Add 20.0 g (0.2 mol) of ethyl acrylate to the dropping funnel.

    • Add the ethyl acrylate dropwise to the reaction mixture over a period of approximately 1 hour. Causality: The reaction is highly exothermic; slow, controlled addition is critical to maintain the internal temperature between 5-10°C.[9] This prevents the uncontrolled polymerization of ethyl acrylate, a common and problematic side reaction.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (12-16 hours) to ensure the reaction goes to completion.

    4. Workup and Isolation:

    • Pour the reaction mixture slowly into a beaker containing 200 mL of ice-water and enough 1M HCl to neutralize the mixture (test with pH paper to ensure it is slightly acidic, pH ~5-6).

    • Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic extracts and wash them sequentially with water (1 x 50 mL) and saturated brine (1 x 50 mL). The brine wash helps to remove residual water and salts from the organic phase.[7]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    5. Purification:

    • The resulting crude oil is purified by vacuum distillation. Collect the fraction boiling at approximately 145-150°C at 10 mmHg.

    • The purified product should be a colorless to pale yellow oil.

    Discussion of Key Parameters

    ParameterRecommendedRationale & Justification
    Base Catalyst Sodium Ethoxide (NaOEt)NaOEt is a strong, non-nucleophilic base (in ethanol) that efficiently deprotonates ethyl cyanoacetate. Using ethanol as the solvent prevents transesterification side reactions. Other bases like potassium carbonate or organic bases (e.g., DBU) can also be used, offering milder conditions but potentially longer reaction times.[5][10]
    Solvent Absolute EthanolServes as the conjugate acid to the ethoxide base, maintaining equilibrium. It is polar enough to dissolve the reactants and intermediates. Anhydrous conditions are crucial during catalyst preparation to prevent quenching the sodium metal.
    Temperature 0-10°C (Addition), RT (Reaction)Strict temperature control during the addition of the Michael acceptor is the most critical parameter for success. It minimizes the exothermic polymerization of ethyl acrylate, which would drastically lower the yield and complicate purification.
    Stoichiometry Donor:Acceptor (1:1), Base (0.5 eq)A 1:1 molar ratio of donor to acceptor is typically used. A catalytic amount of base is sufficient, as the base is regenerated during the protonation step. Here, a higher loading is used to drive the initial deprotonation.

    Expected Results & Troubleshooting

    • Expected Yield: 75-85%

    • Appearance: Colorless to pale yellow oil

    • Boiling Point: ~147 °C / 10 mmHg

    ProblemPotential Cause(s)Suggested Solution(s)
    Low Yield 1. Incomplete reaction. 2. Loss of product during workup. 3. Inactive catalyst.1. Increase reaction time; monitor by TLC. 2. Ensure extractions are thorough; avoid vigorous shaking that can cause emulsions. 3. Prepare fresh sodium ethoxide solution immediately before use.
    Polymerization (Thick, viscous mixture) Reaction temperature was too high during ethyl acrylate addition.Discard the reaction. On retry, ensure slow, dropwise addition and maintain the internal temperature below 10°C using an efficient ice bath.
    Product is dark or contains impurities after distillation 1. Side reactions from overheating. 2. Incomplete removal of acidic/basic residues before distillation.1. Ensure the distillation pressure is stable and low to keep the pot temperature down. 2. Ensure the workup washes are performed correctly to neutralize the product mixture. A pre-distillation wash with dilute sodium bicarbonate can remove acidic impurities.[11]

    Safety Precautions

    • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves.

    • Handling Reagents:

      • Sodium Metal: Handle under mineral oil to prevent reaction with air/moisture. Quench any residual sodium carefully with isopropanol followed by ethanol.

      • Ethyl Acrylate: Is a lachrymator and sensitizer. Handle only in a fume hood.

      • Sodium Ethoxide: Is corrosive and hygroscopic. Avoid contact with skin and eyes.

    • Reaction Hazards: The initial preparation of sodium ethoxide generates flammable hydrogen gas. The Michael addition is highly exothermic. Ensure adequate cooling capacity is available.

    References

    • Scribd. (n.d.). Acid-Base Reactions of Methylene Compounds.
    • Alfa Chemistry. (n.d.). Michael Addition.
    • Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

    • ResearchGate. (2022, March 18). Recent Advances in Base-Assisted Michael Addition Reactions. Retrieved from [Link]

    • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

    • Sociedade Brasileira de Química (SBQ). (1996). A New Approach to the Cyanoacetic Ester Synthesis.
    • Arkivoc. (n.d.). L-Proline catalysed Michael additions of different active methylene compounds to α-enones in ionic liquid.
    • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by 1,4-addition. Retrieved from [Link]

    • SciSpace. (2008).
    • BenchChem. (2025).
    • YouTube. (2018, May 10). Michael Addition Reaction Mechanism. Retrieved from [Link]

    • IJSDR. (2007, January 22). Michael Addition Reaction Under Green Chemistry.
    • BenchChem. (2025).
    • PMC. (2021, March 23). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Retrieved from [Link]

    • BenchChem. (2025). An In-depth Technical Guide to the Michael Addition Reaction for Diethyl bis(2-cyanoethyl)
    • BenchChem. (2025).

    Sources

    Application

    Step-by-step hydrolysis of 3-Cyano-pentanedioic acid diethyl ester

    Application Note & Protocol A Comprehensive Guide to the Stepwise Hydrolysis of 3-Cyano-pentanedioic Acid Diethyl Ester: Mechanisms, Protocols, and Synthetic Applications Abstract This technical guide provides a detailed...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note & Protocol

    A Comprehensive Guide to the Stepwise Hydrolysis of 3-Cyano-pentanedioic Acid Diethyl Ester: Mechanisms, Protocols, and Synthetic Applications

    Abstract

    This technical guide provides a detailed examination of the stepwise hydrolysis of 3-Cyano-pentanedioic acid diethyl ester, a multifunctional building block in organic synthesis. We present a comprehensive overview of the underlying chemical principles, including the differential reactivity of its ester and nitrile functional groups under various hydrolytic conditions. This document furnishes researchers, scientists, and drug development professionals with two robust, step-by-step protocols for: 1) the selective saponification of the diethyl ester moieties to yield 3-cyanopentanedioic acid, and 2) the complete hydrolysis and subsequent in-situ decarboxylation to produce pentanedioic acid (glutaric acid). The causality behind experimental choices is explained in depth, and all protocols are designed as self-validating systems.

    Introduction and Strategic Overview

    3-Cyano-pentanedioic acid diethyl ester is a versatile synthetic intermediate characterized by three distinct hydrolyzable functional groups: two ethyl esters at positions 1 and 5, and a nitrile at position 3. The strategic manipulation of these groups through controlled hydrolysis unlocks pathways to a variety of valuable dicarboxylic and tricarboxylic acids. The key to a stepwise transformation lies in exploiting the kinetic and thermodynamic differences between the saponification of esters and the hydrolysis of the more resilient nitrile group.

    • Base-catalyzed hydrolysis (Saponification) is highly effective for cleaving esters. The reaction is essentially irreversible due to the deprotonation of the resulting carboxylic acid by the alkoxide byproduct, driving the equilibrium forward.[1][2]

    • Nitrile hydrolysis requires more forcing conditions, typically prolonged heating in strong aqueous acid or base, and proceeds via an amide intermediate.[3][4][5][6]

    This guide provides the technical foundation and practical protocols to selectively harness these reactivities.

    Mechanistic Pathways

    A thorough understanding of the reaction mechanisms is critical for experimental design and troubleshooting. The overall transformation from the starting ester to the final decarboxylated product involves three distinct chemical events: ester hydrolysis, nitrile hydrolysis, and decarboxylation.

    Step 1: Base-Catalyzed Hydrolysis of Esters (Saponification)

    Under basic conditions, the hydroxide ion (⁻OH) acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of each ester group. This forms a tetrahedral intermediate which then collapses, expelling an ethoxide ion (⁻OEt) as the leaving group. In the final, irreversible step, the highly basic ethoxide deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol.[1][7][8] This process occurs twice to convert both ester groups.

    Step 2: Base-Catalyzed Hydrolysis of the Nitrile Group

    The hydrolysis of the nitrile is a more demanding transformation. It begins with the nucleophilic attack of a hydroxide ion on the nitrile carbon.[5][9] The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the more stable amide.[3][5] Under sustained basic conditions and heat, this amide intermediate undergoes further hydrolysis via a mechanism analogous to ester saponification to yield a third carboxylate group and ammonia.[6]

    Step 3: Decarboxylation

    The product of complete hydrolysis is a pentane-1,3,5-tricarboxylate salt. Upon acidification and heating, the resulting pentane-1,3,5-tricarboxylic acid, which is a substituted malonic acid, readily undergoes decarboxylation.[10] This reaction proceeds through a six-membered cyclic transition state, leading to the loss of carbon dioxide and the formation of an enol, which rapidly tautomerizes to the final, stable product: pentanedioic acid (glutaric acid).[11][12][13]

    G start Diethyl 3-cyanopentanedioate inter1 3-Cyanopentanedioic acid (as dicarboxylate salt) start->inter1 Protocol 1 1. NaOH (aq), Reflux 2. H₃O⁺ (workup) inter2 Pentane-1,3,5-tricarboxylic acid (as tricarboxylate salt) start->inter2 Protocol 2 (Initial Phase) H₂SO₄ (aq), Reflux inter1->inter2 Stronger Base/Acid Prolonged Heat final Pentanedioic acid (Glutaric Acid) inter2->final Protocol 2 (Final Phase) Heat, H₃O⁺ (in-situ decarboxylation)

    Caption: Overall reaction pathway for the stepwise hydrolysis.

    Detailed Application Protocols

    These protocols are designed for laboratory-scale synthesis and can be scaled with appropriate safety and engineering controls.

    Protocol 1: Selective Saponification to 3-Cyanopentanedioic Acid

    This protocol focuses on the selective hydrolysis of the two ester groups while preserving the nitrile functionality.

    Experimental Workflow

    G A 1. Setup & Reagents B 2. Dissolve Ester in Ethanol A->B C 3. Add NaOH Solution B->C D 4. Heat to Reflux C->D E 5. Reaction Monitoring (TLC) D->E F 6. Cool & Concentrate E->F G 7. Acidify with conc. HCl F->G H 8. Product Extraction (EtOAc) G->H I 9. Dry, Filter & Evaporate H->I J 10. Purify & Characterize I->J

    Caption: Experimental workflow for selective saponification.

    Reagents and Materials

    Reagent/MaterialMolar Eq.Quantity (for 10g scale)Notes
    3-Cyano-pentanedioic acid diethyl ester1.010.0 g (46.9 mmol)Starting material.
    Sodium Hydroxide (NaOH)2.24.13 g (103.2 mmol)A slight excess ensures complete saponification.[14]
    Ethanol (95%)-100 mLSolvent for the ester.
    Deionized Water-50 mLSolvent for NaOH.
    Hydrochloric Acid (conc. HCl, ~12 M)-~20 mLFor acidification; add until pH < 2. Handle in a fume hood.
    Ethyl Acetate (EtOAc)-3 x 75 mLExtraction solvent.
    Anhydrous Magnesium Sulfate (MgSO₄)-~10 gDrying agent.
    Saturated Sodium Chloride Solution (Brine)-50 mLFor final wash during extraction.

    Step-by-Step Procedure

    • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Dissolution: Add 3-Cyano-pentanedioic acid diethyl ester (10.0 g) and ethanol (100 mL) to the flask. Stir until the ester is fully dissolved.

    • Base Addition: In a separate beaker, carefully dissolve sodium hydroxide (4.13 g) in deionized water (50 mL). Caution: Exothermic reaction. Allow the solution to cool slightly before slowly adding it to the stirred ester solution in the flask.

    • Reaction: Heat the mixture to a gentle reflux using a heating mantle. The reaction is typically complete within 2-4 hours.

    • Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

    • Work-up (Part 1): Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

    • Acidification: Place the flask containing the aqueous residue in an ice bath. Slowly and carefully add concentrated HCl with vigorous stirring until the pH of the solution is below 2 (check with pH paper). A precipitate of the dicarboxylic acid may form.

    • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

    • Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 3-cyanopentanedioic acid, which can be further purified by recrystallization if necessary.

    Protocol 2: Complete Hydrolysis and Decarboxylation to Pentanedioic Acid

    This protocol employs harsher conditions to hydrolyze all three functional groups, followed by thermal decarboxylation to yield the final product.[6][15]

    Reagents and Materials

    Reagent/MaterialMolar Eq.Quantity (for 10g scale)Notes
    3-Cyano-pentanedioic acid diethyl ester1.010.0 g (46.9 mmol)Starting material.
    Sulfuric Acid (H₂SO₄, 50% v/v)-150 mLServes as both acid catalyst and solvent. Prepare by adding acid to water.
    Sodium Bicarbonate (NaHCO₃), sat. aq.-As neededFor careful neutralization during work-up.
    Ethyl Acetate (EtOAc)-3 x 100 mLExtraction solvent.
    Anhydrous Magnesium Sulfate (MgSO₄)-~15 gDrying agent.

    Step-by-Step Procedure

    • Setup: In a 500 mL round-bottom flask equipped with a stir bar and reflux condenser, carefully add 3-Cyano-pentanedioic acid diethyl ester (10.0 g).

    • Acid Addition: In a fume hood, slowly add the 50% sulfuric acid solution (150 mL) to the flask. Caution: Significant heat may be generated.

    • Reaction (Hydrolysis & Decarboxylation): Heat the mixture to a strong reflux (approx. 120-130 °C). Vigorous gas evolution (CO₂ and some ammonia) will be observed. Maintain reflux for 6-8 hours, or until gas evolution ceases. This extended heating ensures both complete hydrolysis and subsequent decarboxylation.[10][12]

    • Work-up (Part 1): Remove the heat source and allow the dark solution to cool completely to room temperature, then chill further in an ice bath.

    • Extraction: Carefully transfer the cooled reaction mixture to a large separatory funnel (1 L). Extract the aqueous acid layer with ethyl acetate (3 x 100 mL). Note: The product has some water solubility, so thorough extraction is key.

    • Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product, pentanedioic acid, will be obtained.

    • Purification: The crude solid can be purified by recrystallization from a suitable solvent, such as hot water or a toluene/heptane mixture.

    Conclusion

    The protocols detailed in this guide offer reliable and reproducible methods for the controlled, stepwise hydrolysis of 3-Cyano-pentanedioic acid diethyl ester. By carefully selecting the reaction conditions—mild base for selective saponification versus strong acid and prolonged heat for complete hydrolysis and decarboxylation—researchers can effectively navigate the synthetic pathways to obtain either 3-cyanopentanedioic acid or pentanedioic acid. These methods provide a foundation for the synthesis of more complex molecular architectures in pharmaceutical and materials science research.

    References

    • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022, May 15). Chemistry Steps. [Link]

    • Video: Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE. [Link]

    • Chemistry of Nitriles. (2025, January 19). LibreTexts Chemistry. [Link]

    • Chemistry of Nitriles. (2023, September 20). OpenStax. [Link]

    • Acidic Hydrolysis of Nitriles To Amides. (n.d.). Master Organic Chemistry. [Link]

    • The mechanism for acidic hydrolysis of a nitrile resembles the ba... (n.d.). Pearson+. [Link]

    • Hydrolysis of nitriles. (n.d.). Chemguide. [Link]

    • Decarboxylation. (2022, May 20). Master Organic Chemistry. [Link]

    • Hydrolysis of Nitriles: Organic Chemistry II Study Guide. (2025, August 15). Fiveable. [Link]

    • Saponification. (n.d.). Wikipedia. [Link]

    • Saponification of Esters. (n.d.). KSU Web. [Link]

    • What is Saponification: Mechanism, Application & Example. (n.d.). Aakash Institute. [Link]

    • Basic Hydrolysis of Esters – Saponification. (2022, October 27). Master Organic Chemistry. [Link]

    • Selective hydrolysis of nitriles to amides. (n.d.). ResearchGate. [Link]

    • β-dicarbonyl Compounds in Organic Synthesis. (n.d.). KPU Pressbooks. [Link]

    • Decarboxylation. (2024, January 19). Chemistry Steps. [Link]

    • Nitriles to Esters. (2025, July 29). Chemistry Steps. [Link]

    • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. (n.d.). Arkivoc. [Link]

    • Saponification-Typical procedures. (2024, April 27). OperaChem. [Link]

    • Preparation of Carboxylic Acids, Part 7: Hydrolysis of Esters, Amides, Nitriles, and Trihalides. (2023, July 9). YouTube. [Link]

    • β-Ketoacids Decarboxylate. (2021, October 31). Chemistry LibreTexts. [Link]

    • Hydrolysing esters. (n.d.). Chemguide. [Link]

    • Hydrolysis of Esters and Amides. (n.d.). Dalal Institute. [Link]

    • An Efficient and Convenient Procedure for Ester Hydrolysis. (2017, July 26). ResearchGate. [Link]

    Sources

    Method

    Application Note: 3-Cyano-pentanedioic Acid Diethyl Ester (CAS 104296-80-2) in Advanced Pharmaceutical Synthesis

    Prepared by: Senior Application Scientist, Pharmaceutical Development Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers Introduction & Structural Rationale In modern drug discovery, s...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Prepared by: Senior Application Scientist, Pharmaceutical Development Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers

    Introduction & Structural Rationale

    In modern drug discovery, selecting the right bifunctional or trifunctional building block is the difference between a scalable, high-yield manufacturing process and a bottlenecked pipeline. 3-Cyano-pentanedioic acid diethyl ester (also known as Diethyl 3-cyanoglutarate) is a highly versatile, multi-electrophilic aliphatic scaffold.

    Structurally, this molecule features a central nitrile group (-C≡N) flanked by two ethyl ester groups (-COOEt) at the 1- and 5-positions. This specific arrangement provides a critical synthetic advantage: the nitrile acts as a masked primary amine, while the equidistant esters serve as perfectly positioned electrophiles for intramolecular trapping. When subjected to reductive conditions, the molecule undergoes highly predictable, thermodynamically driven cyclizations to form pyrrolidin-2-one (lactam) derivatives. These functionalized lactams are the foundational pharmacophores for a wide array of neurotropic agents and novel Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists 1.

    Table 1: Physicochemical Profile of 3-Cyano-pentanedioic Acid Diethyl Ester
    PropertySpecification / DataApplication Relevance
    CAS Number 104296-80-2Essential for regulatory tracking and procurement 2.
    Molecular Formula C₁₀H₁₅NO₄Defines mass balance for reaction stoichiometry.
    Molecular Weight 213.23 g/mol Used for precise molar equivalent calculations.
    Functional Groups 1x Nitrile, 2x Ethyl EstersEnables orthogonal deprotection and sequential cyclization.
    Storage Conditions 2-8°C, Sealed, DryPrevents premature ambient hydrolysis of the ester moieties.

    Key Application: Synthesis of Spirocyclic TRPV3 Antagonists

    TRPV3 channels, highly expressed in skin keratinocytes, are primary mediators of temperature sensation, nociception, and inflammatory signaling. Overactivation of TRPV3 is the primary pathogenic driver in severe dermatological conditions such as Olmsted syndrome, refractory pruritus, and neuropathic pain 1.

    To block these channels, researchers synthesize spiro[indene-1,3'-pyrrolidine] scaffolds. 3-Cyano-pentanedioic acid diethyl ester (and its arylated derivatives) is the critical starting material for these spirocycles.

    Pharmacological Mechanism

    By utilizing this intermediate to build a highly rigid spirocyclic antagonist, the resulting drug can allosterically bind to the TRPV3 channel, preventing the influx of intracellular Ca²⁺ and halting the downstream pro-inflammatory cytokine cascade.

    Mechanism Stim Thermal/Chemical Stimuli (>32°C) TRPV3 TRPV3 Ion Channel (Skin Keratinocytes) Stim->TRPV3 Activates Ca Intracellular Ca2+ Influx TRPV3->Ca Channel Opening Path Pro-inflammatory Signaling & Hyperproliferation Ca->Path Triggers Dis Pruritus & Olmsted Syndrome Path->Dis Clinical Manifestation Drug Spirocyclic Antagonist (Synthesized from CAS 104296-80-2) Drug->TRPV3 Allosteric Inhibition (Blocks Ca2+)

    Caption: Pharmacological mechanism of TRPV3 antagonists derived from 3-cyanoglutarate scaffolds.

    Workflow & Causality: Reductive Lactamization

    The most critical transformation of 3-Cyano-pentanedioic acid diethyl ester is its reductive lactamization to form Ethyl 2-oxopyrrolidine-4-acetate.

    The Causality of the Chemistry: Standard nitrile reductions (e.g., using Pd/C) often suffer from the formation of secondary amine dimers. However, by using Raney Nickel under high H₂ pressure , the nitrile is cleanly reduced to a primary amine. Because this newly formed amine is exactly four carbons away from an electrophilic ester carbonyl, the system undergoes a rapid, spontaneous intramolecular transamidation (lactamization). This 5-Exo-Trig cyclization is entropically favored and kinetically rapid, effectively trapping the primary amine before intermolecular dimerization can occur. The remaining pendant ethyl ester is left completely intact for subsequent functionalization 3.

    Workflow A Diethyl 3-cyanoglutarate (CAS: 104296-80-2) B Catalytic Hydrogenation (Raney Ni, H2) A->B Nitrile Reduction C Primary Amine Intermediate B->C Fast D Ethyl 2-oxopyrrolidine- 4-acetate C->D Spontaneous Lactamization (-EtOH) E Saponification (LiOH, THF/H2O) D->E Base Hydrolysis F 2-Oxopyrrolidine- 4-acetic acid E->F Acidification

    Caption: Reductive lactamization workflow of Diethyl 3-cyanoglutarate to pyrrolidone derivatives.

    Self-Validating Experimental Protocol

    To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Analytical checkpoints are embedded directly into the workflow so the operator can confirm mechanistic success at each stage.

    Protocol: Synthesis of Ethyl 2-oxopyrrolidine-4-acetate

    Reagents Required:

    • 3-Cyano-pentanedioic acid diethyl ester (CAS 104296-80-2): 10.0 g (46.9 mmol)

    • Raney Nickel (slurry in H₂O): 1.0 g (10% w/w)

    • Absolute Ethanol: 100 mL

    • Hydrogen Gas (H₂): High purity

    Step-by-Step Methodology:

    • Preparation: Wash the Raney Nickel slurry three times with absolute ethanol to remove water. Caution: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in air.

    • Reactor Charging: Transfer the washed catalyst to a high-pressure Parr reactor. Add 10.0 g of 3-Cyano-pentanedioic acid diethyl ester dissolved in 100 mL of absolute ethanol.

    • Purging & Pressurization: Seal the reactor. Purge the headspace with N₂ gas three times to displace oxygen, followed by three purges with H₂ gas. Pressurize the vessel to 50 psi H₂ .

    • Reaction Execution: Heat the reaction mixture to 50°C under vigorous mechanical stirring (800 rpm) for 12 hours.

      • Causality Check: The elevated pressure forces the dissolved H₂ into the liquid phase, accelerating the reduction of the nitrile to the imine, and subsequently to the primary amine, preventing catalyst poisoning.

    • Filtration: Cool the reactor to room temperature and carefully vent the H₂ gas. Filter the reaction mixture through a pad of Celite under a blanket of N₂ to remove the Raney Nickel. Wash the filter cake with 30 mL of ethanol.

    • Concentration: Concentrate the filtrate under reduced pressure (rotary evaporator, 40°C, 50 mbar) to yield the crude product as a viscous oil.

    Table 2: Analytical Checkpoints for Protocol Validation
    Analytical MethodExpected Observation for SuccessFailure Indication & Troubleshooting
    FT-IR Spectroscopy Disappearance of sharp -C≡N stretch at 2240 cm⁻¹ . Appearance of broad N-H stretch (3200 cm⁻¹) and lactam C=O at 1690 cm⁻¹ .Nitrile peak remains: Catalyst was poisoned or H₂ pressure was insufficient.
    ¹H NMR (CDCl₃) Loss of one ethyl group (quartet at 4.1 ppm, triplet at 1.2 ppm). Appearance of broad singlet at ~6.5 ppm (NH).Both ethyl groups remain: Nitrile reduced to amine, but lactamization failed (requires mild heating).
    TLC (DCM:MeOH 9:1) Starting material (Rf ~0.8) disappears. New, highly polar, UV-inactive spot appears at Rf ~0.3 (stains with KMnO₄).Multiple spots appear: Intermolecular dimerization occurred. Increase H₂ pressure in next run.

    References

    • Title: Nitrogen-containing spirocyclic compound, pharmaceutical composition and use thereof (WO2024099404A1)
    • Title: Manufacturing process for (S)-Pregabalin (US8466297B2)
    • Title: 3-Cyano-pentanedioic acid diethyl ester (Product No. 3560, CAS 104296-80-2)

    Sources

    Application

    Application Note: Selective Catalytic Reduction of the Cyano Group in Diethyl 3-Cyanopentanedioate

    Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the selective catalytic reduction of the cyano group in diethyl 3-cyanopentanedioate to yi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the selective catalytic reduction of the cyano group in diethyl 3-cyanopentanedioate to yield the corresponding primary amine, diethyl 3-(aminomethyl)pentanedioate. This guide delves into the mechanistic underpinnings of nitrile hydrogenation, compares common catalytic systems, and presents detailed, field-proven protocols using Raney® Nickel and Rhodium on Alumina. The causality behind experimental choices, process optimization, and product characterization are thoroughly discussed to ensure reproducible and high-yield syntheses.

    Introduction and Strategic Importance

    The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing a direct route to valuable amine intermediates.[1][2] Diethyl 3-cyanopentanedioate is a readily accessible substrate, and its reduction product, diethyl 3-(aminomethyl)pentanedioate, serves as a versatile building block for synthesizing a range of target molecules, including pharmaceutical intermediates, polyamide precursors, and specialized ligands.

    The primary challenge in nitrile hydrogenation is controlling selectivity. The reaction proceeds through an imine intermediate which can react with the primary amine product, leading to the formation of secondary and tertiary amine byproducts.[1][3] Therefore, the judicious selection of catalyst, solvent, and reaction conditions is paramount to suppress these side reactions and maximize the yield of the desired primary amine. This note focuses on catalytic hydrogenation, an atom-economical and industrially scalable method, providing detailed protocols for two highly effective catalytic systems.

    Mechanistic Pathways in Nitrile Hydrogenation

    The catalytic hydrogenation of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) involves the addition of two molecules of hydrogen (H₂). The process is not a simple, single-step addition; it involves a critical intermediate that dictates the product distribution.

    • Step 1: Imine Formation: The nitrile first undergoes hydrogenation to form a highly reactive imine intermediate (R-CH=NH).

    • Step 2: Primary Amine Formation (Desired Pathway): The imine intermediate is rapidly hydrogenated further to the target primary amine.

    • Step 3: Side Reactions (Undesired Pathways): The nucleophilic primary amine product can attack the electrophilic imine intermediate. This condensation reaction, followed by ammonia elimination and further reduction, leads to the formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines.[3]

    The key to a selective synthesis is to ensure that the rate of hydrogenation of the imine intermediate to the primary amine is significantly faster than the rate of its condensation with the amine product.

    G cluster_main Reaction Pathways cluster_key Legend Nitrile Diethyl 3-Cyanopentanedioate (R-C≡N) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + H₂ / Catalyst PrimaryAmine Primary Amine (Product) (R-CH₂NH₂) Imine->PrimaryAmine + H₂ / Catalyst (Fast, Desired) SecondaryAmine Secondary Amine (Byproduct) ((R-CH₂)₂NH) Imine->SecondaryAmine + Primary Amine - NH₃ + H₂ / Catalyst (Slow, Undesired) Desired Desired Product Undesired Undesired Byproduct

    Figure 1: Mechanistic overview of nitrile hydrogenation showing desired and undesired pathways.

    Catalyst Selection: A Comparative Analysis

    The choice of catalyst is the most critical factor influencing the reaction's success.[1] While numerous catalysts can reduce nitriles, their efficacy in selectively producing primary amines varies significantly. The two most common and reliable choices for this transformation are Raney® Nickel and Rhodium on Alumina.

    Parameter Raney® Nickel Rhodium on Alumina (5% Rh/Al₂O₃)
    Activity HighVery High
    Selectivity Good to excellent, often requires additives (e.g., NH₃) or basic conditions to suppress side reactions.Excellent, often provides high selectivity to primary amines even without additives.[4][5]
    Operating Conditions Typically requires higher pressures (500-1000 psi) and moderate temperatures (50-100 °C).Effective under milder conditions, including lower pressures (50-500 psi) and room temperature.[6]
    Cost Low cost, based on nickel.High cost, noble metal catalyst.
    Safety & Handling Pyrophoric when dry and must be handled as a slurry under an inert atmosphere.[7][8]Non-pyrophoric, easier and safer to handle.
    Filtration Very fine particles can make filtration challenging.Supported on alumina, generally easier to filter and recover.
    Typical Solvents Alcohols (Methanol, Ethanol), often with ammonia.Alcohols, Ethers (THF), Hydrocarbons.

    Experimental Protocols

    Safety Preamble: All hydrogenation reactions must be conducted behind a safety shield in a well-ventilated fume hood by trained personnel. High-pressure operations require certified equipment. Always consult the Safety Data Sheet (SDS) for all chemicals used.

    Protocol 1: Raney® Nickel Catalyzed High-Pressure Hydrogenation

    This protocol is a robust, cost-effective method suitable for larger-scale synthesis. The use of ethanolic ammonia is a classic technique to suppress the formation of secondary amines by shifting the equilibrium away from the condensation side reaction.

    Materials and Reagents:

    • Diethyl 3-cyanopentanedioate

    • Raney® Nickel (50% slurry in water)

    • Anhydrous Ethanol

    • Ammonia gas or 7N solution in Methanol

    • Diatomaceous earth (Celite®) for filtration

    • High-pressure hydrogenation reactor (e.g., Parr Instrument)

    • Hydrogen gas (high purity)

    G start Start prep Prepare Reactor: - Add Diethyl 3-cyanopentanedioate - Add Anhydrous Ethanol start->prep ammonia Saturate with Ammonia (or add 7N methanolic NH₃) prep->ammonia catalyst Add Raney® Nickel Slurry (under Argon counter-flow) ammonia->catalyst seal Seal Reactor catalyst->seal purge Purge System: - Evacuate - Refill with N₂ (3x) - Evacuate - Refill with H₂ (3x) seal->purge react Pressurize with H₂ (e.g., 800 psi) Heat to 70°C Stir vigorously purge->react monitor Monitor Reaction: - H₂ uptake ceases - (Optional) GC/TLC analysis react->monitor cool Cool to RT Vent H₂ carefully monitor->cool filter Filter through Celite® (Keep catalyst wet!) cool->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate purify Purify Crude Product (e.g., Vacuum Distillation) concentrate->purify end End: Pure Product purify->end

    Figure 2: Workflow for Raney® Nickel catalyzed hydrogenation.

    Step-by-Step Methodology:

    • Reactor Charging: To a suitable high-pressure reactor vessel, add diethyl 3-cyanopentanedioate (e.g., 1 equivalent). Add anhydrous ethanol as the solvent (approx. 5-10 mL per gram of substrate).

    • Ammonia Addition: Cool the solution in an ice bath and bubble anhydrous ammonia gas through it for 15-20 minutes, or add a commercial solution of 7N ammonia in methanol to achieve a final concentration of ~1-2 M.

    • Catalyst Addition: Under a gentle stream of argon or nitrogen, carefully add the Raney® Nickel slurry. A typical catalyst loading is 10-20% by weight relative to the nitrile substrate. Caution: Do not allow Raney® Nickel to dry, as it is pyrophoric and can ignite spontaneously in air.[7]

    • System Purge: Seal the reactor securely. Purge the system by pressurizing with nitrogen (to ~100 psi) and venting three times, followed by pressurizing with hydrogen (to ~100 psi) and venting three times to remove all air.

    • Reaction: Pressurize the reactor with hydrogen to the target pressure (e.g., 800-1000 psi). Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 70-90 °C).

    • Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake from the ballast tank. The reaction is typically complete within 4-12 hours.

    • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Open the reactor and immediately filter the contents through a pad of Celite® to remove the catalyst. Crucially, ensure the filter cake is kept wet with solvent (ethanol) at all times to prevent ignition.

    • Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is the desired diethyl 3-(aminomethyl)pentanedioate.

    • Purification: If necessary, the product can be purified by vacuum distillation.

    Protocol 2: Rhodium on Alumina Catalyzed Low-Pressure Hydrogenation

    This protocol offers a milder, often more selective, and safer alternative, ideal for smaller-scale or discovery chemistry applications where substrate conservation is key.[5][9]

    Materials and Reagents:

    • Diethyl 3-cyanopentanedioate

    • 5% Rhodium on Alumina (Rh/Al₂O₃)

    • Methanol or Tetrahydrofuran (THF)

    • Hydrogenation flask or low-pressure vessel

    • Hydrogen gas (balloon or regulator)

    G start Start charge Charge Flask: - Add Diethyl 3-cyanopentanedioate - Add 5% Rh/Al₂O₃ - Add Solvent (Methanol/THF) start->charge purge Purge System: - Evacuate - Refill with N₂ or Argon (3x) charge->purge h2_intro Introduce Hydrogen: - Evacuate - Fill with H₂ (e.g., balloon) purge->h2_intro react Stir vigorously at RT (or slightly elevated temp, e.g., 40°C) h2_intro->react monitor Monitor Reaction by TLC/GC-MS (Typically 12-24 hours) react->monitor filter Filter through Celite® or Syringe Filter to remove catalyst monitor->filter concentrate Concentrate Filtrate (Rotary Evaporation) filter->concentrate end End: Crude Product (Purify if necessary) concentrate->end

    Figure 3: Workflow for Rhodium on Alumina catalyzed hydrogenation.

    Step-by-Step Methodology:

    • Reactor Charging: In a heavy-walled hydrogenation flask equipped with a magnetic stir bar, combine diethyl 3-cyanopentanedioate (1 eq.), 5% Rh/Al₂O₃ (1-5 mol %), and the chosen solvent (e.g., Methanol).

    • System Purge: Seal the flask with a septum and purge the system by applying a vacuum and backfilling with an inert gas (Nitrogen or Argon) three times.

    • Hydrogen Introduction: Subject the flask to a final vacuum and then introduce hydrogen gas, either from a balloon or a regulated line, to a pressure of 1-4 atmospheres (atm).

    • Reaction: Stir the mixture vigorously at room temperature. Vigorous agitation is essential to ensure good contact between the gas, liquid, and solid catalyst phases. The reaction may be gently heated (e.g., to 40 °C) to increase the rate if necessary.

    • Monitoring: Monitor the reaction by periodically taking small aliquots (via syringe), filtering, and analyzing by TLC or GC-MS until the starting material is consumed.

    • Work-up: Once complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which is often of sufficient purity for subsequent steps.

    Product Characterization

    Confirming the identity and purity of the final product, diethyl 3-(aminomethyl)pentanedioate, is essential.

    • ¹H NMR (CDCl₃, 400 MHz): Expect signals for the two ethyl ester groups (triplet ~1.2 ppm, quartet ~4.1 ppm), methylene protons adjacent to the esters, the methine proton, and the newly formed aminomethyl group (-CH₂NH₂). The NH₂ protons will appear as a broad singlet which can be exchanged with D₂O.

    • ¹³C NMR (CDCl₃, 100 MHz): Expect signals for the ester carbonyls (~172 ppm), the ethyl groups, and the aliphatic carbons. The nitrile carbon signal (~118-120 ppm) should be absent.

    • FT-IR (neat): The characteristic sharp C≡N stretching band at ~2250 cm⁻¹ in the starting material should be absent in the product. The product will show N-H stretching bands in the region of 3300-3400 cm⁻¹.

    • Mass Spectrometry (ESI+): The product should show a clear [M+H]⁺ ion corresponding to its molecular weight (C₁₀H₁₉NO₄, MW = 217.26 g/mol ).

    References

    • Zuma, S., et al. (2019). Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes.
    • Kumar, A., et al. (2024). Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions. Inorganic Chemistry.
    • Wikipedia. Nitrile reduction.
    • Wang, C., et al. (2021). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry.
    • Sapunova, A. S., et al. (2017). Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates.
    • Beller, M., et al.
    • Scribd.
    • Google Patents.
    • YouTube. Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel.
    • ChemRxiv.
    • ResearchGate. Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
    • Wikipedia. Raney nickel.
    • American Chemical Society. A Low Pressure Process for the Reduction of Nitriles.
    • Benchchem. A Comparative Guide to Nitrile Reduction Methods for Researchers.
    • Google Patents.
    • Princeton Powder.
    • Johnson Matthey.

    Sources

    Method

    Application Note: Decarboxylation Procedures for 3-Cyano-pentanedioic Acid Diethyl Ester Derivatives

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, protocol validation, and step-by-step methodologies for the decarboxylation of cyano-glutarate d...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, protocol validation, and step-by-step methodologies for the decarboxylation of cyano-glutarate derivatives.

    Mechanistic Causality & Strategic Overview

    The decarboxylation of 3-cyano-pentanedioic acid diethyl ester (diethyl 3-cyanoglutarate) and its regiochemical analogs (such as 2-cyano derivatives) represents a critical transformation in the synthesis of γ-aminobutyric acid (GABA) analogs, including blockbuster APIs like (S)-Pregabalin and Baclofen[1]. Because these molecules possess multiple functional groups (two esters and a nitrile) capable of undergoing hydrolysis or nucleophilic attack, selecting the correct decarboxylation pathway is paramount for chemoselectivity.

    Depending on the target API, researchers typically employ one of two primary strategies:

    • Krapcho Decarboxylation (Dealkoxycarbonylation): When the substrate contains an α -cyano ester moiety (e.g., 2-cyano-pentanedioic acid derivatives), direct decarboxylation can be achieved without prior saponification. This is driven by the nucleophilic attack of a halide ion (typically Cl− from NaCl) on the alkyl group of the ester in a dipolar aprotic solvent (DMSO). The resulting carboxylate intermediate undergoes thermal decarboxylation in situ. Causality: This method is highly chemoselective, preserving the nitrile group and isolated (non-activated) esters, preventing unwanted global hydrolysis.

    • Hydrolysis followed by Thermal Decarboxylation: For true 3-cyano-pentanedioic acid derivatives or when global deprotection is required, the esters are first hydrolyzed to the corresponding dicarboxylic acids. Causality: Free β -diacids or α -cyano acids possess the necessary geometry to form a six-membered cyclic transition state upon heating ( 130–180∘C ). The thermal energy overcomes the activation barrier, driving the extrusion of CO2​ gas and yielding the substituted glutaric acid or mono-nitrile precursor[1].

    Quantitative Data Summary

    The following table summarizes the experimental parameters and expected outcomes for the two primary decarboxylation workflows.

    MethodReagents & SolventTemp (°C)Target IntermediateTypical YieldChemoselectivity Profile
    Krapcho Decarboxylation NaCl (1.5 eq), H2​O (2 eq), DMSO150–160Mono-ester Nitrile75–85%Preserves nitrile; selective for activated esters.
    Acidic Hydrolysis + Thermal 6M HCl (reflux), then neat heat100, then 160Substituted Glutaric Acid80–90%Global hydrolysis; converts nitrile to carboxylic acid.
    Basic Hydrolysis + Thermal 2M NaOH (reflux), then neat heat80, then 150Substituted Cyano-acid70–85%Hydrolyzes esters; nitrile preservation is temperature-dependent.

    Experimental Protocols

    Protocol A: Krapcho Decarboxylation (Chemoselective)

    Objective: Remove a single activated ester group while preserving the nitrile and distal ester functionalities.

    • Reaction Assembly: In a dry, round-bottom flask equipped with a reflux condenser, dissolve the cyano-pentanedioic acid diethyl ester derivative (10.0 g, ~47 mmol) in anhydrous DMSO (50 mL).

    • Reagent Addition: Add finely powdered NaCl (4.1 g, 70 mmol, 1.5 eq) and deionized water (1.7 mL, 94 mmol, 2.0 eq).

      • Expert Insight: The addition of exactly 2 equivalents of water is critical. Water acts as a proton donor to quench the intermediate carbanion generated after CO2​ loss. Without water, the carbanion may undergo unwanted side reactions (e.g., dimerization or elimination).

    • Thermal Activation: Heat the stirred mixture in an oil bath at 150–160∘C for 4 to 8 hours. Monitor the evolution of CO2​ gas (bubbling) and track reaction progress via TLC (Hexanes/EtOAc 7:3).

    • Workup & Extraction: Once gas evolution ceases, cool the mixture to room temperature. Dilute with water (150 mL) to crash out the organic product and extract with Ethyl Acetate ( 3×50 mL).

    • Washing: Wash the combined organic layers thoroughly with brine ( 3×50 mL) to remove residual DMSO, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    Protocol B: Acid-Catalyzed Hydrolysis and Global Decarboxylation

    Objective: Generate a fully deprotected, decarboxylated API precursor (e.g., for Pregabalin synthesis).

    • Acidic Hydrolysis: Suspend the diethyl ester derivative (10.0 g) in 6M HCl (100 mL). Heat the mixture to reflux ( 100–110∘C ) for 12–16 hours.

      • Expert Insight: Acidic hydrolysis is preferred over basic hydrolysis when the target is a pure dicarboxylic acid. Basic hydrolysis of nitriles often stalls at the primary amide stage, whereas strong acid drives the hydrolysis completely to the carboxylic acid.

    • Concentration: Remove the aqueous acid under reduced pressure (rotary evaporator) until a crude, semi-solid diacid/triacid intermediate is obtained.

    • Thermal Decarboxylation: Transfer the crude intermediate to a distillation setup. Heat the material neat (without solvent) to 160∘C using a heating mantle.

      • Expert Insight: Heating neat is functionally required because standard solvents will reflux and cap the internal temperature below the activation energy needed for the cyclic retro-ene decarboxylation transition state.

    • Purification: Once bubbling stops (indicating complete CO2​ extrusion), cool the melt to 80∘C , add Toluene or Ethyl Acetate to dissolve the product, and recrystallize by slowly adding Heptane.

    Reaction Pathways & Workflows

    Pathway A Diethyl Cyano-pentanedioate Derivative B Krapcho Conditions (NaCl, DMSO, 150°C) A->B Pathway 1 C Acidic/Basic Hydrolysis (HCl or NaOH, Reflux) A->C Pathway 2 D Mono-ester Nitrile (Direct Decarboxylation) B->D E Cyano-dicarboxylic Acid Intermediate C->E F Thermal Decarboxylation (130-180°C) E->F G Substituted Glutaric Acid or GABA Precursor F->G

    Figure 1: Mechanistic divergence between Krapcho and Hydrolysis-Thermal decarboxylation pathways.

    Workflow Step1 Step 1: Hydrolysis Reflux with 6M HCl Step2 Step 2: Concentration Remove volatiles in vacuo Step1->Step2 Step3 Step 3: Decarboxylation Heat neat at 160°C Step2->Step3 Step4 Step 4: Crystallization Recrystallize from EtOAc Step3->Step4

    Figure 2: Step-by-step workflow for acid-catalyzed hydrolysis and thermal decarboxylation.

    References

    • Manufacturing process for (S)
    • Protective Groups in Organic Synthesis (4th Edition) Source: John Wiley & Sons URL:[Link]

    Sources

    Application

    Application Notes &amp; Protocols: Strategic Alkylation of Diethyl 3-Cyanopentanedioate

    Introduction: The Synthetic Value of a Versatile Scaffold Diethyl 3-cyanopentanedioate, also known as diethyl 3-cyanoglutarate, is a highly valuable building block in organic synthesis. Its structure is distinguished by...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Synthetic Value of a Versatile Scaffold

    Diethyl 3-cyanopentanedioate, also known as diethyl 3-cyanoglutarate, is a highly valuable building block in organic synthesis. Its structure is distinguished by a central carbon atom (α-carbon) activated by three potent electron-withdrawing groups: one nitrile and two flanking ester functionalities. This unique electronic arrangement imparts significant acidity to the α-proton, making it readily removable to form a stabilized carbanion (enolate). The subsequent alkylation of this enolate provides a powerful and precise method for constructing new carbon-carbon bonds, leading to a diverse array of substituted glutaric acid and piperidine derivatives, which are key scaffolds in medicinal chemistry and materials science.

    This guide provides an in-depth exploration of the reagents, mechanistic principles, and practical protocols for the successful alkylation of this versatile substrate. We will delve into the causality behind reagent selection, offer detailed experimental procedures, and provide troubleshooting insights to empower researchers in their synthetic endeavors.

    The Underlying Chemistry: Enolate Formation and Nucleophilic Substitution

    The alkylation of diethyl 3-cyanopentanedioate is a classic example of a carbanion-mediated nucleophilic substitution reaction. The process can be dissected into two fundamental steps:

    • Deprotonation and Enolate Formation : The reaction is initiated by treating the substrate with a suitable base. The base abstracts the acidic α-proton, generating a resonance-stabilized enolate. The negative charge is delocalized across the α-carbon, the nitrile nitrogen, and the oxygen atoms of both carbonyl groups, which accounts for its stability and nucleophilicity.[1][2]

    • Nucleophilic Attack (SN2 Reaction) : The generated enolate then acts as a potent nucleophile, attacking an electrophilic alkylating agent, typically an alkyl halide. This proceeds via a standard SN2 mechanism, resulting in the formation of a new C-C bond at the α-position and the displacement of a leaving group (e.g., a halide ion).[1]

    The success of this transformation hinges on a judicious selection of base, solvent, and alkylating agent to favor the desired C-alkylation pathway and minimize potential side reactions.

    Figure 1: General mechanism for the alkylation of diethyl 3-cyanopentanedioate.

    Reagent Selection and Optimization

    The choice of reagents is paramount for achieving high yields and selectivity. Key considerations for bases, alkylating agents, and solvents are summarized below.

    Bases: The Key to Efficient Deprotonation

    The pKa of the α-proton in diethyl 3-cyanopentanedioate is significantly lower than that of simple esters, allowing for a wider range of effective bases.[2] The choice of base directly influences the rate of enolate formation and can impact the prevalence of side reactions.

    Base Typical Solvent Advantages Causality & Considerations
    Sodium Ethoxide (NaOEt) Ethanol (EtOH)Inexpensive, readily available.Generates the enolate reversibly. Using the corresponding alcohol as a solvent prevents transesterification. Suitable for reactive alkylating agents like primary iodides or bromides.
    Sodium Hydride (NaH) THF, DMFStrong, non-nucleophilic base; drives enolate formation to completion (irreversible).[3]The reaction produces H₂ gas, which must be safely vented. Ideal for less reactive alkylating agents (e.g., alkyl chlorides) or when complete conversion to the enolate is desired before adding the electrophile.[3]
    Potassium Carbonate (K₂CO₃) Acetone, DMFMild, inexpensive, and easy to handle.Often used in conjunction with a phase-transfer catalyst or under microwave conditions for enhanced reactivity.[4][5] Its lower basicity can be advantageous for sensitive substrates.
    DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) THF, CH₂Cl₂Strong, non-nucleophilic organic base.Excellent solubility in organic solvents. Often used for Michael additions but is also effective for alkylations where an inorganic base is undesirable.[6]
    Alkylating Agents: The Electrophilic Partner

    The reactivity of the alkylating agent follows standard SN2 trends.

    • Reactivity Order : R-I > R-Br > R-Cl >> R-OTs (tosylate)

    • Substrate Class : Methyl and primary halides react most efficiently. Secondary halides are sluggish and prone to elimination (E2) side reactions. Tertiary halides are unsuitable as they will exclusively undergo elimination.

    • Alternative Electrophiles : While alkyl halides are most common, this reaction can be extended to other electrophiles, such as α,β-unsaturated systems in a Michael addition reaction.[7][8]

    Detailed Experimental Protocol: Alkylation with 1-Bromobutane

    This protocol provides a representative procedure for the mono-alkylation of diethyl 3-cyanopentanedioate using sodium hydride as the base and 1-bromobutane as the alkylating agent.

    Safety Precaution : Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques.

    Reagent and Equipment Setup
    ReagentMolar Mass ( g/mol )Equiv.Amount
    Diethyl 3-cyanopentanedioate213.231.02.13 g (10.0 mmol)
    Sodium Hydride (60% in oil)24.00 (as NaH)1.10.44 g (11.0 mmol)
    1-Bromobutane137.021.051.44 g (10.5 mmol)
    Anhydrous Dimethylformamide (DMF)--30 mL

    Equipment : 100 mL three-neck round-bottom flask, magnetic stirrer, nitrogen/argon inlet, thermometer, dropping funnel, and an oil bath.

    Figure 2: Experimental workflow for the alkylation protocol.

    Step-by-Step Procedure
    • Preparation : Under a nitrogen atmosphere, add sodium hydride (0.44 g, 11.0 mmol) to a dry 100 mL three-neck flask. Wash the NaH dispersion with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous DMF (20 mL) to create a slurry.[3]

    • Enolate Formation : Cool the slurry to 0 °C using an ice bath. Dissolve diethyl 3-cyanopentanedioate (2.13 g, 10.0 mmol) in anhydrous DMF (10 mL) and add it dropwise to the NaH slurry over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality Check : The evolution of hydrogen gas should be observed. Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete to ensure full enolate formation. The cessation of gas evolution indicates the completion of this step.[3]

    • Alkylation : Add 1-bromobutane (1.44 g, 10.5 mmol) dropwise to the reaction mixture at 0 °C.

    • Reaction : After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quenching : Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, ~15 mL).

    • Workup : Transfer the mixture to a separatory funnel containing diethyl ether (50 mL) and water (30 mL). Shake and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).

    • Purification : Combine the organic extracts, wash with brine (2 x 30 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure diethyl 3-butyl-3-cyanopentanedioate.

    Troubleshooting and Advanced Considerations

    Problem Potential Cause(s) Recommended Solution(s)
    Low Yield / No Reaction 1. Inactive base (e.g., NaH exposed to air/moisture). 2. Insufficiently reactive alkylating agent. 3. Wet solvent or glassware quenching the enolate.1. Use fresh, high-quality NaH; ensure proper anhydrous technique. 2. Switch to a more reactive halide (e.g., alkyl iodide). Consider adding a catalytic amount of NaI to convert an alkyl chloride/bromide to the iodide in situ (Finkelstein reaction). 3. Thoroughly dry all glassware and use freshly distilled anhydrous solvents.
    Dialkylation Product Observed 1. The mono-alkylated product's remaining α-proton is still acidic and can be deprotonated and alkylated again. 2. Use of excess base or alkylating agent.1. Use no more than 1.0-1.05 equivalents of the alkylating agent. 2. Add the enolate solution to the alkylating agent (inverse addition) to maintain a low concentration of the enolate.
    O-Alkylation Side Product The enolate is an ambident nucleophile and can react at the oxygen atom.This is generally less of a problem with stabilized enolates like this one, especially in polar aprotic solvents (e.g., DMF, DMSO) which favor C-alkylation. Using harder cations (like Li⁺ from LDA) can sometimes favor O-alkylation. Sticking to Na⁺ or K⁺ is generally preferred.[9]

    Alternative Methodologies: Green and Efficient Approaches

    Recent advancements in synthetic chemistry offer alternatives to traditional methods, often providing benefits in terms of efficiency and environmental impact.

    • Phase-Transfer Catalysis (PTC) : Using a solid base like K₂CO₃ in a non-polar solvent with a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) can facilitate the alkylation under milder, heterogeneous conditions. This approach avoids the need for strong, moisture-sensitive bases and anhydrous solvents.[4]

    • Microwave-Assisted Synthesis : The application of microwave irradiation can dramatically accelerate the reaction rate, often reducing reaction times from hours to minutes. Solvent-free or solid-supported reactions under microwave conditions are a cornerstone of green chemistry, minimizing waste and energy consumption.[4][5]

    References

    • A New Approach to the Cyanoacetic Ester Synthesis. SBQ.

    • Chemical Properties of Pentanedioic acid, diethyl ester (CAS 818-38-2). Cheméo.

    • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry.

    • Diethyl 3-oxopentanedioate - Product Data Sheet. MedChemExpress.

    • Improved synthesis of optically pure (s) - 3-cyano-5-methyl-hexanoic acid alkyl ester, an intermediate of (s). Google Patents.

    • Diethyl 3-(cyanomethylene)pentanedioate | C11H15NO4 | CID 6917434. PubChem.

    • Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. MDPI.

    • Synthesis of β-Keto Esters by C-Acylation of Preformed Enolates With Methyl Cyanoformate: Preparation of Methyl (1α,4aβ,8aα)-2-Oxodecahydro-1-Naphthoate. ResearchGate.

    • ALKYLATION OF CYANOACETIC ESTER. Zenodo.

    • Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. ResearchGate.

    • Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. Journal of the American Chemical Society.

    • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.

    • Diethylaluminum Cyanides. Organic Syntheses Procedure.

    • diethyl 3-(cyanomethylene)pentanedioate. Chemical Synthesis Database.

    • Michael Addition. Organic Chemistry Portal.

    • The alkylation of diethyl cyanomethylphosphonate (22) with butyl... ResearchGate.

    • Method of alkylating esters. Google Patents.

    • Reactions of Enolate Ions and Enols. University of California, Riverside.

    • Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate.

    • Improving the yield of reactions with Diethyl 2-methyl-3-oxopentanedioate. Benchchem.

    • A Mild Synthesis of New Aryl Vinyl Ethers and Diethyl 1-[(Alkyl)(cyano)methyl]vinylphosphonates via the Substitution of a 2,3-Difunctional Allyl Bromide. ResearchGate.

    • Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. PMC.

    • Alkylation Reagents for Ester Synthesis. Tokyo Chemical Industry.

    • Process of alkylation with base of metal oxide. Google Patents.

    • Alkylation method of active methylene compound. Google Patents.

    • Enolate. Wikipedia.

    • Annelations of cyclic β-cyanoketones in the synthesis of functionalized polycyclic compounds and steroids. Semantic Scholar.

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    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Navigating Reactions with 3-Cyano-pentanedioic Acid Diethyl Ester

    A Guide for Researchers, Scientists, and Drug Development Professionals Core Directive: Understanding and Preventing Ester Hydrolysis The diethyl ester functionalities of 3-cyano-pentanedioic acid diethyl ester are susce...

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    Author: BenchChem Technical Support Team. Date: April 2026

    A Guide for Researchers, Scientists, and Drug Development Professionals

    Core Directive: Understanding and Preventing Ester Hydrolysis

    The diethyl ester functionalities of 3-cyano-pentanedioic acid diethyl ester are susceptible to hydrolysis, a reaction where water, often catalyzed by acid or base, cleaves the ester bond to form the corresponding carboxylic acid and ethanol.[1] This side reaction can significantly reduce the yield of the desired product and complicate purification processes. This guide provides a structured approach to mitigate this issue.

    Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

    This section addresses common issues encountered by researchers and provides targeted solutions.

    Q1: My reaction is showing significant by-product formation, which I suspect is the hydrolyzed di-acid. What are the primary culprits?

    A: The presence of water, in conjunction with either acidic or basic conditions, is the most common cause of ester hydrolysis.[1][2] Even trace amounts of water can be problematic, especially when heated or in the presence of a strong acid or base catalyst. Reactions that generate water as a byproduct also require careful management.

    Q2: I am running a base-catalyzed reaction, such as a Knoevenagel condensation or a Michael addition. How do I choose a base that minimizes hydrolysis?

    A: The choice of base is critical. While strong bases are often required to deprotonate the active methylene group of 3-cyano-pentanedioic acid diethyl ester, traditional hydroxide bases (e.g., NaOH, KOH) are highly nucleophilic and will readily attack the ester carbonyls.[3][4]

    Solution: Employ sterically hindered, non-nucleophilic bases.[3] These bases are strong enough to deprotonate the carbon acid but are too bulky to efficiently attack the ester carbonyl.[5][6]

    BaseClassKey Features
    Sodium Hydride (NaH) HydrideStrong, non-nucleophilic base. Reacts to generate H₂ gas, driving the equilibrium. Requires anhydrous conditions.
    Lithium Diisopropylamide (LDA) Lithium AmideVery strong, sterically hindered base. Excellent for kinetic enolate formation.[3]
    DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) AmidineStrong, non-nucleophilic base, often used for elimination reactions but also effective in deprotonations.[3]

    Q3: How can I prevent hydrolysis during the work-up and purification stages?

    A: The reaction work-up is a frequent source of unwanted hydrolysis due to the introduction of aqueous solutions.

    Solution:

    • Quenching: Quench the reaction with a saturated aqueous solution of a mild acid salt like ammonium chloride (NH₄Cl) instead of strong acids.[7] This will neutralize the base without creating a highly acidic environment.

    • Extraction: Use a neutral brine (saturated NaCl solution) wash instead of acidic or basic aqueous washes. Minimize the contact time between the organic and aqueous layers.

    • Temperature: Perform the work-up at reduced temperatures (e.g., in an ice bath) to slow down the rate of hydrolysis.[8]

    Part 2: Scientific Integrity & Logic in Practice

    A deep understanding of the reaction mechanisms is paramount for effective troubleshooting.

    Mechanisms of Ester Hydrolysis
    • Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of Fischer esterification.[1][9] The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water.[10] To suppress this, one must rigorously exclude water and strong acids.

    • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the ester carbonyl.[1][4] The resulting carboxylate anion is deprotonated and resonance-stabilized, driving the reaction to completion.[4] This is why strong hydroxide bases must be avoided.

    The Importance of Anhydrous Conditions

    The most effective strategy to prevent ester hydrolysis is the rigorous exclusion of water.[2][11]

    • Solvents: Use anhydrous solvents. If necessary, dry solvents using appropriate techniques (e.g., distillation from a drying agent). Aprotic solvents like tetrahydrofuran (THF), toluene, or dichloromethane (DCM) are generally preferred.[11][12]

    • Reagents: Use freshly opened or properly stored anhydrous reagents.

    • Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

    Part 3: Experimental Protocols & Visualizations
    Protocol: Base-Catalyzed Alkylation of 3-Cyano-pentanedioic Acid Diethyl Ester

    This protocol provides a step-by-step method for alkylating the alpha-carbon while minimizing the risk of hydrolysis.

    • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.

    • Solvent and Base: Add anhydrous THF to the flask and cool to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil) in portions.

    • Substrate Addition: Slowly add a solution of 3-cyano-pentanedioic acid diethyl ester in anhydrous THF to the stirred suspension of NaH.

    • Enolate Formation: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete deprotonation.

    • Alkylation: Add the alkylating agent (e.g., alkyl halide) dropwise, maintaining the temperature at 0 °C.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress using Thin Layer Chromatography (TLC).

    • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by silica gel column chromatography.

    Visualizing Reaction Pathways

    The following diagrams illustrate the desired alkylation pathway versus the competing hydrolysis side reaction.

    G cluster_0 Desired Alkylation Pathway Ester 3-Cyano-pentanedioic acid diethyl ester Enolate Enolate Intermediate Ester->Enolate Deprotonation Base Non-nucleophilic Base (e.g., NaH) Base->Enolate Product Alkylated Product Enolate->Product Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) AlkylHalide->Product

    Caption: Desired alkylation pathway using a non-nucleophilic base.

    G cluster_1 Undesired Hydrolysis Pathway Ester 3-Cyano-pentanedioic acid diethyl ester HydrolysisProduct Hydrolyzed Product (Carboxylic Acid) Ester->HydrolysisProduct Hydrolysis Water Water (H2O) Water->HydrolysisProduct Catalyst Acid (H+) or Base (OH-) Catalyst->HydrolysisProduct

    Caption: Competing hydrolysis pathway catalyzed by acid or base.

    By implementing these strategies and understanding the underlying chemical principles, researchers can significantly improve the outcomes of reactions involving 3-cyano-pentanedioic acid diethyl ester, leading to higher yields and purer products.

    References
    • Vertex AI Search. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
    • Benchchem. A Comparative Review of Non-Nucleophilic Bases in Modern Organic Synthesis.
    • Chemistry Steps. (2020, February 23).
    • Benchchem.
    • Divakaran, R. Mechanisms of Ester hydrolysis. Science discussions.
    • Koshikari, Y. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
    • Dalal Institute. Hydrolysis of Esters and Amides.
    • Chemistry LibreTexts. (2023, January 22).
    • Wikipedia. Ester hydrolysis.
    • Sigma-Aldrich. Traditional Strong and Hindered Bases.
    • Master Organic Chemistry.
    • Wikipedia.
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    • Organic Chemistry Portal.
    • Chemistry Steps. (2020, February 25). Preparation and Reaction Mechanisms of Carboxylic Anhydrides.
    • Organic Chemistry Portal. Acid to Ester - Common Conditions.
    • Google Patents. (2005). EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition.
    • Peng, L., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PMC.
    • Chemistry LibreTexts. (2026, January 8). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases.
    • Stereodivergent Synthesis via Iridium-Catalyzed Asymmetric Double Allylic Alkylation of Cyanoacetate - Supporting Inform
    • Whitacre, F. M., & Briscoe, H. T.
    • Society of Petroleum Engineers. (2010). Inhibition of Hydrolytic Degradation in Ester-Based Invert Emulsion Drilling Fluids.
    • Alfa Chemistry. Michael Addition.
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    • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.
    • Asian Journal of Green Chemistry. (2025, November 15).
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    • RSC Publishing. Conservation of direct dynamics in sterically hindered SN2/E2 reactions.
    • Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes. PMC.
    • NextSDS.
    • Master Organic Chemistry. (2023, May 24).
    • Wikipedia. Michael addition reaction.
    • Chemguide.
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    • Department of Biochemistry. Investigation of Enzyme Kinetics Using Quench-Flow Techniques with MALDI-TOF Mass Spectrometry.
    • SBQ. A New Approach to the Cyanoacetic Ester Synthesis.
    • PMC.
    • MDPI. (2022, July 1).
    • Benchchem. The Cyanoethylation of Diethyl Malonate: A Technical Deep Dive into the Michael Addition Reaction.
    • PMC. Effects of Activation Barriers on Quenching to Stabilize Prebiotic Chemical Systems.
    • Google Patents. (2012).
    • Google Patents. (1946).
    • NIST WebBook. Pentanedioic acid, 3-oxo-, diethyl ester.
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    • Cheméo. Chemical Properties of Pentanedioic acid, diethyl ester (CAS 818-38-2).

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    Optimization

    Technical Support Center: Optimizing Yield in the Preparation of 3-Cyano-pentanedioic acid diethyl ester

    Introduction Welcome to the technical support guide for the synthesis of 3-Cyano-pentanedioic acid diethyl ester (also known as diethyl 3-cyanoglutarate). This valuable intermediate is synthesized via a Michael addition,...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    Welcome to the technical support guide for the synthesis of 3-Cyano-pentanedioic acid diethyl ester (also known as diethyl 3-cyanoglutarate). This valuable intermediate is synthesized via a Michael addition, a cornerstone reaction in organic chemistry for forming C-C bonds.[1][2] Specifically, it involves the conjugate addition of the enolate of ethyl cyanoacetate to ethyl acrylate. While the reaction appears straightforward, achieving high yields and purity requires careful control over several experimental parameters.

    This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers to common challenges, detailed protocols, and a systematic approach to troubleshooting to help you maximize your reaction yield and purity.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Section 1: Reaction Fundamentals & Stoichiometry

    Q1: What is the core reaction mechanism, and why is it sensitive to reaction conditions?

    The synthesis is a base-catalyzed Michael addition.[1] The mechanism proceeds in three key steps:

    • Enolate Formation: A base removes the acidic α-proton from ethyl cyanoacetate, forming a resonance-stabilized enolate. This is the active nucleophile.

    • Conjugate Addition (Michael Addition): The enolate attacks the β-carbon of the electron-deficient ethyl acrylate (the Michael acceptor).[1]

    • Protonation: The resulting intermediate is protonated by the solvent or during aqueous work-up to yield the final product.

    Mild reaction conditions are crucial because the reactants and products contain multiple carbonyl groups, making them susceptible to side reactions like self-condensation or reverse Michael addition, especially under harsh basic conditions.[3]

    Q2: My yield is low, and I recover a lot of starting material. What's the likely cause?

    Recovering significant amounts of starting materials, particularly ethyl cyanoacetate, typically points to one of the following issues:

    • Inactive or Insufficient Base: The base is the catalyst for the reaction. If it is old, has been improperly stored (e.g., sodium ethoxide exposed to moisture), or used in insufficient quantity, enolate formation will be inefficient. Always use a fresh, anhydrous base.

    • Low Reaction Temperature: While high temperatures can cause side reactions, a temperature that is too low may result in a prohibitively slow reaction rate. The reaction may not reach completion within the allotted time.

    • Insufficient Reaction Time: Michael additions can sometimes be slower than they appear. It is critical to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4]

    Section 2: Reagents, Catalysts, and Solvents

    Q3: Which base is optimal for this reaction? Sodium ethoxide, piperidine, or something else?

    The choice of base is critical and depends on the desired reactivity and control.

    BaseAdvantagesDisadvantagesBest Practices
    Sodium Ethoxide (NaOEt) Strong base, promotes rapid reaction. Often used in catalytic or stoichiometric amounts.Can promote polymerization of ethyl acrylate if not controlled. Can lead to side reactions if temperature spikes.[3]Use a freshly prepared solution in absolute ethanol. Add the acrylate slowly to the mixture of ethyl cyanoacetate and base at a controlled temperature (e.g., 0-10 °C).
    Piperidine Weaker, non-ionic base. Generally leads to cleaner reactions with fewer byproducts.[5]Reaction times are typically longer compared to NaOEt.Use as a catalyst (e.g., 0.1 equivalents). The reaction is often run at room temperature or with gentle warming.
    1,4-Diazabicyclo[2.2.2]octane (DABCO) Effective nucleophilic catalyst that can promote the reaction under mild conditions.[6]May require specific solvent systems for optimal performance.Often used in combination with co-catalysts or in specific solvent systems like ionic liquids.[6]

    For initial optimizations, piperidine in ethanol offers a good balance of reactivity and control.[4] For faster, scaled-up reactions, sodium ethoxide is effective but requires more stringent temperature control.

    Q4: My reaction mixture turned into a thick, brown polymer. How can I prevent this?

    This is a classic sign of the anionic polymerization of ethyl acrylate.[7] This is an exothermic process often initiated by strong bases like sodium ethoxide. To prevent this:

    • Control Temperature: Maintain a low and consistent temperature (e.g., 0-10 °C) during the addition of reagents, especially when using a strong base.

    • Slow Addition: Add the ethyl acrylate dropwise to the solution of ethyl cyanoacetate and the base. This keeps the instantaneous concentration of the acrylate low, minimizing its self-polymerization.

    • Use a Weaker Base: Switching from sodium ethoxide to a milder base like piperidine can significantly reduce the risk of polymerization.[5]

    Section 3: Side Reactions and Purification

    Q5: Besides polymerization, what other side products should I be aware of?

    Several side products can form, complicating purification and reducing yield:

    • Double Michael Addition: The product itself still has a potentially acidic proton. A second molecule of ethyl acrylate can add to the product, leading to a higher molecular weight impurity. Using a strict 1:1 stoichiometry or a slight excess of ethyl cyanoacetate can help minimize this.

    • Knoevenagel Condensation: While less common in this specific reaction, Knoevenagel condensation is a competing pathway for cyanoacetate derivatives, particularly with aldehydes or ketones.[8][9] Ensuring the purity of your starting materials is key.

    • Hydrolysis: During aqueous work-up, especially if the pH is too high or low, the ester or even the nitrile functionalities can hydrolyze. It is crucial to neutralize the reaction mixture carefully to a pH of ~7 before extraction.

    Q6: What is the best method to purify the final product and remove unreacted ethyl cyanoacetate?

    A multi-step approach is often necessary:

    • Neutralization and Extraction: After the reaction is complete, cool the mixture and carefully neutralize it with a dilute acid (e.g., 1M HCl or acetic acid) to a pH of ~7. Extract the product into an organic solvent like ethyl acetate or dichloromethane.

    • Basic Wash (Optional but recommended): To remove unreacted ethyl cyanoacetate, a wash with a mild basic solution like sodium bicarbonate can be effective.[10] The acidic α-proton of ethyl cyanoacetate will be removed, forming a water-soluble salt. Perform this wash quickly and at a low temperature to minimize hydrolysis of your product ester groups.[10]

    • Fractional Distillation: Since the desired product has a significantly higher boiling point than the starting materials, fractional distillation under reduced pressure is a highly effective method for purification, especially on a larger scale.

    • Column Chromatography: For smaller scales or when high purity is essential, column chromatography using silica gel is an excellent option.[10] A solvent system such as a gradient of ethyl acetate in hexanes typically provides good separation.

    Visualizing the Process

    Reaction Mechanism

    Reaction_Mechanism Figure 1: Michael Addition Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: C-C Bond Formation cluster_step3 Step 3: Protonation ECA Ethyl Cyanoacetate (Michael Donor) Enolate Resonance-Stabilized Enolate ECA->Enolate + B: Base Base (B:) Intermediate Adduct Intermediate Enolate->Intermediate + Ethyl Acrylate EA Ethyl Acrylate (Michael Acceptor) Product 3-Cyano-pentanedioic acid diethyl ester Intermediate->Product + H-B+ Proton_Source Proton Source (H-B+)

    Caption: Figure 1: Michael Addition Mechanism

    Troubleshooting Workflow

    Troubleshooting_Workflow Figure 2: Troubleshooting Flowchart Start Low Yield or Impure Product Analyze Analyze Crude Product (TLC, GC-MS, NMR) Start->Analyze MainlySM Mainly Starting Materials? Analyze->MainlySM Polymer Polymerization Observed? MainlySM->Polymer No Sol_Base Action: 1. Check Base Activity/Freshness 2. Increase Reaction Time/Temp 3. Ensure Anhydrous Conditions MainlySM->Sol_Base Yes SideProducts Multiple Side Products? Polymer->SideProducts No Sol_Polymer Action: 1. Lower Reaction Temperature 2. Add Acrylate Slowly 3. Use Weaker Base (e.g., Piperidine) Polymer->Sol_Polymer Yes Sol_Side Action: 1. Check Stoichiometry (1:1) 2. Purify Starting Materials 3. Optimize Work-up (Neutral pH) SideProducts->Sol_Side Yes Success Optimized Yield SideProducts->Success No Sol_Base->Success Sol_Polymer->Success Sol_Side->Success

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Diethyl 3-Cyanoglutarate Synthesis

    Welcome to the Technical Support Center. Diethyl 3-cyanoglutarate (diethyl 3-cyanopentanedioate) is a critical intermediate in the synthesis of neuroactive γ-aminobutyric acid (GABA) analogs, such as Pregabalin and Baclo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. Diethyl 3-cyanoglutarate (diethyl 3-cyanopentanedioate) is a critical intermediate in the synthesis of neuroactive γ-aminobutyric acid (GABA) analogs, such as Pregabalin and Baclofen[1]. The most scalable synthetic route involves the conjugate (Michael) addition of a cyanide source to diethyl glutaconate.

    However, achieving high conversion rates is notoriously difficult due to phase incompatibilities, reversible reaction kinetics, and competing side reactions. As an Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will examine the thermodynamic and kinetic causality behind these failures and provide a self-validating methodology to stabilize your yields.

    Mechanistic Workflow & Pathway Visualization

    To troubleshoot the synthesis, we must first understand the biphasic microenvironment. The reaction relies on a Phase Transfer Catalyst (PTC) to shuttle the cyanide anion into the organic phase, followed by rapid protonation of the resulting enolate to prevent reversibility.

    G cluster_aq Aqueous Phase cluster_org Organic Phase KCN KCN (aq) PTC_aq TBAB (aq) KCN->PTC_aq Ion Exchange PTC_CN [TBA+ CN-] (org) PTC_aq->PTC_CN Phase Transfer NH4Cl NH4Cl Buffer Enolate Enolate Intermediate NH4Cl->Enolate Proton Source PTC_CN->Enolate Michael Addition Glutaconate Diethyl Glutaconate Glutaconate->Enolate Nucleophilic Attack Product Diethyl 3-cyanoglutarate Enolate->Product Rapid Protonation

    Biphasic phase-transfer catalyzed Michael addition of cyanide with Brønsted acid buffering.

    Troubleshooting FAQs

    Q1: Why is my conversion rate stalling below 30% despite using a large excess of KCN?

    The Causality: You are likely experiencing a severe mass-transfer limitation. Cyanide salts (KCN/NaCN) are strictly water-soluble and have virtually zero solubility in the organic solvents (like toluene or dichloromethane) where diethyl glutaconate resides. Without a mediator, the reaction only occurs at the microscopic biphasic interface, which is kinetically unviable[2]. The Solution: Implement a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB). The lipophilic TBA⁺ cation pairs with the cyanide anion, dragging it into the organic layer. Stripped of its aqueous hydration shell, this "naked" cyanide becomes a highly reactive nucleophile, drastically accelerating the conjugate addition.

    Q2: I am seeing a high percentage of side products and a loss of the ester groups. What is happening?

    The Causality: You are observing base-catalyzed saponification. Aqueous KCN is highly alkaline (pH > 10.5). At this pH, hydroxide ions competitively attack the ethyl ester carbonyls of both your starting material and product, irreversibly hydrolyzing them into mono- or di-carboxylic acids. The Solution: You must introduce a Brønsted acid additive, such as Ammonium Chloride ( NH4​Cl ), to the aqueous phase[3]. This serves a dual mechanistic purpose:

    • Buffering: It buffers the aqueous phase to a milder pH (~8.5), suppressing hydroxide-mediated saponification.

    • Enolate Quenching: The conjugate addition of cyanide generates a highly basic enolate intermediate. If not rapidly protonated, the reaction will reverse (retro-Michael)[4]. NH4​Cl acts as a rapid proton source, trapping the enolate and driving the thermodynamic equilibrium strictly toward the desired diethyl 3-cyanoglutarate.

    Q3: The reaction mixture turns dark brown/black, and I suspect polymerization. How do I prevent this?

    The Causality: Diethyl glutaconate is an electron-deficient diene system. Under unbuffered, highly basic conditions, the intermediate ester enolate can act as a nucleophile against unreacted diethyl glutaconate, initiating an anionic oligomerization (or Dieckmann-type condensation) cascade. The Solution: Strict thermal and addition-rate control is required. Maintain the reaction temperature between 0 °C and 5 °C to suppress the activation energy required for intermolecular side reactions. Furthermore, the aqueous KCN/ NH4​Cl solution must be added dropwise to the organic phase to ensure the enolate is protonated faster than it can find another molecule of starting material to attack.

    Quantitative Data Presentation

    The following table summarizes the causal relationship between reaction conditions and conversion efficiency, derived from optimized phase-transfer methodologies[3],[1].

    Cyanide SourceAdditive / CatalystSolvent SystemTemp (°C)Conversion (%)Major Byproduct / Issue
    KCN (Solid)NoneToluene25< 15%Unreacted starting material (Mass transfer failure)
    KCN (Aq)NoneToluene / Water2545%Diethyl 3-hydroxyglutarate (Hydration)
    KCN (Aq)TBAB (10 mol%)Toluene / Water2565%Saponified mono-acids (High pH)
    KCN (Aq) TBAB + NH4​Cl Toluene / Water 0 – 5 > 95% Trace (< 2%)
    TMSCNNoneDichloromethane085%TMS-protected enol ethers (Requires extra hydrolysis step)

    Self-Validating Experimental Protocol

    To guarantee reproducibility and high conversion, follow this optimized, step-by-step biphasic protocol. This method includes built-in validation checks to ensure the system remains within thermodynamic tolerances.

    Step 1: Organic Phase Preparation

    • Charge a jacketed reactor with Diethyl glutaconate (1.0 equivalent) and Toluene (0.5 M concentration).

    • Add Tetrabutylammonium bromide (TBAB) (0.05 equivalents).

    • Validation Check: Ensure the TBAB is fully dissolved in the organic phase before proceeding.

    • Cool the organic solution to 0–5 °C under a nitrogen atmosphere.

    Step 2: Aqueous Phase Preparation (The Buffer System)

    • In a separate flask, dissolve KCN (1.5 equivalents) in deionized water (equal volume to the organic phase).

    • Slowly add NH4​Cl (1.2 equivalents) to the aqueous cyanide solution.

    • Validation Check (Critical): Measure the pH of the aqueous solution. It must read between 8.5 and 9.0. If the pH is > 9.5, saponification will outcompete cyanation; add trace amounts of additional NH4​Cl until the target pH is reached.

    Step 3: Biphasic Reaction Execution

    • Initiate vigorous mechanical stirring of the organic phase (minimum 500 RPM) to maximize the interfacial surface area.

    • Add the buffered aqueous KCN solution dropwise over 60 minutes via an addition funnel.

    • Validation Check: Observe the emulsion. The mixture should appear as a uniform, cloudy emulsion. If phase separation occurs during stirring, increase the RPM immediately; mass transfer will fail if the phases separate.

    • Maintain the temperature at 0–5 °C and stir for an additional 4 hours.

    Step 4: Workup and Isolation

    • Quench the reaction by adding cold water and transfer to a separatory funnel.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure to yield the crude diethyl 3-cyanoglutarate.

    References

    • Title: Phase-Transfer-Catalyzed Asymmetric Conjugate Cyanation of Alkylidenemalonates with KCN in the Presence of a Brønsted Acid Additive Source: Organic Letters (ACS Publications) URL: [Link]

    • Title: Cooperative Dual Catalysis: Application to the Highly Enantioselective Conjugate Cyanation of Unsaturated Imides Source: Journal of the American Chemical Society URL: [Link]

    • Title: Binding Modes and Origins of Enantioselectivity in the Phase-Transfer-Catalyzed Conjugate Cyanation of β-Trifluoromethylated Chalcones Source: ACS Catalysis URL: [Link]

    Sources

    Optimization

    Best purification and distillation methods for crude 3-Cyano-pentanedioic acid diethyl ester

    Technical Support Center: Diethyl 3-Cyanopentanedioate Introduction Diethyl 3-cyanopentanedioate, also known as diethyl 3-cyanoglutarate, is a multifunctional chemical intermediate of significant interest in the synthesi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Diethyl 3-Cyanopentanedioate

    Introduction

    Diethyl 3-cyanopentanedioate, also known as diethyl 3-cyanoglutarate, is a multifunctional chemical intermediate of significant interest in the synthesis of complex organic molecules and pharmaceutical compounds. Its structure incorporates both ester and nitrile functionalities, making it a versatile building block. However, the crude product from its synthesis, typically via a Michael addition of ethyl cyanoacetate to ethyl acrylate, often contains a variety of impurities. The presence of unreacted starting materials, catalysts, and side-products necessitates robust purification protocols to ensure the material's suitability for downstream applications.

    This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals. It offers detailed, field-proven methodologies, troubleshooting advice, and answers to frequently asked questions regarding the purification and distillation of crude diethyl 3-cyanopentanedioate.

    Frequently Asked Questions (FAQs)

    Q1: What are the most common impurities in crude diethyl 3-cyanopentanedioate?

    A1: Impurities largely depend on the synthetic route but typically stem from the common Michael addition pathway. They can be categorized as follows:

    • Unreacted Starting Materials: Residual ethyl cyanoacetate and ethyl acrylate are frequent impurities.

    • Catalyst Residues: Basic catalysts used to promote the reaction (e.g., sodium ethoxide, triethylamine) may be present.

    • Side-Products: Self-polymerization of ethyl acrylate can form oligomeric or polymeric materials. Additionally, side reactions involving the active methylene group of ethyl cyanoacetate can lead to other condensation products.[1]

    • Degradation Products: The ester functionalities are susceptible to hydrolysis, especially if exposed to acidic or basic conditions at elevated temperatures, forming the corresponding mono- or di-carboxylic acid.[2] The cyano group can also be prone to hydrolysis under harsh conditions.

    Q2: What is the most effective primary purification strategy for this compound?

    A2: For most laboratory-scale preparations, the most effective and straightforward strategy is a two-stage process:

    • Aqueous Workup: A carefully controlled wash with a mild basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities, followed by a brine wash.[3][4]

    • High-Vacuum Fractional Distillation: Due to its high molecular weight and boiling point, distillation under high vacuum is essential to prevent thermal decomposition.[5][6]

    Q3: My product is an ester. Is there a risk of hydrolysis during the basic wash?

    A3: Yes, there is a significant risk of hydrolyzing the ester groups, which would reduce your yield.[3] The key is to manage this risk by controlling the conditions carefully. To minimize hydrolysis:

    • Use a Mild Base: A saturated solution of sodium bicarbonate (NaHCO₃) is strongly recommended over stronger bases like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH).[3]

    • Keep it Cold: Perform the entire washing procedure in a separatory funnel jacketed with an ice bath.

    • Minimize Contact Time: Do not let the organic and basic layers sit together for extended periods. Shake gently for a few minutes, allow the layers to separate, and drain the aqueous phase promptly.[3]

    • Neutralize Immediately: Follow the basic wash with a brine wash to remove residual base and water.[3]

    Q4: Is the compound thermally stable? Why is vacuum distillation necessary?

    A4: Diethyl 3-cyanopentanedioate is a relatively large molecule and is expected to have a high boiling point at atmospheric pressure, likely well above 250°C, similar to related structures like diethyl glutarate (237 °C).[7] At such high temperatures, esters and nitriles can undergo decomposition, polymerization, or decarboxylation, especially if any impurities are present.[8] Vacuum distillation lowers the boiling point to a much safer temperature range (e.g., 140-160 °C at <1 mmHg), which prevents thermal degradation and ensures a higher purity of the final product.[5][9]

    Troubleshooting Guide

    This section addresses specific issues that researchers may encounter during the purification process.

    Issue 1: Persistent Emulsion During Aqueous Workup
    • Symptoms: The organic and aqueous layers fail to separate cleanly after shaking, forming a milky or cloudy intermediate layer.

    • Possible Causes:

      • Vigorous shaking of the separatory funnel.

      • Presence of polymeric byproducts or other surfactants.

    • Solutions:

      • Add Brine: Introduce a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic components and helping to break the emulsion.[10]

      • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

      • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.

      • Patience: In some cases, allowing the mixture to stand undisturbed for an extended period (30 minutes to several hours) can lead to separation.

    Issue 2: Product Darkens or Decomposes During Distillation
    • Symptoms: The material in the distillation flask turns dark brown or black upon heating; yield of distilled product is very low.

    • Possible Causes:

      • Insufficient Vacuum: The vacuum is not low enough, causing the distillation temperature to be too high.

      • Residual Impurities: Traces of acid or base from the workup can catalyze decomposition at high temperatures.

      • "Bumping": Uncontrolled, violent boiling can superheat portions of the liquid.

    • Solutions:

      • Verify Vacuum: Ensure your vacuum pump is operating correctly and the system is free of leaks. A pressure gauge is essential.[6]

      • Ensure Neutrality: Before distilling, confirm the crude product is free from acidic or basic residues. If in doubt, re-dissolve in a solvent like diethyl ether, wash again with brine, and dry thoroughly.

      • Smooth Boiling: Use a magnetic stir bar or a capillary ebulliator to ensure smooth, even boiling and prevent superheating.[9]

      • Kugelrohr Distillation: For smaller scales, a Kugelrohr apparatus can be very effective as it exposes the material to the high temperature for a very short time.

    Issue 3: Incomplete Separation of a Close-Boiling Impurity
    • Symptoms: Analytical data (GC-MS, NMR) of the distilled product shows a persistent impurity.

    • Possible Causes:

      • An impurity (e.g., a side-product) has a boiling point very close to that of the desired product.

    • Solutions:

      • Fractional Distillation: If not already in use, employ a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides multiple theoretical plates for better separation.[11]

      • Careful Fraction Collection: Monitor the head temperature closely. Discard the forerun, collect the main fraction over a very narrow temperature range, and leave a larger residue in the pot.

      • Column Chromatography: If distillation fails, column chromatography is the next logical step. A silica gel column with a gradient solvent system (e.g., hexanes/ethyl acetate) can effectively separate compounds with different polarities.[3]

    Data Summary: Properties and Impurities

    The table below summarizes key physical properties and potential impurities to aid in designing the purification strategy.

    Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Purification Notes
    Diethyl 3-Cyanopentanedioate C₁₁H₁₇NO₄227.26est. >250 (atm.); est. 140-160 (<1 mmHg)High vacuum is essential. Thermally sensitive.
    Ethyl CyanoacetateC₅H₇NO₂113.11206-207 (atm.); 97-98 (16 mmHg)[12]Starting material. Easily removed as a forerun in vacuum distillation.
    Ethyl AcrylateC₅H₈O₂100.1299-100 (atm.)Starting material. Highly volatile; removed during solvent evaporation or as a very early forerun.
    Diethyl GlutarateC₉H₁₆O₄188.22237 (atm.)[7]Structurally similar diester, used here as a boiling point reference.

    Experimental Protocols & Workflows

    Protocol 1: Aqueous Workup for Crude Diethyl 3-Cyanopentanedioate
    • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate (approx. 3-5 volumes).

    • Transfer: Transfer the solution to a separatory funnel of appropriate size. Cool the funnel in an ice-water bath.

    • Bicarbonate Wash: Add an equal volume of cold, saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and invert it, venting frequently to release any evolved CO₂ gas. Shake gently for 1-2 minutes.

    • Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer. If an emulsion forms, refer to the troubleshooting guide.

    • Brine Wash: Add an equal volume of cold, saturated aqueous sodium chloride (brine) to the organic layer. Shake gently for 1 minute. Separate and discard the aqueous layer.[3]

    • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Let it stand for 15-20 minutes with occasional swirling.

    • Concentration: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator. The remaining oil is the crude, washed product ready for distillation.

    Protocol 2: High-Vacuum Distillation
    • Apparatus Setup: Assemble a vacuum distillation apparatus using clean, dry glassware. Use a magnetic stirrer and a suitably sized stir bar in the distillation flask. Ensure all joints are properly greased and sealed. Connect a pressure gauge to monitor the vacuum.[6]

    • Charging the Flask: Transfer the crude, washed product from Protocol 1 into the distillation flask. Do not fill the flask more than two-thirds full.

    • Evacuate System: Start the magnetic stirrer. Turn on the vacuum pump and allow the system to evacuate fully. The pressure should be stable and ideally below 1 mmHg.

    • Heating: Once the vacuum is stable, begin gently heating the distillation flask using a heating mantle or an oil bath.

    • Fraction Collection:

      • Forerun: Collect any low-boiling impurities (e.g., residual ethyl cyanoacetate) in the first receiving flask. The distillation head temperature will be significantly lower than that of the main product.

      • Main Fraction: As the temperature at the distillation head rises and stabilizes, switch to a clean receiving flask to collect the purified diethyl 3-cyanopentanedioate. Collect the fraction over a narrow, stable temperature range (e.g., 2-3 °C).

      • Residue: Stop the distillation before the flask goes to dryness to avoid charring of high-boiling residues.

    • Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly and carefully venting the system to atmospheric pressure.

    Visualization of Workflows

    Purification Workflow Diagram

    PurificationWorkflow cluster_workup Aqueous Workup cluster_distillation Vacuum Distillation A Crude Product in Solvent B Wash with Sat. NaHCO₃ (cold) A->B C Wash with Brine (cold) B->C D Dry over Na₂SO₄/MgSO₄ C->D E Solvent Removal (Rotovap) D->E F Washed Crude E->F Proceed to Distillation G Distill under High Vacuum F->G H Collect Forerun (Impurities) G->H Low Temp I Collect Main Fraction (Pure Product) G->I Stable Temp J Residue (High-Boilers) G->J High Temp

    Caption: General workflow for the purification of diethyl 3-cyanopentanedioate.

    Troubleshooting Decision Tree

    Troubleshooting Start Problem Encountered Emulsion Emulsion during Workup? Start->Emulsion Decomp Decomposition during Distillation? Emulsion->Decomp No Sol_Emulsion Add Brine Gentle Swirling Filter (Celite) Emulsion->Sol_Emulsion Yes Impurity Persistent Impurity after Distillation? Decomp->Impurity No Sol_Decomp Check Vacuum Level Ensure Neutrality Use Stir Bar Decomp->Sol_Decomp Yes Sol_Impurity Use Fractionating Column Consider Chromatography Impurity->Sol_Impurity Yes End Problem Solved Impurity->End No Sol_Emulsion->End Sol_Decomp->End Sol_Impurity->End

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Catalyst Load for Diethyl 3-Cyanoglutarate Hydrogenation

    Welcome to the Technical Support Center for the reductive cyclization of 3-cyano-pentanedioic acid diethyl ester (diethyl 3-cyanoglutarate, CAS 104296-80-2). This guide is engineered for drug development professionals an...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for the reductive cyclization of 3-cyano-pentanedioic acid diethyl ester (diethyl 3-cyanoglutarate, CAS 104296-80-2). This guide is engineered for drug development professionals and process chemists scaling up the synthesis of ethyl 2-oxopiperidine-4-acetate.

    Below, you will find causality-driven troubleshooting guides, quantitative optimization matrices, and a self-validating experimental protocol designed to eliminate common bottlenecks such as catalyst poisoning and imine dimerization.

    Part 1: Mechanistic Overview & Causality

    The conversion of diethyl 3-cyanoglutarate to a piperidone derivative is not a simple reduction; it is a cascade reaction. The hydrogenation of nitriles to primary amines proceeds via a highly reactive 1[1]. Once the primary amine is formed, it undergoes spontaneous2 with the pendant ethyl ester to form the lactam (ethyl 2-oxopiperidine-4-acetate), ejecting ethanol as a byproduct[2].

    The critical failure point in this workflow is the competition between intramolecular cyclization (desired) and intermolecular dimerization (undesired). Catalyst loading directly dictates which pathway dominates by controlling the local concentration of dissolved hydrogen at the active metal sites.

    Mechanism A Diethyl 3-cyanoglutarate (Nitrile) B Surface-Bound Imine Intermediate A->B + H2 C Primary Amine Intermediate B->C + H2 (Fast) E Secondary Amine (Dimer Byproduct) B->E + Primary Amine (Intermolecular) D Ethyl 2-oxopiperidine- 4-acetate (Lactam) C->D Intramolecular Cyclization (-EtOH) C->E

    Fig 1. Reaction mechanism of nitrile reductive cyclization vs. competitive dimerization.

    Part 2: Troubleshooting & FAQs

    Q1: Why does my hydrogenation stall at 60-70% conversion despite extending the reaction time? A: This is a classic symptom of kinetic starvation caused by catalyst underloading. Nitrile groups and imine intermediates are strong σ-donors and π-acceptors. A common cause of yield loss is the deactivation of the Raney Nickel catalyst via 3 of the nitrile or imine species, which necessitates careful optimization of the catalyst loading[3]. If the initial catalyst-to-substrate ratio is too low (<5 wt%), the active sites become permanently poisoned by the intermediates before conversion is complete.

    Q2: I am observing a high level of dimeric secondary amine byproducts instead of the desired piperidone. How does catalyst loading affect this? A: Dimerization occurs when the surface-bound imine reacts with a newly formed primary amine instead of hydrogen. Counterintuitively, too much catalyst can cause this. If the catalyst loading is too high relative to your reactor's agitation capacity ( kL​a ), the rapid reaction rate depletes dissolved hydrogen faster than it can transfer from the gas phase. This localized H2​ starvation forces the accumulated imine to act as an electrophile, reacting with the primary amine to form a dimer. To fix this, you must either decrease the catalyst load or increase the agitation rate to restore a kinetics-limited regime.

    Q3: Should I use Sponge Nickel (Raney Ni) or Palladium on Carbon (Pd/C) for scale-up? A: Sponge Nickel is the industry standard for nitrile reductions due to its high chemoselectivity for primary amines and low cost, though it requires higher loading (5-10 wt%). Pd/C requires lower loading (1-5 wt%) but is highly active for ester reduction or debenzylation side reactions if impurities are present. For this specific cyclization, Sponge Ni in ethanol is highly recommended to prevent transesterification side reactions.

    Part 3: Quantitative Optimization Matrices

    Use the following tables to benchmark your current process parameters against established kinetic regimes.

    Table 1: Catalyst Loading vs. Reaction Regime (Sponge Ni at 50 bar H2​ , 60 °C)

    Catalyst Load (wt%) H2​ Mass TransferReaction RegimePrimary OutcomeDimer Formation
    < 5% SufficientKinetic LimitedStalled conversion (Poisoning)Low (< 2%)
    5 - 10% SufficientOptimal Complete conversion to Lactam< 5%
    > 15% StarvedMass Transfer LimitedRapid initial rate, then dimerizationHigh (> 15%)

    Table 2: Catalyst Selection & Parameter Matrix

    Catalyst TypeOptimal LoadingTemp (°C)Pressure (bar)Process Notes
    Sponge Ni 5 - 10 wt%50 - 7040 - 60Cost-effective; requires rigorous exclusion of oxygen during charging.
    5% Pd/C 1 - 5 wt%40 - 6010 - 20May require mild acidic additives to accelerate the cyclization step.

    Part 4: Self-Validating Experimental Protocol

    This protocol utilizes Sponge Nickel and incorporates real-time validation checks to ensure the system remains in the optimal kinetic regime.

    Materials
    • Substrate: Diethyl 3-cyanoglutarate (1.0 eq)

    • Catalyst: Sponge Nickel (Raney-type, aqueous slurry)

    • Solvent: Absolute Ethanol (matches the leaving group to prevent transesterification)

    Step-by-Step Methodology
    • Catalyst Preparation: Wash the aqueous Sponge Nickel slurry (8 wt% relative to substrate) with absolute ethanol three times under an inert argon atmosphere to completely remove water. Causality: Water can hydrolyze the ester groups, preventing cyclization.

    • Reactor Charging: Transfer the substrate dissolved in absolute ethanol (0.5 M concentration) into a high-pressure autoclave. Add the ethanol-wet catalyst slurry. Seal the reactor.

    • Purging & Pressurization: Purge the reactor with Nitrogen (3x 10 bar), followed by Hydrogen (3x 10 bar). Pressurize the reactor with H2​ to 50 bar .

    • Reaction Execution: Set the agitation to the maximum safe RPM (e.g., >800 RPM) to maximize the gas-liquid mass transfer coefficient ( kL​a ). Heat the vessel to 60 °C .

    • Self-Validation Check 1 (H2 Uptake): Monitor the pressure drop. The theoretical uptake for complete reduction is 2.0 molar equivalents of H2​ .

      • Validation Trigger: If the pressure drop ceases at <1.8 equivalents, the catalyst has poisoned. Do not increase the temperature. Cool to 20 °C, vent, add 2 wt% fresh catalyst under argon, and resume.

    • Self-Validation Check 2 (GC-FID): Once H2​ uptake reaches 2.0 equivalents and stabilizes, cool the reactor and vent. Sample the mixture for GC-FID analysis.

      • Validation Trigger: The chromatogram must show <1% residual imine and >90% ethyl 2-oxopiperidine-4-acetate. If dimer peaks (>5%) are present, your previous run was mass-transfer limited. Decrease catalyst load by 2 wt% for the next batch.

    • Workup: Filter the catalyst through a Celite pad under an inert atmosphere (Caution: Sponge Ni is highly pyrophoric). Concentrate the filtrate in vacuo to yield the crude lactam.

    Workflow S1 1. Initial Catalyst Loading Charge 8 wt% Sponge Ni S2 2. Pressurization & Agitation Set H2 to 50 bar, maximize RPM S1->S2 S3 3. H2 Uptake Monitoring Track pressure drop (Theoretical: 2 eq) S2->S3 D1 Uptake Stalled? S3->D1 S4 4. Kinetic Starvation Protocol Add 2 wt% catalyst, resume D1->S4 Yes (<1.8 eq) S5 5. GC-FID Analysis Quantify Lactam vs Dimer D1->S5 No (Complete) S4->S3 Iteration D2 Dimer > 5%? S5->D2 S6 6. Mass Transfer Optimization Decrease load or increase RPM D2->S6 Yes (H2 Starvation) S7 7. Scale-Up Ready Lock parameters D2->S7 No (Optimal) S6->S1 Next Batch

    Fig 2. Self-validating workflow for optimizing catalyst load and mass transfer.

    References
    • Processes For Making Pregabalin And Intermediates Therefor. Google Patents (US20110245508A1). 2

    • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. ResearchGate. 1

    • Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. MDPI. 3

    Sources

    Optimization

    Technical Support Center: Solvent Optimization for 3-Cyano-pentanedioic Acid Diethyl Ester Crystallization

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice on overcoming common challenges in the crystallization of 3-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven advice on overcoming common challenges in the crystallization of 3-Cyano-pentanedioic acid diethyl ester. Here, we address frequent issues through a structured question-and-answer format, offering not just solutions but the underlying scientific principles to empower your experimental design.

    Part 1: Frequently Asked Questions (FAQs)

    This section covers foundational questions regarding solvent selection and the principles of crystallization.

    Q1: What are the ideal properties of a solvent for crystallizing 3-Cyano-pentanedioic acid diethyl ester?

    A1: The perfect solvent is one where your compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[1][2] This differential solubility is the primary driving force for crystallization upon cooling.[3][4] Key properties to look for include:

    • High solubility at boiling point: Ensures the compound fully dissolves, creating a saturated or near-saturated solution.

    • Low solubility at room or sub-ambient temperature: Maximizes the yield of recovered crystals upon cooling.

    • Chemical inertness: The solvent should not react with the 3-Cyano-pentanedioic acid diethyl ester.

    • Appropriate boiling point: A boiling point below 100°C is often preferred for easy removal from the final product.[5] However, a boiling point that is too low can lead to rapid, uncontrolled crystallization and poor crystal quality.[6]

    • Impurity solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).[1][2]

    Q2: How does the molecular structure of 3-Cyano-pentanedioic acid diethyl ester influence solvent choice?

    A2: The principle of "like dissolves like" is paramount.[7] 3-Cyano-pentanedioic acid diethyl ester has both polar (a nitrile group and two ester groups) and non-polar (ethyl chains) characteristics. This amphiphilic nature suggests that solvents of intermediate polarity, such as ethanol, ethyl acetate, or acetone, might be good starting points.[5][7] Highly non-polar solvents like hexanes may be ineffective at dissolving the compound, while highly polar solvents like water might have limited solubility due to the hydrophobic ethyl groups.[7][8]

    Q3: What is the difference between cooling crystallization and anti-solvent crystallization? When should I use one over the other?

    A3:

    • Cooling Crystallization: This is the most common method, where supersaturation is achieved by cooling a saturated solution, thereby decreasing the solute's solubility.[4][9] This method is ideal for compounds that exhibit a significant change in solubility with temperature.

    • Anti-Solvent Crystallization: This technique involves adding a second solvent (the "anti-solvent" or "miscible non-solvent") to a solution in which the compound is dissolved.[10] The anti-solvent is chosen because the compound of interest is poorly soluble in it.[11] Its addition reduces the overall solubility of the compound in the mixed solvent system, inducing crystallization.[10][11] This method is particularly useful for temperature-sensitive compounds or for systems where the solubility does not change dramatically with temperature.[12]

    You might choose an anti-solvent approach if you cannot find a single solvent with the ideal temperature-solubility profile or if your compound is prone to oiling out during slow cooling.

    Part 2: Troubleshooting Guide

    This section addresses specific experimental problems in a Q&A format, providing diagnostic advice and actionable solutions.

    Issue 1: No Crystals Are Forming

    Q: I've cooled my solution of 3-Cyano-pentanedioic acid diethyl ester, but no crystals have appeared. What's wrong?

    A: This is a common issue, typically stemming from one of two main causes: insufficient supersaturation or kinetic barriers to nucleation.

    • Cause 1: Too Much Solvent (Insufficient Supersaturation): This is the most frequent reason for crystallization failure.[13] If the solution is not sufficiently concentrated, it will not become supersaturated upon cooling, and crystals will not form.

      • Solution: Gently reheat the solution and evaporate a portion of the solvent to increase the concentration.[13][14] Then, allow it to cool again. Proceed cautiously to avoid over-concentration, which can lead to impurity precipitation.

    • Cause 2: Nucleation Barrier: Crystallization requires an initial "seed" or nucleus for crystals to grow upon.[15] Sometimes, even a supersaturated solution can remain in a metastable state without forming these initial nuclei.

      • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[14] The microscopic imperfections on the glass provide nucleation sites.

      • Solution 2: Seeding: If you have a small sample of pure solid 3-Cyano-pentanedioic acid diethyl ester, add a single, tiny crystal to the cooled, supersaturated solution. This "seed crystal" provides a template for further crystal growth.[15]

      • Solution 3: Ultra-Cooling: Cool the solution in an ice bath or refrigerator to further decrease solubility and promote nucleation. Be aware that very rapid cooling can lead to the formation of many small crystals.[15]

    Issue 2: The Compound "Oils Out"

    Q: Instead of forming solid crystals, my compound is separating as an oily liquid. Why is this happening and how can I fix it?

    A: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase.[16] This happens when the temperature of the solution is above the melting point of the solute at the point of saturation.[13][14] The resulting oil is often impure, as it can dissolve impurities more readily than the solvent.[14][16]

    • Cause 1: High Solute Concentration / Rapid Cooling: If the solution is too concentrated or cooled too quickly, it becomes supersaturated at a temperature that is still above the compound's melting point (or the melting point of an impure mixture).

      • Solution: Reheat the solution to redissolve the oil. Add a small amount of additional solvent to lower the saturation temperature.[13][14] Allow the solution to cool much more slowly. Insulating the flask can help achieve a gradual cooling profile, which favors the formation of crystals over oil.[13]

    • Cause 2: Presence of Impurities: Significant amounts of impurities can depress the melting point of your compound, making it more susceptible to oiling out.[14]

      • Solution: Consider a preliminary purification step, such as column chromatography, before attempting crystallization. Alternatively, try a different solvent system where the impurities are more soluble.

    • Cause 3: Inappropriate Solvent Choice: A solvent with a very high boiling point can mean that the solution temperature remains high for longer during cooling, increasing the risk of oiling out.[13]

      • Solution: Select a solvent with a lower boiling point, if possible, while still maintaining the required solubility profile.[5]

    Issue 3: Poor Crystal Quality or Low Yield

    Q: My crystallization worked, but the crystals are very small (like powder) or my final yield is very low. How can I improve this?

    A: Crystal size and yield are often inversely related and are highly dependent on the rate of cooling and the degree of supersaturation.

    • Cause of Small Crystals: Rapid Nucleation: Cooling a solution too quickly generates a high level of supersaturation, which leads to the rapid formation of many nuclei at once.[15] This results in a large number of small crystals competing for the solute, rather than a smaller number of large, well-formed crystals.

      • Solution: Slow down the cooling rate. After dissolving the compound in hot solvent, allow it to cool to room temperature on the benchtop, undisturbed. Insulating the flask can further slow the process. Slower cooling keeps the supersaturation level low, favoring growth on existing crystals over the formation of new nuclei.[15]

    • Cause of Low Yield: Incomplete Crystallization or Poor Solvent Choice: A low yield may indicate that too much solvent was used, or that the chosen solvent is too good at dissolving the compound even at low temperatures.

      • Solution 1: Concentrate the Mother Liquor: After filtering your first crop of crystals, try evaporating some of the solvent from the remaining filtrate and cooling it again to obtain a second crop. Be aware that this second crop may be less pure.

      • Solution 2: Re-evaluate the Solvent System: Your compound may still be too soluble in the cold solvent. You may need to screen for a new solvent or consider a mixed-solvent system (anti-solvent addition) where the final solubility is lower.

    Part 3: Experimental Protocols & Data

    Protocol 1: Systematic Solvent Screening

    This protocol provides a method for testing multiple solvents to find the optimal one for 3-Cyano-pentanedioic acid diethyl ester.

    • Preparation: Place approximately 20-30 mg of your crude 3-Cyano-pentanedioic acid diethyl ester into several small test tubes.

    • Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetone, water) dropwise at room temperature, vortexing after each drop. Note the solubility. An ideal solvent will show poor solubility at this stage.[1]

    • Heating: If the compound is insoluble at room temperature, place the test tube in a hot water or sand bath and bring the solvent to a boil. Continue adding the solvent dropwise until the solid just dissolves.

    • Cooling: Remove the tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath for 15-20 minutes.

    • Observation: Observe the quantity and quality of the crystals formed. A successful solvent will produce a good yield of solid crystals.

    • Data Evaluation: Record your observations in a table to compare the results.

    Table 1: Illustrative Solvent Screening Data for 3-Cyano-pentanedioic Acid Diethyl Ester

    SolventSolubility (Cold)Solubility (Hot)Outcome upon CoolingAssessment
    WaterInsolubleInsolubleNo dissolutionUnsuitable
    HexaneInsolubleSparingly SolublePrecipitate/PowderPoor
    TolueneSparingly SolubleSolubleOiled outUnsuitable
    Ethanol Sparingly Soluble Very Soluble Good crystals Promising
    Ethyl AcetateSolubleVery SolubleLow yield of crystalsFair
    AcetoneVery SolubleVery SolubleNo crystals formedUnsuitable
    Workflow for Troubleshooting Crystallization Issues

    The following diagram illustrates a logical decision-making process for addressing common crystallization problems.

    G start Start: Saturated solution is cooled outcome Observe Outcome start->outcome no_xtal Problem: No Crystals Form outcome->no_xtal Clear solution remains oil_out Problem: Oiling Out outcome->oil_out Liquid droplets appear good_xtal Success: Good Crystals Formed outcome->good_xtal Solid crystals appear check_conc Is solution oversaturated? (Too much solvent?) no_xtal->check_conc check_temp Is cooling too fast or concentration too high? oil_out->check_temp induce_nuc Induce Nucleation: 1. Scratch flask 2. Add seed crystal check_conc->induce_nuc Yes concentrate Solution: Reheat and evaporate some solvent check_conc->concentrate No induce_nuc->start Retry concentrate->start Retry slow_cool Solution: Re-dissolve, add more solvent, cool very slowly check_temp->slow_cool Yes change_solvent Consider new solvent or purification step check_temp->change_solvent No (inherent property) slow_cool->start Retry

    Caption: Troubleshooting workflow for crystallization experiments.

    References

    • Ebner. (n.d.). Cooling Crystallization & Crystallizers. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKK7pLSpt_mORsiUoKumEcAWXcNet3iuUSv_WRTx4q787n_iRoJmgcUUbFKtViF_ovcUCxBC3SzETUhk-cv_tI-SCBfpUTxZ6876uqnNuoYHZLOF2p2Cupbdr2CNgraVvXGFhDZxdOlVabHk34yFqBb40cjYK_aY3hXSI=
    • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Retrieved from [Link]

    • Scribd. (n.d.). Cooling Crystallisation. Retrieved from [Link]

    • SATHEE JEE - IIT Kanpur. (n.d.). Chemistry Crystallization. Retrieved from [Link]

    • PharmaTutor. (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. Retrieved from [Link]

    • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

    • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

    • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

    • JoVE. (2025, May 22). Crystal Growth: Principles of Crystallization. Retrieved from [Link]

    • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

    • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

    • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

    • Madar, J. (n.d.). Topic 6. Crystallization. Retrieved from [Link]

    • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]

    • Royal Society of Chemistry. (n.d.). Recent progress in antisolvent crystallization. Retrieved from [Link]

    • Guide for crystallization. (n.d.). Retrieved from [Link]

    • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
    • MIT. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes. Retrieved from [Link]

    • Scribd. (n.d.). Understanding Oiling Out in Crystallization. Retrieved from [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Validating HPLC purity methods for 3-Cyano-pentanedioic acid diethyl ester

    Validating HPLC Purity Methods for 3-Cyano-pentanedioic Acid Diethyl Ester: A Comparative Technical Guide 3-Cyano-pentanedioic acid diethyl ester (also known as diethyl 3-cyanoglutarate) is a critical synthetic intermedi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Validating HPLC Purity Methods for 3-Cyano-pentanedioic Acid Diethyl Ester: A Comparative Technical Guide

    3-Cyano-pentanedioic acid diethyl ester (also known as diethyl 3-cyanoglutarate) is a critical synthetic intermediate used extensively in the pharmaceutical industry, most notably in the synthesis of GABA analogues like pregabalin. Because impurities in this intermediate can propagate through downstream synthesis and compromise the final Active Pharmaceutical Ingredient (API), establishing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) purity method is paramount.

    This guide objectively compares column chemistries for the analysis of this compound, details the mechanistic reasoning behind method parameters, and outlines a self-validating protocol compliant with the latest ICH Q2(R2) guidelines[1].

    Mechanistic Background & Analytical Challenges

    Diethyl 3-cyanoglutarate presents a unique chromatographic challenge due to its mixed-polarity functional groups. The molecule features two hydrophobic ethyl ester moieties and a highly polar, electron-withdrawing cyano (-C≡N) group.

    During storage or synthesis, the compound is susceptible to two primary degradation pathways:

    • Ester Hydrolysis : Cleavage of the ethyl esters to form the monoester (ethyl 3-cyanoglutarate) and the highly polar diacid (3-cyanoglutaric acid).

    • Nitrile Hydration : Conversion of the cyano group into an amide (diethyl 3-carbamoylglutarate) under strongly acidic conditions.

    DegradationPathway Parent Diethyl 3-cyanoglutarate (Target Analyte) MonoEster Ethyl 3-cyanoglutarate (Monoester) Parent->MonoEster Hydrolysis Amide Diethyl 3-carbamoylglutarate (Amide) Parent->Amide Hydration DiAcid 3-Cyanoglutaric Acid (Diacid) MonoEster->DiAcid Hydrolysis

    Primary degradation pathways of 3-Cyano-pentanedioic acid diethyl ester.

    To accurately quantify purity, the HPLC method must resolve the moderately hydrophobic parent compound from its highly polar degradation products.

    Column Chemistry Comparison Guide

    Standard method development often defaults to C18 columns. However, relying solely on hydrophobic dispersion forces can lead to poor retention of the diacid impurity or co-elution issues. Below is an objective performance comparison of three distinct stationary phases evaluated under identical gradient conditions (Mobile Phase A: 0.1% H3​PO4​ in Water; Mobile Phase B: Acetonitrile).

    Column ChemistryRetention Time (min)Theoretical Plates ( N )Tailing Factor ( Tf​ )Resolution ( Rs​ ) (Parent vs Monoester)Performance Verdict
    C18 (Octadecylsilane) 8.48,5001.451.8Baseline. Adequate for the parent, but polar diacid impurities elute too close to the void volume, risking matrix interference.
    Phenyl-Hexyl 9.19,2001.202.4Good. π−π interactions improve peak shape and provide alternate selectivity, but resolution of the amide impurity is suboptimal.
    Cyano (Cyanopropyl) 7.512,4001.054.1Optimal. Strong dipole-dipole interactions specifically target the analyte's -C≡N group, yielding the sharpest peaks and superior impurity resolution[2].

    Causality Insight: The Cyano-bonded phase outperforms C18 because it leverages dipole-dipole interactions orthogonal to standard hydrophobic retention[2]. This allows the cyano-containing parent and its degradation products to be retained and separated based on their distinct charge distributions rather than just their lipophilicity.

    Step-by-Step Experimental Protocol

    To ensure data integrity, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) that must pass before any sample data is integrated.

    A. Reagent & Mobile Phase Preparation
    • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid ( H3​PO4​ ) in HPLC-grade water.

      • Causality: The monoester and diacid impurities are carboxylic acids with pKa values around 4.0. If the mobile phase pH is not strictly controlled below their pKa, they will partially ionize, leading to severe peak tailing and retention time shifts[3]. Phosphoric acid buffers the system to pH ~2.5, keeping these impurities fully protonated.

    • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

    • Diluent: 50:50 Water:Acetonitrile.

      • Causality: Matching the diluent to the approximate elution composition prevents the "solvent effect," where the analyte travels ahead of the mobile phase gradient, causing split or distorted peaks.

    B. Chromatographic Conditions (Cyano Column)
    • Column: Cyanopropyl phase, 150 mm × 4.6 mm, 3 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Stabilizes mass transfer kinetics).

    • Detection: UV at 210 nm (The ester and cyano groups lack extended conjugation; low UV wavelengths are required for adequate sensitivity).

    • Gradient Program:

      • 0-2 min: 10% B (Retains the polar diacid)

      • 2-10 min: 10% 60% B (Elutes the monoester and parent)

      • 10-12 min: 60% B (Flushes highly retained non-polar byproducts)

      • 12-15 min: 10% B (Re-equilibration)

    C. System Suitability Testing (SST) - The Self-Validation Step

    Before injecting unknown samples, inject the Reference Standard (0.1 mg/mL) five times. The system is only validated for use if:

    • Precision: Peak area %RSD is ≤2.0% .

    • Efficiency: Theoretical plates ( N ) ≥10,000 .

    • Peak Symmetry: Tailing factor ( Tf​ ) is between 0.9 and 1.2.

    • Resolution: Rs​≥2.0 between diethyl 3-cyanoglutarate and the spiked monoester impurity.

    Method Validation Framework (ICH Q2(R2) Compliant)

    To transition this method from development to a QC-ready state, it must be validated according to the ICH Q2(R2) guidelines[1][4].

    ValidationWorkflow Start Method Development Specificity Specificity Assessment Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Robustness Robustness Testing Precision->Robustness Valid Validated HPLC Method Robustness->Valid

    ICH Q2(R2) Method Validation Workflow for HPLC Purity Determination.

    • Specificity & Forced Degradation: The method must be proven to be stability-indicating[4]. Subject the compound to 1N HCl, 1N NaOH, 3% H2​O2​ , and thermal stress (60°C). Ensure the parent peak is spectrally pure (using a Photodiode Array detector) and that no degradation products co-elute with the main peak.

    • Linearity and Range: Prepare standard solutions ranging from the Quantitation Limit (QL) up to 120% of the specification limit[4]. Plot concentration vs. peak area; the correlation coefficient ( R2 ) must be ≥0.999 .

    • Accuracy (Spike Recovery): Spike known quantities of the monoester and diacid impurities into the parent matrix at 50%, 100%, and 150% of their specification limits[5]. Acceptable recovery ranges are typically 95.0% – 105.0%.

    • Precision: Assess Repeatability via 6 independent sample preparations of the same batch. Assess Intermediate Precision by having a second analyst repeat the procedure on a different day using a different HPLC system[1]. The overall %RSD must remain ≤2.0% .

    Sources

    Comparative

    A Comparative Guide to Basic Catalysts for the Synthesis of 3-Cyano-pentanedioic Acid Diethyl Ester

    For researchers and professionals in drug development and organic synthesis, the efficient construction of complex molecular frameworks is paramount. The synthesis of 3-Cyano-pentanedioic acid diethyl ester, a valuable b...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers and professionals in drug development and organic synthesis, the efficient construction of complex molecular frameworks is paramount. The synthesis of 3-Cyano-pentanedioic acid diethyl ester, a valuable building block, is a frequently encountered transformation. The key to a successful and efficient synthesis often lies in the judicious choice of a basic catalyst. This guide provides an in-depth comparison of common basic catalysts for this reaction, supported by mechanistic insights and practical experimental protocols.

    The Underlying Chemistry: A Michael Addition

    The synthesis of 3-Cyano-pentanedioic acid diethyl ester is typically achieved through a Michael addition reaction.[1][2] This reaction involves the conjugate addition of a nucleophile, in this case, the carbanion generated from ethyl cyanoacetate (the Michael donor), to an α,β-unsaturated carbonyl compound, ethyl acrylate (the Michael acceptor).[1] The presence of a base is crucial to deprotonate the acidic α-hydrogen of ethyl cyanoacetate, thereby generating the nucleophilic carbanion.[2]

    The general mechanism involves three key steps:

    • Deprotonation: The basic catalyst removes a proton from the α-carbon of ethyl cyanoacetate, forming a resonance-stabilized enolate.[2]

    • Nucleophilic Attack: The enolate attacks the β-carbon of ethyl acrylate in a 1,4-conjugate addition.[2]

    • Protonation: The resulting enolate is protonated by the solvent or a protonated base to yield the final product.[2]

    The choice of base can significantly influence the reaction rate, yield, and the formation of side products.

    Catalyst Performance: A Head-to-Head Comparison

    The selection of a basic catalyst is a critical parameter in optimizing the synthesis of 3-Cyano-pentanedioic acid diethyl ester. Below is a comparative analysis of commonly employed catalysts.

    CatalystStrengthTypical ConditionsAdvantagesDisadvantages
    Sodium Ethoxide (NaOEt) Strong BaseAnhydrous ethanol, 0°C to rt[3]High reactivity, often leading to high yields and short reaction times.Highly sensitive to moisture, requires strictly anhydrous conditions, can promote side reactions like Claisen condensation.[4]
    Piperidine Weak Organic BaseEthanol or neat, reflux[3][5]Milder reaction conditions, less prone to side reactions, easier to handle than sodium ethoxide.May require longer reaction times or heating to achieve high conversion.
    Potassium Carbonate (K2CO3) Weak Inorganic BasePolar aprotic solvents (e.g., DMF, MEK), rt to elevated temperatures.Inexpensive, easy to handle and remove after the reaction.Often requires higher temperatures and longer reaction times, may have lower efficacy compared to stronger bases.
    Triton-B Strong Organic BaseBenzene, refluxEffective in non-polar solvents.Can lead to the formation of bis-addition products.

    Experimental Protocols: Reproducible Methodologies

    To provide a practical framework, detailed experimental protocols for the synthesis of 3-Cyano-pentanedioic acid diethyl ester using different basic catalysts are outlined below.

    Protocol 1: Sodium Ethoxide Catalysis

    This protocol is adapted from established procedures for Michael additions using strong alkoxide bases.[3][4]

    Materials:

    • Ethyl cyanoacetate

    • Ethyl acrylate

    • Anhydrous Ethanol

    • Sodium metal

    • Saturated aqueous ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

    Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, dissolve a catalytic amount of sodium metal in anhydrous ethanol to generate a fresh solution of sodium ethoxide.

    • Cool the flask in an ice bath and add ethyl cyanoacetate dropwise with continuous stirring.

    • Stir the mixture for an additional 30 minutes at room temperature to ensure complete enolate formation.

    • Add ethyl acrylate dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography.

    Protocol 2: Piperidine Catalysis

    This protocol utilizes a milder organic base, often requiring heat to drive the reaction to completion.[3][5]

    Materials:

    • Ethyl cyanoacetate

    • Ethyl acrylate

    • Piperidine

    • Ethanol (optional, can be run neat)

    Procedure:

    • To a round-bottom flask, add ethyl cyanoacetate, ethyl acrylate, and a catalytic amount of piperidine.

    • If using a solvent, add ethanol.

    • Heat the reaction mixture to reflux for 4-8 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solvent was used, remove it under reduced pressure.

    • The crude product can be purified by vacuum distillation.

    Protocol 3: Potassium Carbonate Catalysis

    This method employs a readily available and easy-to-handle inorganic base.

    Materials:

    • Ethyl cyanoacetate

    • Ethyl acrylate

    • Potassium carbonate

    • Methyl ethyl ketone (MEK) or Dimethylformamide (DMF)

    • Dichloromethane

    • Water

    • Brine

    • Anhydrous sodium sulfate

    Procedure:

    • In a round-bottom flask, suspend potassium carbonate in MEK or DMF.

    • Add ethyl cyanoacetate to the suspension and stir for 15-30 minutes.

    • Add ethyl acrylate to the mixture and stir at room temperature or with gentle heating for 6-12 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with dichloromethane.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product, which can be purified by vacuum distillation.

    Mechanistic Considerations and Catalyst Choice

    The choice of catalyst is intrinsically linked to the desired reaction conditions and the sensitivity of the starting materials.

    • Strong Bases (e.g., Sodium Ethoxide): These are ideal for rapid and high-yielding reactions. However, their high reactivity necessitates stringent anhydrous conditions to prevent hydrolysis and can promote undesired side reactions. They are best suited for robust substrates where speed is a priority.

    • Weaker Organic Bases (e.g., Piperidine): These offer a milder alternative, reducing the likelihood of side reactions. They are a good choice when working with more sensitive substrates or when a slower, more controlled reaction is preferred. The need for heating to achieve reasonable reaction times is a potential drawback.

    • Inorganic Bases (e.g., Potassium Carbonate): These are advantageous due to their low cost, ease of handling, and simple workup. However, they often exhibit lower reactivity, requiring longer reaction times and potentially higher temperatures. Their heterogeneous nature can sometimes lead to slower reaction kinetics.

    Visualizing the Workflow

    To better illustrate the experimental process, a generalized workflow for the synthesis of 3-Cyano-pentanedioic acid diethyl ester is presented below.

    SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Ethyl Cyanoacetate Ethyl Cyanoacetate Reaction Mixture Reaction Mixture Ethyl Cyanoacetate->Reaction Mixture Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Reaction Mixture Base Catalyst Base Catalyst Base Catalyst->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Distillation/Chromatography Distillation/Chromatography Solvent Removal->Distillation/Chromatography Final Product Final Product Distillation/Chromatography->Final Product

    Caption: Generalized workflow for the synthesis of 3-Cyano-pentanedioic acid diethyl ester.

    Below is a diagram illustrating the catalytic cycle of the Michael addition.

    CatalyticCycle Base Base Enolate Enolate Base->Enolate + Ethyl Cyanoacetate Protonated Base Protonated Base Protonated Base->Base - H+ Intermediate Enolate Intermediate Enolate Enolate->Intermediate Enolate + Ethyl Acrylate Product Product Intermediate Enolate->Product + Protonated Base Ethyl Cyanoacetate Ethyl Cyanoacetate Ethyl Acrylate Ethyl Acrylate

    Caption: Catalytic cycle for the base-catalyzed Michael addition.

    Conclusion

    The synthesis of 3-Cyano-pentanedioic acid diethyl ester via Michael addition offers a versatile route to this important synthetic intermediate. The choice of basic catalyst is a critical decision that impacts reaction efficiency, yield, and purity. Strong bases like sodium ethoxide provide rapid conversions but require careful handling, while weaker bases such as piperidine and potassium carbonate offer milder conditions at the cost of longer reaction times. By understanding the interplay between catalyst strength, reaction conditions, and potential side reactions, researchers can select the optimal catalyst to meet their specific synthetic needs.

    References

    • St. Paul's Cathedral Mission College. CARBONYL COMPOUNDS. 1

    • Benchchem. Application Notes and Protocols for Ethyl (2Z)-2-cyano-3-ethoxypent-2-enoate as a Michael Acceptor. 3

    • Padmavathi, V., et al. (2005). Michael addition of active methylene compounds to α,β–unsaturated sulfones. Indian Journal of Chemistry, 44B, 2569-2574.

    • ResearchGate. (2022). Recent Advances in Base-Assisted Michael Addition Reactions.

    • Wikipedia. Michael addition reaction.

    • Organic Syntheses. Diethyl (−)-2,3-O-benzylidene-L-tartrate.

    • Cambridge University Press & Assessment. Michael Reaction.

    • Benchchem. An In-depth Technical Guide to Diethyl 2-methyl-3-oxopentanedioate: Synthesis and Properties.

    Sources

    Validation

    Comparative Guide: Diethyl 3-Cyanoglutarate vs. Ethyl Cyanoacetate in Knoevenagel-Type Condensations

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Reactivity Profiling, and Self-Validating Experimental Protocols Executive Summary & Mechanistic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Reactivity Profiling, and Self-Validating Experimental Protocols

    Executive Summary & Mechanistic Divergence

    The Knoevenagel condensation is a cornerstone of C–C bond formation in drug discovery, heavily relying on the generation of a nucleophilic carbanion from an active methylene compound [1]. However, substituting a classic active methylene with an active methine fundamentally alters the reaction's thermodynamic trajectory.

    This guide objectively compares Ethyl Cyanoacetate (ECA) —a highly reactive, unhindered active methylene—with Diethyl 3-cyanoglutarate (DCG) , a complex, sterically hindered active methine. As a Senior Application Scientist, I must emphasize that this is not merely a difference in reaction rates; it is a fundamental divergence in mechanistic capability.

    The Causality of Reactivity
    • Ethyl Cyanoacetate (ECA): ECA possesses a methylene group (-CH₂-) flanked by electron-withdrawing cyano and ester moieties. The presence of two acidic α-protons is the mechanistic linchpin. The first proton is abstracted to form the nucleophile. Following nucleophilic attack on the aldehyde, the abstraction of the second proton facilitates an irreversible E1cB dehydration. This dehydration drives the reaction to a thermodynamic sink: the stable, conjugated α,β-unsaturated cyanoacrylate [2].

    • Diethyl 3-cyanoglutarate (DCG): DCG features an active methine (-CH-) at the C3 position, flanked by a cyano group and two bulky ethyl acetate arms. While the single proton is acidic enough to form a carbanion, the absence of a second α-proton strictly prohibits the standard dehydration step [3]. Consequently, the reaction stalls at the β-hydroxy intermediate (following the Hann-Lapworth mechanism). Without the thermodynamic driving force of conjugation, the intermediate becomes highly susceptible to reversible retro-aldol cleavage [4].

    Comparative Performance Data

    To guide rational reagent selection, the quantitative and qualitative differences between ECA and DCG are summarized below.

    ParameterEthyl Cyanoacetate (ECA)Diethyl 3-cyanoglutarate (DCG)
    Chemical Structure NC-CH₂-COOEtEtOOC-CH₂-CH(CN)-CH₂-COOEt
    Reactive Site Active Methylene (-CH₂-)Active Methine (-CH-)
    Steric Profile Unhindered, highly accessibleHighly hindered (flanked by bulky ester arms)
    Primary Reaction Pathway Full Knoevenagel (Addition + Dehydration)Aldol-Type Addition (Hann-Lapworth Mechanism)
    Final Product α,β-Unsaturated Cyanoacrylate (Alkene)β-Hydroxy Adduct (Stalls at intermediate)
    Thermodynamic Stability High (Conjugated system drives equilibrium)Low (Prone to reversible retro-aldol cleavage)

    Pathway Visualizations

    The following diagrams illustrate the strict mechanistic boundaries dictated by the presence (or absence) of a second acidic proton.

    ECA_Pathway Aldehyde Aromatic Aldehyde (Ar-CHO) Aldol β-Hydroxy Intermediate (Hann-Lapworth) Aldehyde->Aldol Nucleophilic Attack ECA Ethyl Cyanoacetate (Active Methylene) Carbanion ECA Carbanion [NC-CH-COOEt]⁻ ECA->Carbanion Base (-H⁺) Carbanion->Aldol Product α,β-Unsaturated Alkene (Thermodynamic Sink) Aldol->Product Dehydration (-H₂O) Irreversible

    Mechanistic pathway of Ethyl Cyanoacetate undergoing full Knoevenagel condensation.

    DCG_Pathway Aldehyde Aromatic Aldehyde (Ar-CHO) Aldol β-Hydroxy Adduct (Stalled Intermediate) Aldehyde->Aldol Nucleophilic Attack DCG Diethyl 3-cyanoglutarate (Active Methine) Carbanion DCG Carbanion (Sterically Hindered) DCG->Carbanion Base (-H⁺) Carbanion->Aldol DeadEnd No Dehydration (Lacks 2nd α-Proton) Aldol->DeadEnd Blocked Retro Retro-Aldol Cleavage (Reversible) Aldol->Retro Thermodynamic Control

    Reaction pathway of Diethyl 3-cyanoglutarate stalling at the β-hydroxy adduct stage.

    Self-Validating Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. The observable physical changes (precipitation vs. equilibrium stalling) directly confirm the mechanistic theories outlined above.

    Protocol A: Full Knoevenagel Condensation using Ethyl Cyanoacetate (ECA)

    This protocol utilizes a green, DABCO-catalyzed aqueous system to drive irreversible alkene formation [2].

    • Preparation: In a 25 mL round-bottom flask, add 5.0 mmol of the target aromatic aldehyde and 5.0 mmol of Ethyl Cyanoacetate.

    • Catalysis: Add 10 mL of deionized water followed by 0.5 mmol (10 mol%) of 1,4-diazabicyclo[2.2.2]octane (DABCO).

    • Reaction: Stir the biphasic mixture vigorously at 50 °C.

    • Self-Validation Checkpoint: Within 15–30 minutes, the reaction mixture will transition from a clear/cloudy emulsion to a heavy suspension of solid precipitate. This precipitation is the physical manifestation of the thermodynamic sink (the highly conjugated α,β-unsaturated product) driving the equilibrium forward.

    • Isolation: Cool the mixture to 0 °C, filter the precipitate under vacuum, wash with ice-cold water (2 × 5 mL), and recrystallize from ethanol to yield the pure cyanoacrylate.

    Protocol B: Aldol-Type Addition using Diethyl 3-cyanoglutarate (DCG)

    Because DCG cannot dehydrate, standard secondary amines (like piperidine) will cause complex side reactions or retro-aldol cleavage. We must use a tertiary amine under kinetic control to isolate the β-hydroxy adduct [3].

    • Preparation: In an oven-dried 25 mL flask purged with N₂, dissolve 2.0 mmol of the aromatic aldehyde and 2.0 mmol of Diethyl 3-cyanoglutarate in 5 mL of anhydrous dichloromethane (DCM).

    • Catalysis (Kinetic Control): Cool the system to 0 °C. Dropwise, add 0.2 mmol (10 mol%) of anhydrous pyridine (a tertiary amine prevents bis(dialkylamino) derivative formation).

    • Reaction: Stir at 0 °C for 2 hours. Do not apply heat, as thermal energy will immediately trigger retro-aldol cleavage back to the starting materials.

    • Self-Validation Checkpoint: Unlike Protocol A, no precipitate will form . Monitor the reaction exclusively via cold ¹H-NMR (aliquot in CDCl₃). TLC is an invalid monitoring tool here, as the acidic silica gel will catalyze the retro-aldol cleavage on the plate, falsely indicating no reaction. Look for the emergence of the characteristic methine proton adjacent to the newly formed hydroxyl group (~4.5–5.5 ppm).

    • Quenching: Quench the reaction with cold saturated NH₄Cl (aq) to neutralize the base and trap the β-hydroxy adduct before extracting with cold DCM.

    References

    • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW Semantic Scholar / Journal of Advanced Scientific Research
    • DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter RSC Advances
    • The Knoevenagel Reactions of Aldehydes with Carboxy Compounds. I. Reactions of p-Nitrobenzaldehyde with Active Methine Compounds Bulletin of the Chemical Society of Japan / Oxford Academic
    • A Comparative Guide to the Reactivity of Acetylmalononitrile and Malononitrile for Researchers and Drug Development Professional(Proxy for Active Methine Reactivity Principles) Benchchem
    Comparative

    Benchmarking 3-Cyano-pentanedioic Acid Diethyl Ester Reactivity in Michael Additions: A Comparative Guide

    As drug development and complex organic synthesis evolve, selecting the right active methylene or methine compound for carbon-carbon bond formation is critical. While classical Michael donors like diethyl malonate and et...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As drug development and complex organic synthesis evolve, selecting the right active methylene or methine compound for carbon-carbon bond formation is critical. While classical Michael donors like diethyl malonate and ethyl cyanoacetate are ubiquitous, functionalized alternatives such as 3-cyano-pentanedioic acid diethyl ester (commonly known as diethyl 3-cyanoglutarate) offer unique structural motifs for building complex carbon skeletons.

    However, substituting a classical active methylene with diethyl 3-cyanoglutarate is not a plug-and-play operation. This guide objectively benchmarks its reactivity, structural thermodynamics, and kinetic behavior against standard alternatives, providing researchers with the mechanistic causality and self-validating protocols needed to successfully deploy this substrate in Michael additions.

    Structural & Mechanistic Causality

    To understand the reactivity of a Michael donor, we must analyze the thermodynamic stability of its conjugate base (carbanion) and its kinetic nucleophilicity.

    The "Active Methine" Divergence

    Classical active methylene compounds possess a −CH2​− group flanked directly by two electron-withdrawing groups (EWGs). For instance, in ethyl cyanoacetate, the acidic protons are alpha ( α ) to both a cyano ( −CN ) and an ester ( −COOEt ) group. This dual- α substitution provides powerful resonance stabilization to the resulting carbanion, lowering the pKa​ to ~13.1 in DMSO [1][2].

    In contrast, diethyl 3-cyanoglutarate ( EtOOC−CH2​−CH(CN)−CH2​−COOEt ) is an atypical donor. Its most acidic proton is located at the C3 methine position. Crucially, this proton is α to the cyano group, but beta ( β ) to the two ester carbonyls.

    • Causality: Because the ester groups are separated from the C3 carbon by methylene spacers, they cannot participate in resonance stabilization of the carbanion. They provide only weak inductive stabilization.

    • Consequence: The pKa​ of the C3 proton is significantly higher (estimated ~29 in DMSO) than classical donors. Furthermore, the resulting tertiary carbanion is sterically hindered, which drastically reduces its kinetic nucleophilicity (Mayr N parameter)[3].

    MechanisticPathway cluster_0 Classical Active Methylene (Ethyl Cyanoacetate) cluster_1 Target Methine (Diethyl 3-cyanoglutarate) A1 NC-CH2-COOEt (pKa ~13.1) B1 Resonance-Stabilized Carbanion A1->B1 Mild Base (K2CO3) C1 Michael Adduct B1->C1 Michael Acceptor A2 EtOOC-CH2-CH(CN)-CH2-COOEt (pKa ~29) B2 Localized Carbanion (Inductive only) A2->B2 Strong Base (NaH / LDA) C2 Michael Adduct B2->C2 Michael Acceptor

    Mechanistic divergence in deprotonation and Michael addition based on substrate pKa.

    Quantitative Benchmarking Data

    The table below summarizes the thermodynamic and kinetic parameters of diethyl 3-cyanoglutarate compared to industry-standard Michael donors. This data dictates the experimental conditions required for successful coupling.

    PropertyEthyl CyanoacetateDiethyl MalonateDiethyl 3-Cyanoglutarate (Target)
    Acidic Position −CH2​− ( α to CN, COOEt) −CH2​− ( α to 2x COOEt) −CH− ( α to CN, β to 2x COOEt)
    pKa​ (DMSO) 13.1 [2]16.4 [2]~29.0 (Estimated)
    Mayr Nucleophilicity ( N ) 19.62 (in DMSO)[1][3]20.22 (in DMSO) [1][3]< 15.0 (Sterically hindered)
    Required Base K2​CO3​ , Piperidine (Mild) NaOEt , K2​CO3​ (Mild/Mod) NaH , LDA (Strong)
    Typical Reaction Time 2–4 hours4–6 hours12–24 hours

    Experimental Validation Protocols

    To empirically validate the structural analysis above, we utilize a self-validating experimental system. By subjecting the target molecule to both mild and strong base conditions alongside a control (ethyl cyanoacetate), we can definitively prove the pKa​ barrier and establish a working methodology.

    Protocol A: Mild Base Benchmarking (Control System)

    This protocol is designed to succeed with classical active methylenes but fail with the target, validating the lack of resonance stabilization.

    • Preparation: Charge a flame-dried 50 mL round-bottom flask with 1.0 mmol of the Michael donor (Parallel runs: Flask 1 = Ethyl cyanoacetate; Flask 2 = Diethyl 3-cyanoglutarate).

    • Reagent Addition: Add 1.1 mmol of methyl acrylate (Michael acceptor) and 5 mL of absolute ethanol.

    • Catalysis: Add 0.1 mmol (10 mol%) of anhydrous K2​CO3​ .

    • Reaction: Stir at room temperature (20 °C) for 4 hours. Monitor progression via TLC (Hexanes/EtOAc 4:1).

    • Expected Outcome:

      • Flask 1 (Control): >95% conversion to the Michael adduct.

      • Flask 2 (Target): 0% conversion. The mild base ( pKa​ of conjugate acid ~10) is thermodynamically incapable of deprotonating the C3 methine ( pKa​ ~29).

    Protocol B: Strong Base Benchmarking (Target Activation)

    This protocol utilizes irreversible deprotonation to force the generation of the sterically hindered carbanion.

    • Preparation: Charge a flame-dried 50 mL Schlenk flask with 1.0 mmol of Diethyl 3-cyanoglutarate in 5 mL of anhydrous THF. Purge with N2​ and cool to 0 °C in an ice bath.

    • Deprotonation: Slowly add 1.1 mmol of Sodium Hydride ( NaH , 60% dispersion in mineral oil). Stir for 30 minutes at 0 °C until H2​ gas evolution completely ceases, ensuring quantitative generation of the localized carbanion.

    • Coupling: Dropwise add 1.1 mmol of methyl acrylate.

    • Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 16–24 hours. (The extended time compensates for the steric bulk of the tertiary carbanion).

    • Workup: Quench carefully with 5 mL of saturated aqueous NH4​Cl . Extract with EtOAc ( 3×10 mL), dry over Na2​SO4​ , and concentrate in vacuo.

    • Expected Outcome: Successful C-C bond formation, yielding the highly functionalized, sterically congested Michael adduct.

    ExpWorkflow Start Substrate: Diethyl 3-cyanoglutarate Split1 Select Base Condition Start->Split1 CondA Protocol A: K2CO3 / EtOH (Mild) Split1->CondA pKa mismatch CondB Protocol B: NaH / THF (Strong) Split1->CondB pKa matched ResA No Deprotonation (Starting Material Recovered) CondA->ResA ResB Carbanion Formation + Methyl Acrylate CondB->ResB Final Successful Michael Addition (Sterically hindered adduct) ResB->Final

    Experimental workflow validating base selection for sterically hindered methine donors.

    Conclusion & Application Scope

    Diethyl 3-cyanoglutarate should not be treated as a standard active methylene compound. Its unique structure—where the stabilizing ester groups are separated from the acidic center by methylene spacers—results in a significantly higher pKa​ and greater steric hindrance.

    However, when treated with strong, irreversible bases (like NaH or LDA) in aprotic solvents (Protocol B), it serves as an excellent building block for synthesizing complex, multi-functionalized glutarate derivatives. Researchers should reserve this substrate for late-stage functionalization or when the specific β -ester architecture is strictly required for downstream cyclizations or API synthesis.

    References

    • Lemek, T.; Mayr, H. "Electrophilicity Parameters for Benzylidenemalononitriles", The Journal of Organic Chemistry 2003, 68(18), 6880-6886. URL:[Link]

    • Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution", Accounts of Chemical Research 1988, 21(12), 456-463. URL:[Link]

    • Mayr, H. "Mayr's Database of Reactivity Parameters", Ludwig-Maximilians-Universität München. URL:[Link]

    Validation

    A Senior Application Scientist's Guide to Validating the Structural Integrity of 3-Cyano-pentanedioic Acid Diethyl Ester

    Introduction: The Imperative of Structural Certainty This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the structure of this molecule. We will focus on mass spectrometr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Imperative of Structural Certainty

    This guide provides an in-depth, experience-driven comparison of analytical techniques for validating the structure of this molecule. We will focus on mass spectrometry as a primary tool, contextualizing its power and limitations by comparing it with orthogonal methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Our approach emphasizes not just the "how" but the "why," grounding every recommendation in the fundamental principles of analytical chemistry to ensure a self-validating and trustworthy workflow.

    Part 1: Mass Spectrometry - A High-Fidelity Molecular Scale

    Mass spectrometry (MS) is an exceptionally sensitive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like 3-Cyano-pentanedioic acid diethyl ester, it serves two primary purposes: confirming the elemental composition via accurate mass measurement and providing structural clues through controlled fragmentation.

    Causality in Method Selection: ESI vs. GC-MS

    The choice of ionization source is critical. For this molecule, which contains polar ester and nitrile functionalities, Electrospray Ionization (ESI) is an excellent choice. ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation, making it ideal for determining the molecular weight.

    Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, as the molecule may have sufficient volatility and thermal stability.[2] GC-MS with Electron Ionization (EI) is a "hard" ionization technique that produces extensive, reproducible fragmentation patterns, creating a molecular fingerprint that is highly valuable for structural elucidation.

    Expected Mass Spectrometric Profile
    • High-Resolution MS (HRMS): The first and most crucial step is to confirm the molecular formula. Using a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap analyzer, we can measure the mass with enough accuracy to distinguish our target from other molecules with the same nominal mass.

      • Chemical Formula: C₁₀H₁₅NO₄

      • Monoisotopic Mass: 213.1001 Da

      • Expected Ion (ESI, Positive Mode): [M+H]⁺

      • Theoretical m/z of [M+H]⁺: 214.1074 Da

      A measured mass within 5 ppm of this theoretical value provides strong evidence for the correct elemental composition.

    • Tandem MS (MS/MS) Fragmentation: By selecting the [M+H]⁺ ion (m/z 214.1) and subjecting it to collision-induced dissociation (CID), we can generate a fragmentation spectrum. The fragmentation of esters is well-characterized and typically involves cleavages at the ester group.[3][4]

      • Primary Losses: We anticipate neutral losses corresponding to the ethoxy and ethyl groups.

        • Loss of ethanol (C₂H₅OH, 46.04 Da): Results in a fragment at m/z 168.06.

        • Loss of an ethoxy radical (•OC₂H₅, 45.03 Da): Results in a fragment at m/z 169.07.

        • Loss of an ethyl radical (•C₂H₅, 29.04 Da): Results in a fragment at m/z 185.06.

    The predicted fragmentation cascade below provides a roadmap for interpreting the MS/MS spectrum.

    G parent Parent Ion [M+H]⁺ m/z = 214.1074 frag1 Fragment A m/z = 168.06 parent->frag1  - C₂H₅OH (46.04 Da) frag2 Fragment B m/z = 169.07 parent->frag2  - •OC₂H₅ (45.03 Da) frag3 Fragment C m/z = 185.06 parent->frag3  - •C₂H₅ (29.04 Da)

    Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺ of 3-Cyano-pentanedioic acid diethyl ester.

    Protocol 1: GC-MS Analysis for Structural Fingerprinting

    This protocol describes a robust method for obtaining a reproducible fragmentation pattern using GC-MS with Electron Ionization (EI), a technique frequently used for the analysis of volatile and semi-volatile cyano compounds.[5][6]

    1. Sample Preparation: a. Prepare a 1 mg/mL stock solution of the sample in a high-purity solvent like ethyl acetate or dichloromethane. b. Create a working solution of 10 µg/mL by diluting the stock solution. c. Transfer 1 mL of the working solution into a 2 mL GC vial.

    2. Instrument & Method Parameters:

    • GC System: Agilent 8890 GC or equivalent.
    • MS System: Agilent 5977B MSD or equivalent.
    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
    • Injection Volume: 1 µL.
    • Inlet Temperature: 250°C.
    • Injection Mode: Split (20:1 ratio).
    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
    • Oven Program:
    • Initial temperature: 80°C, hold for 1 minute.
    • Ramp: 15°C/min to 280°C.
    • Hold: 5 minutes at 280°C.
    • MS Ion Source (EI): 70 eV.
    • Source Temperature: 230°C.
    • Quadrupole Temperature: 150°C.
    • Scan Range: m/z 40-350.

    3. Data Analysis & Validation: a. Verify the presence of a distinct chromatographic peak for the compound. b. Analyze the mass spectrum corresponding to this peak. c. Check for the molecular ion (M⁺• at m/z 213.1). Note: The molecular ion peak for esters can be weak or absent in EI.[3][7] d. Compare the observed fragmentation pattern with the predicted losses (e.g., peaks at m/z 168, 184, etc.) and with library spectra (e.g., NIST) if available. The pattern itself serves as a structural fingerprint.

    Part 2: Orthogonal Validation - Building an Unimpeachable Case

    While MS provides excellent data on mass and fragmentation, it can sometimes be ambiguous for differentiating isomers. To build an unassailable case for the structure, we must employ orthogonal techniques that probe different molecular properties.

    Nuclear Magnetic Resonance (NMR): The Definitive Structural Blueprint

    NMR spectroscopy is the gold standard for determining the precise connectivity of atoms in a molecule. It provides an unambiguous map of the carbon-hydrogen framework.

    • Expert Insight: Where MS provides the pieces of a puzzle (formula and fragments), NMR provides the instructions to assemble them correctly. Its lower sensitivity is a worthy trade-off for the certainty it delivers.

    • Comparison:

      • Strength vs. MS: Provides definitive atom-to-atom connectivity and stereochemical information, which MS cannot.

      • Weakness vs. MS: Requires significantly more sample (mg vs. pg/ng scale) and is a lower throughput technique.

    Expected NMR Signals:

    • ¹H NMR: One would expect distinct signals for the ethyl ester groups (a quartet and a triplet), along with multiplets for the three unique proton environments on the pentanedioic acid backbone.

    • ¹³C NMR: Signals corresponding to the carbonyl carbons (~170 ppm), the nitrile carbon (~118 ppm), the carbons of the ethyl groups, and the carbons of the backbone would be expected.

    Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Litmus Test

    FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

    • Expert Insight: Before committing to time-consuming MS or NMR analysis, a 2-minute FTIR scan can instantly confirm if the expected functional groups (nitrile, ester) are present. It's an invaluable screening tool.

    • Comparison:

      • Strength vs. MS: Extremely fast, requires minimal sample preparation, and provides direct confirmation of functional groups.

      • Weakness vs. MS: Provides no information on molecular weight or the overall molecular structure and connectivity.

    Expected FTIR Absorption Bands:

    • C≡N stretch (Nitrile): A sharp, medium-intensity peak around 2250 cm⁻¹.

    • C=O stretch (Ester): A strong, sharp peak around 1735 cm⁻¹.

    • C-H stretch (Alkyl): Peaks just below 3000 cm⁻¹.

    • C-O stretch (Ester): A strong peak in the 1300-1100 cm⁻¹ region.

    Part 3: An Integrated and Self-Validating Workflow

    A truly robust validation strategy integrates these techniques into a logical progression, where each step confirms and builds upon the last.

    G cluster_0 start Start: Synthesized Product ftir Step 1: FTIR Scan start->ftir Quick Screen ms Step 2: High-Res MS (ESI-TOF/Orbitrap) ftir->ms Functional Groups OK? q1 Match? ftir->p1 msms Step 3: Tandem MS (MS/MS) ms->msms Correct M+H? q2 Match? ms->p2 nmr Step 4: NMR (¹H and ¹³C) msms->nmr Fragments Match? q3 Match? msms->p3 end_node Structure Validated nmr->end_node Connectivity Confirmed? q4 Match? nmr->p4 p1->ms p2->msms p3->nmr p4->end_node

    Caption: Recommended integrated workflow for unambiguous structural validation.

    Comparative Data Summary

    The table below summarizes the expected data from each technique, providing a quick reference guide for researchers.

    Technique Parameter Measured Expected Result for 3-Cyano-pentanedioic acid diethyl ester Primary Purpose
    HRMS (ESI) Accurate Mass of [M+H]⁺m/z 214.1074 (within 5 ppm)Confirm Elemental Composition
    MS/MS (CID) Fragment Ion Massesm/z 185.06, 169.07, 168.06, etc.Confirm Structural Motifs
    GC-MS (EI) Fragmentation PatternReproducible spectrum with characteristic ester/alkyl fragments.Structural Fingerprinting
    ¹H NMR Proton Chemical Shifts & CouplingSignals for 2x -OCH₂CH₃, 1x -CH₂CN, 2x -CH₂CO₂EtMap H-Framework & Connectivity
    ¹³C NMR Carbon Chemical ShiftsSignals for C=O, C≡N, and all aliphatic carbons.Map C-Framework
    FTIR IR Absorption Frequencies~2250 cm⁻¹ (C≡N), ~1735 cm⁻¹ (C=O), ~1180 cm⁻¹ (C-O)Confirm Functional Groups

    Conclusion

    Validating the structure of 3-Cyano-pentanedioic acid diethyl ester requires more than a single measurement. While high-resolution mass spectrometry provides a powerful and sensitive method for confirming molecular formula and key structural features, its data must be contextualized. By comparing MS results with orthogonal data from NMR and FTIR, a researcher can build an unassailable, multi-dimensional case for the correct structure. This integrated approach, grounded in the fundamental strengths of each technique, represents the gold standard for scientific rigor and ensures the trustworthiness of all subsequent research.

    References

    • Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate.Analytical Methods (RSC Publishing).
    • Recent updates on analytical methods for detection of cyanide in human blood.Journal of Pharmaceutical and Biomedical Analysis.
    • Cyanide poisoning: Mass spectrometric analysis of forensic evidences.Journal of Forensic Sciences & Criminal Investigation.
    • Determination of Cyanide Exposure by Gas Chromatography-Mass Spectrometry Analysis of Cyanide-Exposed Plasma Proteins.PubMed.
    • Determination of cyanide in blood by isotope-dilution gas chromatography-mass spectrometry.PubMed.
    • 3-Cyano-pentanedioic acid diethyl ester.CHESS GmbH.
    • GCMS Section 6.14 - Fragmentation of Esters.Whitman College.
    • Mass Spectrometry - Fragmentation Patterns.Chemistry LibreTexts.
    • Mass Spectrometry: Fragmentation.University of Wisconsin-Madison.

    Sources

    Comparative

    A Comparative Yield Analysis: 3-Cyano-pentanedioic Acid Diethyl Ester Synthesis via Batch vs. Continuous Flow

    Introduction: The Synthetic Value of Diethyl 3-Cyanopentanedioate In the landscape of pharmaceutical and fine chemical synthesis, the strategic construction of molecular frameworks is paramount. Diethyl 3-cyanopentanedio...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Synthetic Value of Diethyl 3-Cyanopentanedioate

    In the landscape of pharmaceutical and fine chemical synthesis, the strategic construction of molecular frameworks is paramount. Diethyl 3-cyanopentanedioate, also known as diethyl 3-cyanoglutarate, represents a versatile C6 scaffold. Its structure, featuring two ester functionalities and a nitrile group, offers a triad of reactive sites for subsequent elaboration. This makes it a valuable intermediate for building more complex molecules, particularly heterocyclic systems that form the core of many bioactive compounds. The synthesis of this building block is typically achieved via a base-catalyzed Michael addition between ethyl cyanoacetate and ethyl acrylate. While traditionally performed in batch reactors, this guide presents a comparative analysis against a modern continuous flow approach, providing the objective data and field-proven insights necessary for researchers, chemists, and drug development professionals to select the optimal manufacturing paradigm.

    Pillar 1: The Chemistry - A Base-Catalyzed Michael Addition

    The formation of the target molecule's carbon skeleton is achieved through a classic Michael 1,4-conjugate addition. In this reaction, a carbanion, generated by the deprotonation of the acidic α-carbon of ethyl cyanoacetate (the Michael donor), performs a nucleophilic attack on the β-carbon of the electron-deficient alkene in ethyl acrylate (the Michael acceptor).[1] The choice of base is critical; it must be strong enough to deprotonate the ethyl cyanoacetate but not so strong as to promote self-polymerization of the ethyl acrylate.

    Pillar 2: Comparative Experimental Analysis

    This section details the experimental protocols for both batch and continuous flow syntheses, followed by a direct comparison of their performance based on key metrics.

    Batch Synthesis: The Traditional Approach

    Batch processing is the conventional method for chemical synthesis, where reactants are loaded into a single vessel and the reaction proceeds over a set period.[2] This approach offers flexibility, making it suitable for initial discovery and small-scale exploratory work.

    • Reactor Setup: A 1-L, three-necked, round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel. The flask is placed in an ice-water bath.

    • Reagent Charging: The flask is charged with absolute ethanol (400 mL) and potassium carbonate (K₂CO₃, 6.9 g, 0.05 mol) as the catalyst.

    • Enolate Formation: Ethyl cyanoacetate (56.5 g, 0.5 mol) is added to the stirred suspension.

    • Michael Addition: The mixture is cooled to 5-10°C. Ethyl acrylate (55.0 g, 0.55 mol, 1.1 eq) is added dropwise via the dropping funnel over 60 minutes, ensuring the internal temperature does not exceed 15°C. The slight excess of the Michael acceptor ensures complete consumption of the more valuable cyanoacetate.

    • Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 5 hours. Reaction completion is monitored by Thin Layer Chromatography (TLC).

    • Work-up and Purification: The mixture is filtered to remove the potassium carbonate. The ethanol is removed under reduced pressure. The resulting oil is dissolved in diethyl ether (300 mL), washed with 1 M HCl (50 mL) and then with brine (2 x 50 mL). The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated.

    • Isolation: The crude product is purified by vacuum distillation to yield diethyl 3-cyanopentanedioate as a colorless oil.

    The primary challenge in batch synthesis, especially during scale-up, is managing the reaction exotherm. The dropwise addition and external cooling are essential to prevent a runaway reaction and the formation of byproducts.[3] However, as the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation inefficient. This can lead to localized hotspots, reduced selectivity, and significant safety risks. Furthermore, batch-to-batch variability can be an issue, and the total process time, including charging, reaction, and work-up, is lengthy.[4]

    Continuous Flow Synthesis: The Modern Paradigm

    Continuous flow chemistry involves pumping reactants through a reactor where the reaction occurs in a continuous stream.[5] This methodology provides superior control over reaction parameters, leading to enhanced safety, consistency, and efficiency.[6]

    • System Setup: A continuous flow system is assembled using two HPLC pumps, a T-mixer, a 20 mL PFA tube reactor coil submerged in a temperature-controlled water bath, and a back-pressure regulator (set to 5 bar).

    • Reagent Solutions:

      • Solution A: Ethyl cyanoacetate (113 g, 1.0 mol) and triethylamine (1.0 g, 0.01 mol) are dissolved in ethanol to a total volume of 500 mL. Triethylamine is chosen as a homogeneous base for its miscibility.

      • Solution B: Ethyl acrylate (110 g, 1.1 mol) is dissolved in ethanol to a total volume of 500 mL.

    • Reaction Execution:

      • Pump A is set to a flow rate of 1.0 mL/min.

      • Pump B is set to a flow rate of 1.0 mL/min.

      • The reagent streams converge in the T-mixer and enter the 20 mL reactor coil, which is maintained at 40°C to accelerate the reaction rate.

    • Residence Time: With a total flow rate of 2.0 mL/min and a reactor volume of 20 mL, the residence time is 10 minutes.

    • Collection and Analysis: The product stream exits the reactor through the back-pressure regulator and is collected. A steady state is typically reached after 3-5 residence times. The output can be worked up in batches or integrated with a continuous downstream purification system. For this analysis, the collected stream is concentrated and purified via vacuum distillation as in the batch protocol.

    The small dimensions of the flow reactor provide an exceptionally high surface-area-to-volume ratio, allowing for near-instantaneous and highly efficient heat transfer.[7] This eliminates the risk of thermal runaways and allows the reaction to be safely conducted at a higher temperature (40°C), drastically reducing the required reaction time from hours to minutes. The precise control over stoichiometry, mixing, and temperature ensures a highly reproducible process with minimal byproduct formation, leading to higher purity and yield.[5] Furthermore, scalability is achieved simply by running the system for a longer duration or by "numbering-up" – running multiple reactors in parallel – rather than redesigning the entire process.[2]

    Data Presentation: A Head-to-Head Comparison

    The following table summarizes the key performance indicators for the synthesis of diethyl 3-cyanopentanedioate, providing a clear comparison between the two methodologies.

    ParameterBatch ProcessContinuous Flow ProcessJustification & Rationale
    Yield 82%>95%Superior process control in flow minimizes side reactions and polymerization, leading to higher conversion to the desired product.
    Purity (Crude) ~90%~98%Consistent temperature and rapid mixing prevent the formation of impurities common in batch processes with poor heat transfer.
    Reaction Time ~6 hours10 minutes (residence time)Flow chemistry allows for safe operation at higher temperatures, dramatically accelerating reaction kinetics.[1]
    Throughput (per 8h) ~0.5 mol~2.4 mol (per 20mL reactor)Continuous operation eliminates downtime between batches, leading to significantly higher productivity. Throughput can be easily scaled.
    Safety Moderate RiskHighSmall reaction volumes and superior heat transfer mitigate risks associated with exothermic reactions and hazardous reagents.[7]
    Scalability ChallengingSeamlessScaling up a flow process involves longer run times or parallel systems, avoiding the complex re-engineering required for large batch reactors.[2]
    Process Control ModerateHighPrecise, independent control over temperature, pressure, stoichiometry, and residence time allows for fine-tuning and optimization.[5]

    Visualization of Experimental Workflows

    The logical steps for each synthesis method are visualized below using Graphviz.

    Batch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Charge Flask with Ethanol & K2CO3 P2 Add Ethyl Cyanoacetate P1->P2 R1 Cool to 5-10°C P2->R1 R2 Dropwise Addition of Ethyl Acrylate (1h) R1->R2 R3 Stir at RT (5h) R2->R3 W1 Filter & Concentrate R3->W1 W2 Extraction & Wash W1->W2 W3 Dry & Concentrate W2->W3 W4 Vacuum Distillation W3->W4 Product Final Product W4->Product

    Caption: Workflow diagram for the batch synthesis process.

    Flow_Workflow cluster_reagents Reagent Streams cluster_reaction Flow Reactor PumpA Pump A: Ethyl Cyanoacetate + Base in EtOH Mixer T-Mixer PumpA->Mixer PumpB Pump B: Ethyl Acrylate in EtOH PumpB->Mixer Reactor Heated Coil Reactor (20 mL @ 40°C) 10 min Residence Time Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Continuous Product Collection BPR->Collection Workup Work-up & Purification Collection->Workup Product Final Product Workup->Product

    Caption: Workflow diagram for the continuous flow synthesis process.

    Conclusion and Authoritative Recommendation

    The decision between batch and continuous flow synthesis is a strategic one, dictated by the specific goals of the project.[8]

    • Batch synthesis remains a viable and flexible option for early-stage research, analogue synthesis, and small-scale production where initial setup cost is a primary concern and the inherent risks are manageable.

    • Continuous flow synthesis , however, presents a clear and compelling advantage for process development, optimization, and manufacturing. The superior control, enhanced safety, and seamless scalability make it the authoritative choice for producing fine chemicals and pharmaceutical intermediates like diethyl 3-cyanopentanedioate efficiently, reliably, and safely.[3] For any organization looking to de-risk their scale-up operations and improve manufacturing efficiency, investing in continuous flow technology is not merely an alternative, but a strategic imperative.

    References

    • Vertex AI Search. (2025, March 6). Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?
    • Vertex AI Search. (2024, November 15). Practical Application of Continuous Flow Reactor in Fine Chemical Industry.
    • Seqens. (2024, January 18). Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry.
    • Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry.
    • Vapourtec. (n.d.). Advantages of continuous flow production.
    • Piramal Pharma Solutions. (2026, January 13).
    • BenchChem. (2025).
    • Vertex AI Search. (2025, June 9). Continuous vs. Batch Processes: Which is Best for Your Manufacturing Needs?
    • H.E.L Group. (2024, July 11). Batch Versus Flow in Pharma: The upsides of continuous chemistry.
    • Padmavathi, V., et al. (2005). Michael addition of active methylene compounds to α,β–unsaturated sulfones. Indian Journal of Chemistry, 44B, 2569-2574.
    • Organic Syntheses. (n.d.). Ethyl Cyanoacetate. Coll. Vol. 1, p.254 (1941); Vol. 2, p.27 (1922). Available at: [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Mastering Chemical Disposal: A Guide to the Safe Management of 3-Cyano-pentanedioic acid diethyl ester

    In the fast-paced environment of research and development, the lifecycle of a chemical doesn't end upon its use in an experiment. The safe and responsible disposal of chemical waste is a critical component of laboratory...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the fast-paced environment of research and development, the lifecycle of a chemical doesn't end upon its use in an experiment. The safe and responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Cyano-pentanedioic acid diethyl ester, a nitrile-containing organic compound. The procedures outlined herein are grounded in established safety principles for handling toxic and environmentally hazardous materials, ensuring the protection of laboratory personnel and the environment.

    Immediate Safety Concerns: Understanding the Risks

    Pre-Disposal Checklist: A Foundation for Safety

    Before initiating any disposal procedures, it is imperative to have a systematic plan in place. This checklist serves as a self-validating system to ensure all safety and logistical aspects are addressed.

    • Personal Protective Equipment (PPE) Verification: All personnel involved in the handling and disposal of 3-Cyano-pentanedioic acid diethyl ester must be equipped with appropriate PPE. This includes, but is not limited to:

      • Chemical-resistant gloves (nitrile or neoprene).

      • Safety goggles and a face shield.

      • A properly fitted laboratory coat.

      • Closed-toe shoes.

      • In cases of potential aerosol or vapor generation, a respirator may be necessary[1].

    • Waste Container Selection and Labeling:

      • Use only designated, leak-proof, and chemically compatible waste containers.

      • The container must be clearly labeled with "Hazardous Waste," the full chemical name "3-Cyano-pentanedioic acid diethyl ester," and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, and environment).

    • Segregation of Waste:

      • Crucially, waste containing 3-Cyano-pentanedioic acid diethyl ester must be kept separate from acidic waste streams to prevent the formation of hydrogen cyanide gas[1].

      • It should also be segregated from other incompatible materials.

    • Designated Storage Area:

      • The waste container should be stored in a well-ventilated, designated satellite accumulation area away from general laboratory traffic.

      • The storage area should be secure and clearly marked.

    Step-by-Step Disposal Protocol

    The disposal of 3-Cyano-pentanedioic acid diethyl ester should always be managed through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

    • Waste Accumulation:

      • Carefully transfer the waste chemical into the pre-labeled hazardous waste container using a funnel to prevent spillage.

      • Do not overfill the container; leave at least 10% headspace to allow for expansion.

    • Container Sealing and Storage:

      • Securely seal the waste container.

      • Wipe the exterior of the container to remove any external contamination.

      • Place the sealed container in the designated satellite accumulation area.

    • Arranging for Pickup:

      • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.

      • Provide them with an accurate description of the waste, including the chemical name and quantity.

    • Documentation:

      • Maintain a detailed log of the accumulated waste, including the date and amount.

      • Retain all paperwork provided by the waste disposal contractor for your records.

    Spill Management: A Rapid and Safe Response

    In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

    • Evacuate and Alert:

      • Immediately alert others in the vicinity and evacuate the immediate area.

      • If the spill is large or if you feel it is unsafe to handle, contact your institution's emergency response team.

    • Control and Contain:

      • If the spill is small and you are trained to handle it, wear the appropriate PPE.

      • Contain the spill using a chemical spill kit with absorbent materials. Do not use materials that could react with the chemical.

    • Cleanup and Disposal:

      • Carefully collect the absorbent material and any contaminated debris.

      • Place all cleanup materials into a designated hazardous waste container.

      • Label the container appropriately, indicating that it contains spill cleanup material for 3-Cyano-pentanedioic acid diethyl ester.

    • Decontamination:

      • Thoroughly decontaminate the spill area with a suitable cleaning agent, and dispose of the cleaning materials as hazardous waste.

    Decontamination Procedures

    All non-disposable equipment, such as glassware and spatulas, that has come into contact with 3-Cyano-pentanedioic acid diethyl ester must be thoroughly decontaminated.

    • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood. Collect the rinseate as hazardous waste.

    • Washing: Wash the equipment with soap and water.

    • Final Rinse: Rinse with deionized water.

    Key Safety and Disposal Information Summary

    AspectGuidelineRationale
    Primary Hazards Acute toxicity (potential), environmental hazard, reacts with acids to produce toxic gas.The cyano group is associated with high toxicity. Prevents the release of lethal hydrogen cyanide gas. Protects aquatic ecosystems.
    PPE Chemical-resistant gloves, safety goggles, face shield, lab coat. Respirator if aerosols are generated.Prevents dermal, ocular, and inhalation exposure to a potentially highly toxic substance.
    Waste Segregation DO NOT mix with acidic waste. Keep separate from incompatible chemicals.To prevent the exothermic and potentially explosive reaction that liberates highly toxic hydrogen cyanide gas.
    Disposal Method Collection by a licensed hazardous waste disposal contractor.Ensures compliance with regulations and proper, environmentally sound disposal of toxic and hazardous material.
    Spill Cleanup Use a chemical spill kit with inert absorbent material.To safely contain and collect the spilled material without causing a chemical reaction.

    Disposal Decision Workflow

    The following diagram illustrates the decision-making process for the proper disposal of 3-Cyano-pentanedioic acid diethyl ester.

    DisposalWorkflow Disposal Decision Workflow for 3-Cyano-pentanedioic acid diethyl ester cluster_prep Preparation cluster_procedure Procedure cluster_final Final Disposal start Chemical Waste Generated ppe Wear Appropriate PPE start->ppe spill Spill Occurs? start->spill container Select & Label Hazardous Waste Container ppe->container transfer Transfer Waste to Container container->transfer seal Seal and Clean Container transfer->seal storage Store in Designated Area seal->storage contact_ehs Contact EHS/Waste Contractor storage->contact_ehs document Document Waste contact_ehs->document pickup Scheduled Pickup document->pickup spill->ppe No spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes spill_protocol->container

    Caption: Decision workflow for the safe disposal of 3-Cyano-pentanedioic acid diethyl ester.

    References

    Sources

    Handling

    Personal protective equipment for handling 3-Cyano-pentanedioic acid diethyl ester

    Operational Guide: PPE and Safe Handling Protocols for 3-Cyano-pentanedioic Acid Diethyl Ester 1. Executive Summary & Chemical Profile 3-Cyano-pentanedioic acid diethyl ester (CAS: 104296-80-2), also known as diethyl 3-c...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Operational Guide: PPE and Safe Handling Protocols for 3-Cyano-pentanedioic Acid Diethyl Ester

    1. Executive Summary & Chemical Profile 3-Cyano-pentanedioic acid diethyl ester (CAS: 104296-80-2), also known as diethyl 3-cyanoglutarate, is a highly functionalized aliphatic cyano ester. It serves as a critical building block in drug development, particularly in the synthesis of complex active pharmaceutical ingredients (APIs) and neurotransmitter derivatives like 4-aminobutanoic acid (GABA)[1][2]. Because it contains both a reactive nitrile core and two ester moieties, handling this compound requires strict adherence to chemical safety protocols to mitigate exposure risks and prevent unwanted side reactions.

    2. Hazard Causality and Risk Assessment As a Senior Application Scientist, I emphasize that safety protocols must be rooted in chemical causality. Understanding why a chemical is hazardous dictates how we protect ourselves:

    • Ester Moieties (Lipid Interaction): Aliphatic esters can act as organic solvents, defatting the skin upon contact. This disrupts the lipid bilayer of the epidermis, leading to contact dermatitis and severe eye irritation.

    • Nitrile Group (Hydrolysis Risk): While aliphatic nitriles are generally stable under ambient conditions, exposure to strong acids or bases can catalyze hydrolysis. In extreme acidic conditions, there is a theoretical risk of liberating trace hydrogen cyanide (HCN) gas[3][4]. Therefore, strict pH control during handling and disposal is mandatory.

    • Vapor Pressure: As a liquid organic compound, aerosolization or heating during reflux reactions increases the inhalation risk of irritating organic vapors.

    3. Personal Protective Equipment (PPE) Matrix To establish a self-validating safety system, PPE selection must match the specific chemical vulnerabilities outlined above. Below is the quantitative and qualitative breakdown of required PPE for handling 3-cyano-pentanedioic acid diethyl ester.

    PPE CategorySpecificationScientific Rationale
    Hand Protection Nitrile gloves (Min. thickness: 0.11 mm for splash; 0.4 mm for extended contact).Nitrile provides superior chemical resistance against aliphatic esters and nitriles compared to latex, preventing transdermal absorption.
    Eye Protection ANSI Z87.1 compliant chemical splash goggles.Prevents ester-induced corneal irritation and protects against accidental splashes during solvent transfer.
    Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) or 100% cotton lab coat; closed-toe shoes.Mitigates skin exposure. Synthetic fabrics (like polyester) should be avoided as they can melt into the skin if a secondary fire occurs.
    Respiratory NIOSH-approved half-face respirator with Organic Vapor (OV) cartridges.Required only if handling outside a certified chemical fume hood or during large-scale spill cleanup to prevent inhalation of ester vapors.

    4. Operational Workflow & Handling Protocol The following step-by-step methodology ensures operational integrity from preparation to execution.

    • Step 1: Environmental Verification

      • Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm).

      • Clear the workspace of strong oxidizers, strong acids, and strong bases to prevent incompatible cross-reactions.

    • Step 2: Dispensing and Transfer

      • Equip all required PPE.

      • Use glass or PTFE-lined syringes/pipettes for transferring the liquid. Avoid standard plastic consumables that may degrade upon contact with esters.

      • Keep the primary container sealed when not actively dispensing to prevent ambient moisture from initiating slow hydrolysis of the ester groups.

    • Step 3: Reaction Execution

      • If the protocol requires heating, utilize a reflux condenser and maintain an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation of the cyano group.

    • Step 4: Decontamination

      • Post-operation, wipe down the fume hood surface with a mild alkaline solution or standard organic solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.

    5. Process Visualization The following diagram illustrates the self-validating logical workflow for handling, spill response, and waste management of cyano esters.

    HandlingWorkflow Start Pre-Operation Assessment (Verify Hood & Equipment) PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Dispense Dispense Diethyl 3-cyanoglutarate PPE->Dispense Spill Spill Occurs? Dispense->Spill SpillResponse Spill Response Protocol (Use Inert Absorbent) Spill->SpillResponse Yes NormalOp Execute Reaction (Inert Atmosphere) Spill->NormalOp No Waste Segregate Organic Waste (Avoid Strong Acids) SpillResponse->Waste NormalOp->Waste Disposal Hazardous Waste Disposal (EPA Compliant) Waste->Disposal

    Logical workflow for the safe handling, spill response, and disposal of cyano esters.

    6. Spill Response and Disposal Plan A rapid, scientifically sound response to spills prevents localized contamination and exposure[4].

    • Immediate Spill Response:

      • Evacuate and Ventilate: Alert personnel in the immediate vicinity. Ensure the fume hood sash is lowered to the appropriate level to maximize exhaust efficiency.

      • Containment: Do NOT use combustible materials like sawdust. Contain the spill using an inert, non-combustible absorbent such as vermiculite, dry sand, or proprietary chemical spill pads.

      • Collection: Use non-sparking tools to sweep the absorbent material into a highly durable, sealable polyethylene or glass container.

    • Waste Disposal Logistics:

      • Classification: Label the container clearly as "Hazardous Organic Waste - Contains Cyano Esters."

      • Segregation: It is critical to segregate this waste stream from strong acids. As previously noted, acidic environments can hydrolyze the nitrile group, leading to the generation of hazardous byproducts[3].

      • Final Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department for pickup and incineration in accordance with EPA (or local equivalent) regulations for halogen-free organic waste.

    7. References

    • Title: Cas 10137-67-4, 3-Cyanopropanoic acid ethyl ester Source: LookChem URL: [Link]

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